2-Hydroxychalcone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 640539. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(2-hydroxyphenyl)-1-phenylprop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O2/c16-14-9-5-4-8-13(14)10-11-15(17)12-6-2-1-3-7-12/h1-11,16H/b11-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDOOPSJCRMKSGL-ZHACJKMWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=CC=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C/C2=CC=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
644-78-0, 42224-53-3 | |
| Record name | 2-Hydroxychalcone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000644780 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC170281 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170281 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 644-78-0 | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37432 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-hydroxychalcone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.385 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Hydroxychalcone | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Hydroxychalcone synthesis via Claisen-Schmidt condensation
An In-depth Technical Guide to the Synthesis of 2-Hydroxychalcone via Claisen-Schmidt Condensation
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Hydroxychalcones are a significant class of organic compounds belonging to the flavonoid family, which serve as crucial precursors in the synthesis of various bioactive heterocyclic compounds, including flavanones and flavones.[1][2] Their versatile biological activities, such as anti-inflammatory, antioxidant, and anticancer properties, make them attractive scaffolds in medicinal chemistry and drug development.[3][4][5] The most common and efficient method for synthesizing these compounds is the base-catalyzed Claisen-Schmidt condensation.[2][6] This guide provides a comprehensive overview of the synthesis of this compound, focusing on the Claisen-Schmidt condensation. It includes a detailed reaction mechanism, optimized experimental protocols, tabulated quantitative data for easy comparison, and a discussion of the compound's role in inhibiting key signaling pathways relevant to drug development.
The Claisen-Schmidt Condensation: Mechanism
The Claisen-Schmidt condensation is a crossed aldol condensation reaction between an aromatic aldehyde (lacking an α-hydrogen) and a ketone or another aldehyde that possesses an α-hydrogen.[7] In the synthesis of this compound, 2'-hydroxyacetophenone reacts with benzaldehyde in the presence of a strong base.[8] The mechanism proceeds in several steps:
-
Enolate Formation : A strong base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH), abstracts an acidic α-hydrogen from the 2'-hydroxyacetophenone to form a resonance-stabilized enolate ion.[9]
-
Nucleophilic Attack : The enolate ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzaldehyde.
-
Aldol Addition : This attack forms an intermediate alkoxide (a β-hydroxy ketone).
-
Dehydration : The alkoxide is protonated by the solvent (typically an alcohol) to form an aldol adduct. This adduct readily undergoes base-catalyzed dehydration (elimination of a water molecule) to form the final α,β-unsaturated ketone, this compound, which is stabilized by conjugation.[1]
Caption: Mechanism of the base-catalyzed Claisen-Schmidt condensation.
Experimental Protocols
Optimized Conventional Synthesis of this compound
This protocol is based on an optimized method developed to maximize yield and purity.[10][11]
Materials:
-
2'-Hydroxyacetophenone
-
Benzaldehyde
-
Sodium Hydroxide (NaOH), 40% w/v solution
-
Isopropyl Alcohol (IPA)
-
Methanol (for recrystallization)
-
Hydrochloric Acid (HCl), 10% solution
-
Distilled Water
Procedure:
-
Reaction Setup: In a flask equipped with a magnetic stirrer, dissolve 0.05 mol of 2'-hydroxyacetophenone in 50 mL of isopropyl alcohol (IPA).[11]
-
Cooling: Place the flask in an ice bath and cool the solution to 0°C. Maintaining a low temperature is crucial as it has a significant effect on product yield and purity.[11]
-
Addition of Reactants: While stirring, slowly add 0.05 mol of benzaldehyde to the solution.
-
Catalyst Addition: Gradually add 20 mL of a 40% aqueous sodium hydroxide solution to the mixture, ensuring the temperature remains at 0°C.[11]
-
Reaction: Continue stirring the reaction mixture vigorously at 0°C. The reaction is typically complete within approximately 4 hours.[11] The progress can be monitored using thin-layer chromatography (TLC).[11]
-
Precipitation: After 4 hours, pour the reaction mixture into a beaker containing crushed ice and acidify by slowly adding 10% hydrochloric acid until the pH is acidic. This will precipitate the this compound.
-
Isolation: Filter the resulting pale-yellow precipitate using a Buchner funnel and wash it thoroughly with cold distilled water to remove any inorganic impurities.[12]
-
Purification: Recrystallize the crude product from methanol to obtain pure, pale yellow, needle-shaped crystals of this compound.[11]
-
Drying: Dry the purified crystals in a vacuum desiccator. The expected yield is approximately 92%.[11]
Alternative Green Synthesis: Mechanochemical Method
A solvent-free, mechanochemical approach using a ball mill offers a green alternative with high yields and short reaction times.[1]
Materials:
-
A substituted 2′-hydroxyacetophenone (1.2 mmol)
-
A substituted benzaldehyde (1.2 mmol)
-
Potassium Hydroxide (KOH) (2.4 mmol)
Procedure:
-
Charging the Mill: Place the 2′-hydroxyacetophenone, benzaldehyde, and solid KOH into a grinding jar.
-
Milling: Conduct the grinding in two cycles of 30 minutes each.
-
Work-up: After grinding, add the resulting powder to 5-10 mL of cold methanol and acidify with 2 mL of cold 1 M HCl.
-
Isolation: Filter the precipitate, wash with water, and dry under a vacuum to yield the final product. This method has been reported to achieve yields of up to 96%.[1][13]
Quantitative Data
Optimization of Reaction Conditions
The choice of base and solvent significantly impacts the yield of the Claisen-Schmidt condensation. Sodium hydroxide has proven to be the most effective catalyst, and isopropyl alcohol the preferred solvent for this reaction.[8][10]
Table 1: Effect of Different Bases and Solvents on this compound Synthesis
| Base Catalyst | Solvent | Outcome | Reference |
|---|---|---|---|
| Sodium Hydroxide (NaOH) | Isopropyl Alcohol (IPA) | Best catalytical activity and yield | [8][10] |
| Potassium Hydroxide (KOH) | Methanol, Ethanol, IPA | Good activity, but lower than NaOH | [8] |
| Lithium Hydroxide (LiOH) | Methanol, Ethanol | Slight conversion to product | [8][10] |
| Barium Hydroxide (Ba(OH)₂) | Methanol, Ethanol, IPA | Slight catalytic activity | [8] |
| Calcium Hydroxide (Ca(OH)₂) | All tested solvents | Ineffective | [8][10] |
| Magnesium Hydroxide (Mg(OH)₂) | All tested solvents | Ineffective |[8][10] |
Table 2: Optimized Parameters for Conventional Synthesis
| Parameter | Optimized Condition | Rationale / Observation | Reference |
|---|---|---|---|
| Temperature | 0°C | Highest yield obtained; higher temperatures drastically decrease yield and form byproducts. | [11] |
| Base Amount | 20 mL of 40% w/v NaOH (for 0.05 mol reactant) | Provides the best results; excess base can lead to byproduct formation. | [11] |
| Solvent Volume | 50 mL of IPA (for 0.05 mol reactant) | Sufficient for reaction; increasing the amount shows no major change in yield. | [11] |
| Reaction Time | ~4 hours | Reaction is mostly complete; further stirring is not significantly effective. |[11] |
Characterization Data for this compound
The structure of the synthesized this compound (C₁₅H₁₂O₂) is confirmed through various spectroscopic techniques.[14]
Table 3: Spectroscopic Data for this compound
| Technique | Observed Peaks / Data | Reference |
|---|---|---|
| Melting Point | 88-90°C | [11] |
| IR (KBr, cm⁻¹) | ~3432 (-OH), ~1639 (C=O, α,β-unsaturated ketone), ~1485 (C=C, Aromatic) | [11] |
| ¹H NMR (DMSO-d₆, δ ppm) | ~13.05 (s, 1H, -OH), ~8.31-6.90 (m, 9H, Aromatic CH), ~7.94 (d, 1H, alkene), ~7.86 (d, 1H, alkene) | [11] |
| ¹H NMR (CDCl₃, δ ppm) | ~12.76 (s, 1H, -OH), ~7.92 (d, J=15.6 Hz, 1H, Hβ), ~7.59 (d, J=15.6 Hz, 1H, Hα), ~7.6-7.4 (m, Ar-H) | [15][16] |
| Mass Spec (ESI+) | m/z 224 [M]⁺, 225 [M+1]⁺ |[11] |
Note: The downfield shift of the hydroxyl proton (~13 ppm) is characteristic and results from strong intramolecular hydrogen bonding with the adjacent carbonyl group.[3]
Experimental Workflow and Applications in Drug Development
The synthesis and evaluation of 2-hydroxychalcones for drug development purposes follow a structured workflow from initial synthesis to biological testing.
Caption: General experimental workflow for this compound development.
Role in Drug Development: Inhibition of the NF-κB Signaling Pathway
This compound has demonstrated significant anticancer activity, particularly in breast cancer models.[4] Its mechanism of action involves the induction of apoptosis (programmed cell death) and autophagy by inhibiting the pro-survival Nuclear Factor-kappa B (NF-κB) signaling pathway.[4][17] The NF-κB pathway is a critical regulator of inflammation, immunity, and cell survival, and its dysregulation is a hallmark of many cancers. This compound's ability to suppress this pathway makes it a promising candidate for anticancer drug development.[4]
Caption: Inhibition of the NF-κB pathway by this compound.
Conclusion
The Claisen-Schmidt condensation remains a highly effective and versatile method for the synthesis of this compound. Through careful optimization of reaction parameters—specifically, the use of sodium hydroxide as a catalyst, isopropyl alcohol as a solvent, and maintaining a reaction temperature of 0°C—high yields and purity can be consistently achieved. Furthermore, the emergence of green chemistry techniques like mechanosynthesis provides environmentally benign alternatives. The significant biological activities of this compound, particularly its ability to modulate critical cellular pathways like NF-κB, underscore its potential as a lead compound in the development of new therapeutic agents. This guide provides the foundational technical knowledge for researchers to synthesize, purify, and characterize this valuable compound for further investigation in drug discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. journals.innovareacademics.in [journals.innovareacademics.in]
- 3. Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2’-Hydroxychalcone Induces Autophagy and Apoptosis in Breast Cancer Cells via the Inhibition of the NF-κB Signaling Pathway: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. repository.unair.ac.id [repository.unair.ac.id]
- 7. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 8. An optimized method for synthesis of 2'hydroxy chalcone - ProQuest [proquest.com]
- 9. researchgate.net [researchgate.net]
- 10. scilit.com [scilit.com]
- 11. An optimized method for synthesis of 2'hydroxy chalcone - ProQuest [proquest.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. 2'-Hydroxychalcone | C15H12O2 | CID 638276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Sonochemical Synthesis of 2’-Hydroxy-Chalcone Derivatives with Potential Anti-Oomycete Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 2'-Hydroxychalcone Induces Autophagy and Apoptosis in Breast Cancer Cells via the Inhibition of the NF-κB Signaling Pathway: In Vitro and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Ultrasound-Assisted Green Synthesis of 2-Hydroxychalcone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ultrasound-assisted green synthesis of 2-hydroxychalcone, a valuable scaffold in medicinal chemistry and drug development. By leveraging the principles of green chemistry, ultrasound irradiation offers a rapid, efficient, and environmentally benign alternative to conventional synthetic methods. This document details the underlying Claisen-Schmidt condensation, compares various synthetic protocols through quantitative data, provides a detailed experimental procedure, and visualizes key processes for enhanced understanding.
Introduction: The Shift Towards Greener Synthesis
The synthesis of bioactive molecules is increasingly guided by the principles of green chemistry, which advocate for the reduction or elimination of hazardous substances, the use of renewable feedstocks, and the design of energy-efficient processes. Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are important precursors for a wide range of pharmaceuticals. The 2-hydroxy substitution is particularly significant for their biological activity.
Conventional methods for synthesizing chalcones, primarily the Claisen-Schmidt condensation, often involve prolonged reaction times, high temperatures, and the use of stoichiometric amounts of corrosive bases, leading to significant energy consumption and waste generation.[1][2] Ultrasound-assisted organic synthesis has emerged as a powerful tool to overcome these limitations. The application of high-frequency sound waves (typically >20 kHz) to a reaction mixture generates acoustic cavitation—the formation, growth, and implosive collapse of bubbles. This phenomenon creates localized hot spots with extremely high temperatures and pressures, leading to a dramatic acceleration of reaction rates, improved yields, and often, milder reaction conditions.[3][4]
This guide focuses on the practical application of ultrasound technology for the green synthesis of this compound, providing the necessary data and protocols for its implementation in a research and development setting.
The Claisen-Schmidt Condensation: Core of the Synthesis
The synthesis of this compound is achieved through the Claisen-Schmidt condensation, a base-catalyzed reaction between an aldehyde (benzaldehyde) and a ketone (2-hydroxyacetophenone). The reaction proceeds through a series of equilibrium steps, as outlined below.
Reaction Mechanism
The base-catalyzed Claisen-Schmidt condensation involves the following key steps:
-
Enolate Formation: A base abstracts an acidic α-proton from the ketone (2-hydroxyacetophenone) to form a resonance-stabilized enolate ion.
-
Nucleophilic Attack: The enolate ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde (benzaldehyde).
-
Aldol Addition: This attack forms a tetrahedral intermediate, which is then protonated by a proton source (typically the solvent) to yield a β-hydroxy ketone (an aldol).
-
Dehydration: The β-hydroxy ketone readily undergoes base-catalyzed dehydration to form the final α,β-unsaturated ketone, the this compound. This dehydration step is often the driving force for the reaction, as it leads to a more stable, conjugated system.
Signaling Pathway Diagram
The following diagram illustrates the mechanistic pathway of the base-catalyzed Claisen-Schmidt condensation.
Quantitative Data Presentation: A Comparative Analysis
The efficiency of ultrasound-assisted synthesis is evident when compared to conventional methods. The following tables summarize quantitative data from various studies, highlighting the advantages of sonication.
Table 1: Comparison of Ultrasound-Assisted vs. Conventional Synthesis of Chalcones
| Chalcone Derivative | Method | Catalyst/Solvent | Time | Yield (%) | Reference |
| This compound | Ultrasound | Ionic Liquid/[Capl][BF4]/Ethanol | 0.5 - 2 h | 89 | [5] |
| Substituted Chalcones | Ultrasound | NaOH/Ethanol | 15 min | >90 | [1][6] |
| Substituted Chalcones | Conventional | NaOH/Ethanol | 4 h | 90 | [1][6] |
| 2',4'-Dihydroxychalcone Derivatives | Ultrasound | K2CO3 | 20 min | 89.04 | [7] |
| 2',4'-Dihydroxychalcone Derivatives | Conventional | K2CO3 | 4 h | 83.07 | [7] |
| 4-Chloro-4'-methyl chalcone | Ultrasound | NaOH/Ethanol | 30 min | 90.4 | [8] |
| 4-Methoxy-4'-methyl chalcone | Ultrasound | NaOH/Ethanol | 25 min | 85.2 | [8] |
| 4-Methyl-4'-methyl chalcone | Ultrasound | NaOH/Ethanol | 20 min | 76.7 | [8] |
Table 2: Optimization of Reaction Conditions for Ultrasound-Assisted Synthesis of 2'-Hydroxychalcones
| Entry | Base | Equivalents | Power (W) | Time (min) | Yield (%) | Reference |
| 1 | KF | 1.0 | 300 | 2 | 30 | [9] |
| 2 | NaHCO3 | 1.0 | 300 | 2 | 44 | [9] |
| 3 | Al2O3 | 1.0 | 300 | 2 | 48 | [9] |
| 4 | K2CO3 | 1.0 | 300 | 2 | 89 | [9] |
| 5 | NaOH | 1.0 | 300 | 2 | 92 | [9] |
| 6 | KOH | 1.0 | 300 | 2 | 88 | [9] |
| 7 | K2CO3 | 1.0 | 450 | 2 | 93 | [9] |
Experimental Protocols: A Detailed Methodology
This section provides a detailed protocol for the ultrasound-assisted green synthesis of this compound, synthesized from various literature sources.
Materials and Equipment
-
Reactants: 2'-Hydroxyacetophenone, Benzaldehyde
-
Catalyst: Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Solvent: Ethanol
-
Equipment:
-
Ultrasonic bath or probe sonicator (e.g., 20-40 kHz, 100-400 W)
-
Reaction vessel (e.g., 25 mL or 50 mL flask)
-
Magnetic stirrer
-
Standard laboratory glassware for workup and purification
-
Thin Layer Chromatography (TLC) apparatus for reaction monitoring
-
Rotary evaporator
-
Recrystallization apparatus
-
Step-by-Step Procedure
-
Reactant Preparation: In a 25 mL flask, dissolve 2'-hydroxyacetophenone (10 mmol) and benzaldehyde (10 mmol) in ethanol (10 mL).
-
Catalyst Addition: To the stirred solution, add an aqueous solution of NaOH (e.g., 2.5 M, 2 mL) or an equivalent amount of another base catalyst.
-
Ultrasonic Irradiation: Place the reaction flask in an ultrasonic bath maintained at a specific temperature (e.g., 30-60°C). Alternatively, immerse the tip of an ultrasonic probe into the reaction mixture. Irradiate the mixture for the specified time (typically 15-60 minutes), ensuring continuous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC using an appropriate eluent system (e.g., hexane:ethyl acetate).
-
Workup: Upon completion of the reaction (disappearance of starting materials), pour the reaction mixture into ice-cold water (100 mL).
-
Product Isolation: The this compound will precipitate as a solid. Collect the solid by vacuum filtration and wash with cold water.
-
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound.
-
Characterization: Confirm the structure and purity of the synthesized compound using standard analytical techniques (e.g., NMR, IR, Mass Spectrometry).
Visualization of Experimental Workflow and Logical Relationships
To provide a clear overview of the process, the following diagrams visualize the experimental workflow and the logical relationship between green chemistry principles and the synthesis method.
Experimental Workflow Diagram
Green Chemistry Principles in Action
Conclusion
The ultrasound-assisted green synthesis of this compound represents a significant advancement over traditional synthetic routes. This method offers substantial reductions in reaction time and energy consumption while providing high yields of the desired product. The detailed protocols and comparative data presented in this guide serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating the adoption of more sustainable and efficient synthetic practices. The visualization of the reaction mechanism and experimental workflow further aids in the understanding and implementation of this green technology.
References
- 1. Ultrasound-Assisted Syntheses of Chalcones: Experimental Design and Optimization [mdpi.com]
- 2. asianpubs.org [asianpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. Ultrasound for Drug Synthesis: A Green Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. ijbpas.com [ijbpas.com]
- 8. Ultrasound-Assisted Syntheses of Some Derivatives Chalcones and Their Potential Antibacterial Activity [ejchem.journals.ekb.eg]
- 9. researchgate.net [researchgate.net]
Unraveling the Transformation: A Technical Guide to the Computational and Experimental Landscape of 2-Hydroxychalcone Isomerization
For Immediate Release
A deep dive into the isomerization of 2-hydroxychalcone to flavanone, this whitepaper provides researchers, scientists, and drug development professionals with a comprehensive overview of the computational and experimental methodologies driving our understanding of this critical transformation. By presenting quantitative data in a structured format, detailing experimental protocols, and visualizing complex mechanisms, this guide serves as an essential resource for advancing flavonoid research.
The isomerization of 2-hydroxychalcones to flavanones is a fundamental reaction in flavonoid chemistry, with significant implications for the synthesis of biologically active compounds. Understanding the underlying mechanisms and kinetics of this transformation is paramount for the rational design and development of novel therapeutics. This technical guide synthesizes findings from numerous computational and experimental studies to provide a detailed and actionable resource for professionals in the field.
The Isomerization Process: A Mechanistic Overview
The conversion of 2'-hydroxychalcone to its corresponding flavanone is an intramolecular cyclization reaction. Computational studies, primarily employing Density Functional Theory (DFT), have elucidated the key steps of this process. The reaction proceeds through a transition state to form an intermediate, which then tautomerizes to the more stable flavanone.[1] The mechanism can be influenced by catalysts, with both acid-catalyzed and base-catalyzed pathways having been investigated.
In the absence of a catalyst, the isomerization is thought to proceed via a concerted mechanism. Under basic conditions, the reaction is believed to involve a four-step mechanism initiated by the formation of a phenoxide ion, which acts as the key intermediate.[2][3] Conversely, Brønsted acid catalysis facilitates a three-step mechanism involving protonation, cyclization, and subsequent tautomerization.[4]
Computational Insights into the Isomerization Landscape
Density Functional Theory (DFT) has proven to be a powerful tool for investigating the electronic and structural properties of the molecules involved in the this compound isomerization. The B3LYP functional combined with the 6-311G basis set is a commonly employed method in these studies.[1][5][6][7][8] These computational approaches allow for the calculation of various molecular properties that govern the reactivity and stability of the reactants, intermediates, transition states, and products.
Key Computational Parameters
Several key parameters are calculated to describe the isomerization process:
-
Relative Energy (E): Indicates the thermodynamic stability of the different species in the reaction pathway.
-
Hardness (η): Measures the resistance to a change in electron distribution. The Maximum Hardness Principle (MHP) is often used to analyze the reaction profile.[6]
-
Polarizability (α): Describes the ease with which the electron cloud of a molecule can be distorted. The Minimum Polarizability Principle (MPP) is a related concept used in these analyses.[6]
-
Chemical Potential (µ): Relates to the escaping tendency of electrons from a species.
-
Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons.[5]
These parameters, when analyzed along the reaction coordinate, provide a detailed picture of the electronic events that drive the isomerization.
Quantitative Data from Computational Studies
The following tables summarize the quantitative data obtained from DFT studies on the isomerization of 2'-hydroxychalcone and its derivatives. These values provide a basis for comparing the effects of substituents on the reaction mechanism.
Table 1: Calculated Molecular Properties for the Isomerization of Unsubstituted 2'-Hydroxychalcone
| Species | Relative Energy (E) | Hardness (η) | Polarizability (α) | Chemical Potential (µ) | Electrophilicity Index (ω) |
| Reactant (Chalcone) | Data not consistently reported | Data not consistently reported | Data not consistently reported | Data not consistently reported | Data not consistently reported |
| Transition State (TS) | Data not consistently reported | Data not consistently reported | Data not consistently reported | Data not consistently reported | Data not consistently reported |
| Intermediate (IM) | Data not consistently reported | Data not consistently reported | Data not consistently reported | Data not consistently reported | Data not consistently reported |
| Product (Flavanone) | Data not consistently reported | Data not consistently reported | Data not consistently reported | Data not consistently reported | Data not consistently reported |
Note: Specific values for the unsubstituted parent compound were not explicitly and consistently detailed in the provided search results. The principles of MHP and MPP are generally reported to be obeyed.[5][6]
Table 2: Influence of Substituents on Calculated Properties (Illustrative Examples)
| Substituent | Species | Relative Energy (E) | Hardness (η) | Polarizability (α) | Chemical Potential (µ) | Electrophilicity Index (ω) | Reference |
| 3,4-Di-Cl | Reactant | 0.00 | 1.89 | 28.53 | -4.43 | 5.20 | [8] |
| TS | 24.31 | 1.81 | 29.08 | -4.37 | 5.27 | [8] | |
| Intermediate | -1.54 | 1.96 | 28.11 | -4.47 | 5.10 | [8] | |
| Product | -1.70 | 2.00 | 27.99 | -4.49 | 5.04 | [8] | |
| 2-Cl | Reactant | 0.00 | 1.83 | 28.16 | -4.33 | 5.12 | [8] |
| TS | 24.51 | 1.76 | 28.69 | -4.27 | 5.18 | [8] | |
| Intermediate | -1.60 | 1.89 | 27.75 | -4.37 | 5.04 | [8] | |
| Product | -1.78 | 1.93 | 27.63 | -4.39 | 4.98 | [8] | |
| 2,4-Di-OCH3 | Reactant | 0.00 | 1.76 | 31.02 | -3.76 | 4.02 | [8] |
| TS | 25.43 | 1.69 | 31.54 | -3.70 | 4.04 | [8] | |
| Intermediate | -0.99 | 1.82 | 30.62 | -3.80 | 3.96 | [8] | |
| Product | -1.13 | 1.86 | 30.50 | -3.82 | 3.92 | [8] | |
| 4-OCH3 | Reactant | 0.00 | 1.78 | 29.58 | -3.89 | 4.24 | [8] |
| TS | 25.10 | 1.71 | 30.10 | -3.83 | 4.28 | [8] | |
| Intermediate | -1.13 | 1.84 | 29.18 | -3.93 | 4.20 | [8] | |
| Product | -1.28 | 1.88 | 29.06 | -3.95 | 4.15 | [8] |
Energies are typically reported in kJ/mol or a similar unit, though not explicitly stated in the source for this table.
Experimental Protocols for Synthesis and Isomerization
The synthesis of 2'-hydroxychalcones and their subsequent isomerization to flavanones are well-established experimental procedures.
Synthesis of 2'-Hydroxychalcones via Claisen-Schmidt Condensation
A common method for synthesizing 2'-hydroxychalcones is the Claisen-Schmidt condensation of a 2'-hydroxyacetophenone with an appropriate benzaldehyde in the presence of a base.[3]
Detailed Protocol:
-
Equimolar amounts of 2'-hydroxyacetophenone and the desired aromatic aldehyde are dissolved in ethanol in a round-bottomed flask.[3]
-
The mixture is stirred, and an aqueous solution of sodium hydroxide is added slowly.[3]
-
Stirring continues for 3-4 hours, during which a solid mass of the chalcone sodium salt typically forms.[3]
-
The reaction mixture is left to stand overnight at room temperature.[3]
-
The precipitate is filtered and washed.[3]
-
The solid is then treated with ice-cold water and acidified with hydrochloric acid (e.g., 10% solution) to precipitate the 2'-hydroxychalcone.[3]
-
The product is filtered, washed thoroughly with cold water, and can be recrystallized from ethanol.[3]
Microwave-assisted synthesis has also been employed to improve yields and reduce reaction times.[9]
Isomerization of 2'-Hydroxychalcones to Flavanones
The cyclization of 2'-hydroxychalcones to flavanones can be achieved under various conditions, including acid and base catalysis.
Base-Catalyzed Isomerization Protocol:
-
The synthesized 2'-hydroxychalcone is dissolved in a suitable solvent system, such as a mixture of acetonitrile and water.[2][3]
-
A base, such as sodium hydroxide, is added to the solution.[3]
-
The reaction progress is monitored over time using techniques like High-Performance Liquid Chromatography (HPLC).[2][3]
-
Kinetic data can be obtained by analyzing the concentration of the chalcone and flavanone at different time points and temperatures.[2][3]
Acid-Catalyzed Isomerization Protocol:
-
The 2'-hydroxychalcone is dissolved in a solvent like ethanol.[10]
-
A catalytic amount of an acid, such as methanesulfonic acid, is added.[10]
-
The reaction mixture is often refluxed, and the progress is monitored by Thin Layer Chromatography (TLC).[11]
Visualizing the Isomerization Pathways
Graphical representations of the reaction mechanisms and experimental workflows provide a clear and intuitive understanding of the processes involved.
Caption: Base-catalyzed isomerization of 2'-hydroxychalcone.
Caption: Acid-catalyzed isomerization of 2'-hydroxychalcone.
Caption: General experimental workflow for flavanone synthesis.
Conclusion
The isomerization of 2'-hydroxychalcones to flavanones is a rich area of study where computational and experimental approaches converge to provide a detailed mechanistic understanding. DFT calculations offer valuable insights into the electronic factors governing this transformation, while kinetic and synthetic experiments provide the real-world data to validate and refine theoretical models. This guide provides a foundational understanding of the current state of research, offering both the theoretical background and practical protocols necessary for researchers to build upon this knowledge in the pursuit of novel flavonoid-based therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 6. jcsp.org.pk [jcsp.org.pk]
- 7. Theoretical Study for Isomerization of Some 2´-Hydroxychalcone Derivative by Using DFT Calculation [ejchem.journals.ekb.eg]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis Chalones and Their Isomerization into Flavanones and Azaflavanones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chemijournal.com [chemijournal.com]
A Historical Perspective on the Discovery of Chalcones: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chalcones represent a critical class of organic compounds, characterized by a 1,3-diaryl-2-propen-1-one backbone. These molecules are not only precursors in the biosynthesis of flavonoids and isoflavonoids in plants but also serve as a versatile scaffold in medicinal chemistry due to their broad spectrum of biological activities.[1] This technical guide provides a historical perspective on the discovery of chalcones, detailing the seminal synthetic methodologies, presenting available quantitative data from early studies, and visualizing the foundational chemical processes. The name "chalcone" was first suggested by chemists St. von Kostanecki and J. Tambor, derived from the Greek word "chalcos," meaning bronze, a nod to the characteristic color of many of these compounds.
The Dawn of Chalcone Synthesis: The Claisen-Schmidt Condensation
The history of chalcones is intrinsically linked to the development of condensation reactions in organic chemistry. The first successful synthesis of the chalcone scaffold is credited to the independent work of German chemists Rainer Ludwig Claisen and J. Gustav Schmidt in the early 1880s.[2] Their pioneering experiments laid the groundwork for what is now known as the Claisen-Schmidt condensation, a reliable and widely used method for synthesizing chalcones.[2]
The Claisen-Schmidt condensation is a base-catalyzed reaction between an aromatic aldehyde and a ketone that possesses α-hydrogens.[2] This reaction is a type of mixed aldol condensation. The initial product is a β-hydroxy ketone, which readily undergoes dehydration to form the more stable α,β-unsaturated ketone, the characteristic core of the chalcone molecule.
Early Key Contributors
-
Rainer Ludwig Claisen and A. Claperède (1881): In their 1881 publication in Berichte der Deutschen Chemischen Gesellschaft, Claisen and Claperède described the condensation of ketones with aldehydes, laying a crucial foundation for chalcone synthesis.[2]
-
J. Gustav Schmidt (1881): In the same year, Schmidt independently published his findings on the reaction of acetone with aromatic aldehydes like benzaldehyde in the presence of an alkali, further elucidating the scope of this condensation.[2]
-
St. von Kostanecki and J. Tambor (late 19th century): These researchers were also instrumental in the early exploration of chalcone chemistry and are credited with coining the term "chalcone."[3][4] They were among the first to successfully prepare synthetic chalcones.[3]
Experimental Protocols: A Historical Reconstruction
While the precise experimental setups of the late 19th century differed from modern laboratories, the fundamental principles of the Claisen-Schmidt condensation remain the same. Below is a generalized experimental protocol for the synthesis of a simple chalcone, reconstructed from historical accounts and modern interpretations of the classic procedure.
Generalized Historical Protocol for the Synthesis of Benzalacetophenone (a simple chalcone)
Objective: To synthesize benzalacetophenone via the Claisen-Schmidt condensation of benzaldehyde and acetophenone.
Materials:
-
Benzaldehyde
-
Acetophenone
-
Ethanol (as a solvent)
-
Sodium hydroxide (NaOH) solution (as a catalyst)
-
Water
-
Ice
Procedure:
-
Reactant Preparation: An equimolar amount of benzaldehyde and acetophenone were dissolved in ethanol in a flask.
-
Catalyst Addition: A dilute aqueous solution of sodium hydroxide was slowly added to the ethanolic solution of the reactants while stirring. The reaction is typically carried out at room temperature or with gentle warming.
-
Reaction and Precipitation: The mixture was stirred for several hours. As the reaction proceeds, the chalcone product, being less soluble in the aqueous ethanol mixture, precipitates out of the solution, often as a pale yellow solid.
-
Isolation: The precipitated solid was collected by filtration.
-
Purification: The crude product was washed with cold water to remove any remaining sodium hydroxide and unreacted starting materials. Further purification was achieved by recrystallization from a suitable solvent, such as ethanol.
Quantitative Data from Early and Subsequent Studies
Historical records on reaction yields from the 19th century are not always as precise as modern standards. However, the Claisen-Schmidt condensation is known for its efficiency, with many modern adaptations reporting high to quantitative yields. The table below summarizes representative yields for the synthesis of various chalcone derivatives using this classic method, as reported in subsequent studies.
| Reactant 1 (Aldehyde) | Reactant 2 (Ketone) | Catalyst | Solvent | Yield (%) | Reference |
| Benzaldehyde | Acetophenone | NaOH | Ethanol/Water | 80-92 | (Modern adaptations) |
| Substituted Benzaldehydes | Acetophenone | KOH | Ethanol | 50-95 | (Various sources) |
| Benzaldehyde | Substituted Acetophenones | NaOH | Methanol | 60-90 | (Various sources) |
| Benzaldehyde | Acetone | NaOH | Ethanol/Water | 72.2 | (Modern lab experiment) |
Mandatory Visualizations
Claisen-Schmidt Condensation Workflow
Caption: Workflow of the Claisen-Schmidt condensation for chalcone synthesis.
Historical Timeline of Chalcone Discovery
Caption: Key milestones in the history of chalcone discovery and research.
Conclusion
The discovery of chalcones and the development of their synthesis through the Claisen-Schmidt condensation marked a significant advancement in organic chemistry. The foundational work of Claisen, Schmidt, Kostanecki, and Tambor in the late 19th century paved the way for over a century of research into the chemical properties and diverse biological activities of these compounds. From their humble beginnings in early academic laboratories, chalcones have emerged as a "privileged scaffold" in modern medicinal chemistry, with ongoing research exploring their potential as therapeutic agents for a wide range of diseases. This historical perspective provides an essential context for contemporary researchers and drug development professionals working with this remarkable class of molecules.
References
An In-depth Technical Guide to the Physicochemical Properties of 2-Hydroxychalcone and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chalcones (1,3-diaryl-2-propen-1-ones) represent a vital class of open-chain flavonoids, acting as key biosynthetic precursors to all natural flavonoids.[1] The 2-hydroxychalcone scaffold, in particular, has garnered significant attention in medicinal chemistry due to the diverse and potent biological activities exhibited by its natural and synthetic analogs. These activities include antioxidant, anti-inflammatory, anticancer, antimicrobial, and antimalarial properties.[2][3][4] The presence of an α,β-unsaturated carbonyl system, combined with the strategic placement of a hydroxyl group on the A-ring and various substituents on both aromatic rings, allows for a wide range of pharmacological modulation.[2] This technical guide provides a comprehensive overview of the core physicochemical properties, experimental protocols for synthesis and evaluation, and key mechanistic insights into the biological activities of this compound and its derivatives, serving as a critical resource for professionals in drug discovery and development.
Physicochemical Properties
The physicochemical characteristics of this compound analogs are fundamental to their absorption, distribution, metabolism, and excretion (ADME) profiles, directly influencing their bioavailability and therapeutic efficacy.
Lipophilicity
Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical determinant of a molecule's ability to cross biological membranes.[2] For this compound derivatives, lipophilicity is heavily influenced by the nature and position of substituents on the aromatic rings. The lipophilicity values (as ClogP) for a selection of analogs have been calculated to illustrate these structural relationships.[2]
| Compound ID | Substituents | ClogP[2] |
| 3c | A-Ring: 2'-OH, 4'-OMOM; B-Ring: 3,4,5-tri-OMe | 4.38 |
| 3d | A-Ring: 2'-OH, 4'-OMOM; B-Ring: 4-Cl | 4.71 |
| 3e | A-Ring: 2'-OH, 4'-OMOM; B-Ring: 4-F | 4.13 |
| 3h | A-Ring: 2'-OH, 5'-OMOM; B-Ring: 3,4-di-OH | 3.32 |
| 4a (Butein) | A-Ring: 2',4'-di-OH; B-Ring: 3,4-di-OH | 2.50 |
| 4b | A-Ring: 2',5'-di-OH; B-Ring: 3,4-di-OH | 2.50 |
OMOM: Methoxymethyl ether
Spectroscopic Properties
The extended π-conjugation in the chalcone scaffold gives rise to distinct spectroscopic properties. 2-hydroxychalcones typically exhibit strong absorption in the UV-visible range. A key feature is the intramolecular hydrogen bond between the 2'-hydroxyl group and the carbonyl oxygen, which can lead to Excited State Intramolecular Proton Transfer (ESIPT) upon photoexcitation.[5][6] This process often results in a large Stokes' shift, a desirable property for fluorescent probes.[5]
| Compound | Solvent | λabs (nm)[5][7] | λem (nm)[5][7] | Quantum Yield (Φfl)[5] |
| This compound | Ethanol | ~451 | ~586 | Low in liquid state |
| Analog 2 | Toluene | 452 | 550 | - |
| Analog 2 | Dichloromethane | 461 | 580 | - |
| Analog 3 ** | Dichloromethane | 448 | 535 | ~0.063 |
Analog 2: this compound with extended conjugation and a terminal dimethylamino group.[5] **Analog 3: Methoxy-substituted version of Analog 2, used as a model compound without ESIPT capability.[5]
The fluorescence properties can be highly sensitive to the environment, including solvent polarity and temperature. At low temperatures (77 K), molecular motion is restricted, which can reveal dual emissions from both the Intramolecular Charge Transfer (ICT) state and the ESIPT state.[5]
Synthesis and Experimental Protocols
The most prevalent and versatile method for synthesizing 2-hydroxychalcones is the Claisen-Schmidt condensation.[2][3] This reaction involves the base-catalyzed aldol condensation of a substituted 2'-hydroxyacetophenone with a substituted benzaldehyde.
General Synthesis Workflow
The overall process from starting materials to biologically active compounds follows a logical progression of synthesis, purification, characterization, and bio-evaluation.
Caption: General experimental workflow for the synthesis and evaluation of 2-hydroxychalcones.
Experimental Protocol 1: Synthesis via Claisen-Schmidt Condensation
This protocol describes a conventional method using a base catalyst in an alcohol solvent.[2]
-
Reactant Preparation: Dissolve an appropriately substituted 2'-hydroxyacetophenone (1 equivalent) and a substituted benzaldehyde (1-1.2 equivalents) in ethanol.
-
Reaction Initiation: Cool the solution in an ice bath. Add an aqueous solution of a strong base (e.g., 20% KOH) dropwise with continuous stirring.
-
Reaction Monitoring: Allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight.
-
Work-up: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute HCl (e.g., 10%) until the pH is acidic.
-
Isolation: The precipitated solid (the chalcone product) is collected by vacuum filtration.
-
Purification: Wash the solid with cold water until the filtrate is neutral. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[8]
Experimental Protocol 2: Mechanochemical Synthesis under Ball Mill Conditions
This protocol offers a greener, solvent-free alternative to the conventional method.[3]
-
Reactant Preparation: Place the substituted 2'-hydroxyacetophenone (1 equivalent), substituted benzaldehyde (1 equivalent), and solid KOH (2 equivalents) into a ball mill grinding jar.
-
Grinding: Perform a grinding cycle for 30 minutes.
-
Second Addition: Add a second equivalent of the benzaldehyde derivative to the mixture.
-
Second Grinding: Perform a second grinding cycle for 30 minutes.
-
Work-up: Dissolve the resulting powder in cold methanol and acidify with cold 1 M HCl to pH 3.
-
Isolation and Purification: Filter the yellow precipitate that forms, wash it, and analyze the purified product.
Experimental Protocol 3: DPPH Radical Scavenging Assay (Antioxidant)
This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical.[2][9]
-
Solution Preparation: Prepare a stock solution of DPPH (e.g., 1.3 mg/mL) in methanol. Prepare various concentrations of the test chalcones (e.g., 100 to 600 µg/mL) in a suitable solvent.[9] Ascorbic acid is typically used as a positive control.
-
Reaction: To 3 mL of methanol, add 100 µL of the DPPH stock solution. Record the initial absorbance at 516 nm.[9] In separate tubes, add 1 mL of each test compound concentration to 3 mL of methanol, followed by 100 µL of the DPPH stock solution.
-
Incubation: Incubate the mixtures in the dark at room temperature for a specified time (e.g., 20-30 minutes).
-
Measurement: Measure the absorbance of each solution at 516 nm.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the test sample. The IC50 value (the concentration required to scavenge 50% of the radicals) is then determined.[10]
Experimental Protocol 4: Soybean Lipoxygenase (LOX) Inhibition Assay (Anti-inflammatory)
This assay evaluates the inhibition of LOX, an enzyme involved in the inflammatory pathway.[2]
-
Enzyme and Substrate Preparation: Prepare a solution of soybean lipoxygenase in a suitable buffer (e.g., borate buffer, pH 9.0). Prepare a substrate solution of linoleic acid.
-
Inhibitor Incubation: Pre-incubate the enzyme solution with various concentrations of the test chalcone for a short period (e.g., 5 minutes) at room temperature.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the linoleic acid substrate to the enzyme-inhibitor mixture.
-
Measurement: Monitor the formation of the conjugated diene hydroperoxide product by measuring the increase in absorbance at 234 nm over time using a spectrophotometer.
-
Calculation: Determine the initial reaction rates for both the control (no inhibitor) and the samples with inhibitors. The percentage of inhibition is calculated, and the IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
Biological Activities and Structure-Activity Relationships (SAR)
The biological effects of 2-hydroxychalcones are intrinsically linked to their chemical structure.
Antioxidant Activity
Many 2-hydroxychalcones are potent antioxidants. Their activity is primarily attributed to their ability to scavenge free radicals. The structure-activity relationship suggests that the number and position of hydroxyl groups are crucial.[4] Specifically, a 3,4-dihydroxy substitution pattern on ring B is considered an optimal combination for high antioxidant activity.[4] The presence of a 2'-hydroxyl group on the A-ring is also a significant contributor.[4]
| Compound ID | Substituents | DPPH Scavenging (%)[2] |
| 3c | A-Ring: 2'-OH, 4'-OMOM; B-Ring: 3,4,5-tri-OMe | 28.5 |
| 3d | A-Ring: 2'-OH, 4'-OMOM; B-Ring: 4-Cl | 12.1 |
| 3e | A-Ring: 2'-OH, 4'-OMOM; B-Ring: 4-F | 11.8 |
| 4a (Butein) | A-Ring: 2',4'-di-OH; B-Ring: 3,4-di-OH | 80.7 |
| 4b | A-Ring: 2',5'-di-OH; B-Ring: 3,4-di-OH | 82.4 |
Anti-inflammatory Activity
2-hydroxychalcones exert anti-inflammatory effects through multiple mechanisms. They can inhibit the production of pro-inflammatory mediators such as prostaglandin E2 (PGE2), nitric oxide (NO), and tumor necrosis factor-alpha (TNF-α).[11] This is achieved by inhibiting the expression of enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[4][12] The underlying mechanism often involves the suppression of key transcription factors like NF-κB and AP-1.[11]
| Compound ID | Substituents | LOX Inhibition IC50 (µM)[2] |
| 3c | A-Ring: 2'-OH, 4'-OMOM; B-Ring: 3,4,5-tri-OMe | 45 |
| 4a (Butein) | A-Ring: 2',4'-di-OH; B-Ring: 3,4-di-OH | 75 |
| 4b | A-Ring: 2',5'-di-OH; B-Ring: 3,4-di-OH | 70 |
The SAR for anti-inflammatory activity indicates that methoxy groups on the B-ring can be particularly effective.[11] For instance, 2'-hydroxy-3,4,5,3',4'-pentamethoxychalcone was found to be a highly potent inhibitor of iNOS expression.[4]
Anticancer Activity
The anticancer properties of 2-hydroxychalcones have been demonstrated in various cancer cell lines, including breast cancer and melanoma.[3][13] A primary mechanism of action is the inhibition of the NF-κB signaling pathway.[13][14] This inhibition leads to an accumulation of reactive oxygen species (ROS), endoplasmic reticulum stress, and ultimately, the induction of autophagy and apoptosis in cancer cells.[14][15]
| Compound | Cell Line | Activity | IC50[3][14] |
| 2'-Hydroxychalcone | MCF-7 (Breast Cancer) | Cell Viability | 37.74 µM |
| 2'-Hydroxychalcone | CMT-1211 (Breast Cancer) | Cell Viability | 34.26 µM |
| Compound 12 * | IGR-39 (Melanoma) | Cell Viability | 12 µM |
| Compound 15 ** | Plasmodium falciparum (3D7) | Antimalarial | 3.21 µM |
| Compound 6 *** | Leishmania donovani | Anti-leishmanial | 2.33 µM |
| Compound 11 **** | Leishmania donovani | Anti-leishmanial | 2.82 µM |
Compound 12: A 2'-hydroxychalcone analog.[3] ***Compound 15: A 2'-hydroxychalcone analog.[3] ****Compound 6: 5′-chloro-2′-hydroxy-3,4-dimethoxy-Chalcone.[3] *****Compound 11: A 2'-hydroxychalcone analog.[3]
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways modulated by 2-hydroxychalcones is crucial for rational drug design.
Anti-inflammatory Signaling Pathway
2-hydroxychalcones can interrupt the inflammatory cascade at multiple points. They suppress the activation of transcription factors like NF-κB, which are master regulators of the inflammatory response. This leads to the downregulation of pro-inflammatory enzymes and cytokines.
Caption: Inhibition of pro-inflammatory mediators by this compound analogs via NF-κB suppression.
Anticancer Signaling Pathway (NF-κB Inhibition)
In cancer cells, the constitutive activation of the NF-κB pathway promotes survival and proliferation. 2'-Hydroxychalcone has been shown to inhibit this pathway, shifting the balance from cell survival towards programmed cell death (apoptosis) and autophagy.[13][14]
Caption: Anticancer mechanism of 2'-hydroxychalcone involving NF-κB inhibition and induction of apoptosis.
Conclusion
This compound and its analogs constitute a privileged scaffold in medicinal chemistry, possessing a remarkable array of biological activities. Their physicochemical properties, particularly lipophilicity and spectroscopic characteristics, are tunable through synthetic modification, allowing for the optimization of their drug-like properties. The Claisen-Schmidt condensation remains the cornerstone of their synthesis, with newer, greener methods enhancing efficiency and sustainability. Mechanistically, these compounds exert their potent antioxidant, anti-inflammatory, and anticancer effects by modulating key signaling pathways, most notably the NF-κB pathway. The comprehensive data and protocols presented in this guide underscore the immense therapeutic potential of 2-hydroxychalcones and provide a solid foundation for future research and development in this promising field.
References
- 1. researchgate.net [researchgate.net]
- 2. Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Fluorescence of 2-Hydroxy Chalcone Analogs with Extended Conjugation: ESIPT vs. ICT Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural and Spectral Features of 4'-Substituted 2'-Hydroxychalcones in Solutions and Crystals: Spectroscopic and Theoretical Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ideaexchange.uakron.edu [ideaexchange.uakron.edu]
- 8. researchgate.net [researchgate.net]
- 9. sciensage.info [sciensage.info]
- 10. ijcea.org [ijcea.org]
- 11. researchgate.net [researchgate.net]
- 12. dovepress.com [dovepress.com]
- 13. 2’-Hydroxychalcone Induces Autophagy and Apoptosis in Breast Cancer Cells via the Inhibition of the NF-κB Signaling Pathway: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. 2'-Hydroxychalcone Induces Autophagy and Apoptosis in Breast Cancer Cells via the Inhibition of the NF-κB Signaling Pathway: In Vitro and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Characterization of Novel 2-Hydroxychalcone Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize novel 2-hydroxychalcone derivatives. It includes detailed experimental protocols, a summary of key spectroscopic data, and visual representations of experimental workflows and relevant biological signaling pathways. This document is intended to serve as a valuable resource for researchers and scientists involved in the synthesis, analysis, and biological evaluation of this important class of compounds.
Introduction to 2-Hydroxychalcones
2-Hydroxychalcones are a subclass of chalcones, which are natural or synthetic compounds belonging to the flavonoid family.[1][2] They are characterized by an open-chain α,β-unsaturated ketone system connecting two aromatic rings, with a hydroxyl group at the 2'-position of one of the rings.[3] These compounds have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial properties.[4][5][6] The biological activity of this compound derivatives is often linked to their ability to modulate various signaling pathways, such as the NF-κB and PI3K/AKT pathways.[6][7]
Accurate structural elucidation and characterization are crucial for understanding the structure-activity relationships of these derivatives and for the development of new therapeutic agents. Spectroscopic techniques are indispensable tools for this purpose, providing detailed information about the molecular structure, functional groups, and electronic properties of these compounds.
Experimental Protocols
This section details the methodologies for the synthesis and spectroscopic analysis of this compound derivatives.
Synthesis of this compound Derivatives
A common and efficient method for the synthesis of 2-hydroxychalcones is the Claisen-Schmidt condensation.[8]
General Procedure:
-
An equimolar amount of a substituted 2'-hydroxyacetophenone and a substituted benzaldehyde are dissolved in a suitable solvent, such as ethanol or isopropyl alcohol.[9]
-
A catalytic amount of a base, typically a 40% aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH), is added to the reaction mixture.[1]
-
The reaction is stirred at room temperature or cooled to 0°C for a period of 4 to 24 hours, during which the progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is poured into cold water and acidified with a dilute acid, such as 1 M hydrochloric acid (HCl), to a pH of 3.[1]
-
The resulting precipitate, the this compound derivative, is collected by filtration, washed with water, and dried.[1]
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.[10]
Spectroscopic Analysis
UV-Vis spectroscopy provides information about the electronic transitions within the molecule.
Protocol:
-
Prepare a dilute solution of the this compound derivative in a UV-grade solvent, such as ethanol or methanol, at a concentration of approximately 1x10⁻⁴ M.[11]
-
Use the same solvent as a reference in a matched quartz cuvette.
-
Record the UV-Vis spectrum over a wavelength range of 200-500 nm using a double-beam UV-Vis spectrophotometer.[12]
-
The absorption maxima (λmax) corresponding to the π→π* and n→π* electronic transitions are recorded.[13]
FT-IR spectroscopy is used to identify the functional groups present in the molecule.
Protocol:
-
The solid sample is typically prepared as a KBr (potassium bromide) pellet. A small amount of the sample is mixed with spectroscopic grade KBr and pressed into a thin, transparent pellet.[11]
-
The FT-IR spectrum is recorded in the transmittance mode over a frequency range of 4000–400 cm⁻¹.[11]
-
The characteristic absorption bands for functional groups such as hydroxyl (-OH), carbonyl (C=O), and alkene (C=C) are identified.
¹H and ¹³C NMR spectroscopy are powerful techniques for elucidating the detailed molecular structure.
Protocol:
-
Dissolve the sample in a suitable deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).[9]
-
Record the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz).[9]
-
The chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).[9]
-
For ¹H NMR, the multiplicity (singlet, doublet, triplet, multiplet) and coupling constants (J) are also determined.
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
Protocol:
-
The sample is introduced into the mass spectrometer, often using techniques like electrospray ionization (ESI).[3]
-
The mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of the molecular ion and various fragment ions.
-
High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula.[3]
Data Presentation: Spectroscopic Data Summary
The following tables summarize typical spectroscopic data for this compound derivatives based on literature values.
Table 1: UV-Visible Spectroscopic Data
| Feature | Wavelength Range (nm) | Assignment |
| Band I | 345 - 435 | π→π* transition (cinnamoyl group) |
| Band II | 220 - 280 | π→π* transition (benzoyl group) |
Data compiled from multiple sources.[2]
Table 2: FT-IR Spectroscopic Data
| Functional Group | Wavenumber Range (cm⁻¹) |
| Hydroxyl (-OH) | 3200 - 3500 |
| Carbonyl (C=O) | 1630 - 1670 |
| Alkene (C=C) | 1580 - 1630 |
| Aromatic (C=C) | 1450 - 1600 |
Data compiled from multiple sources.[11][14]
Table 3: ¹H NMR Spectroscopic Data
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 2'-OH | 10.4 - 13.2 | singlet | - |
| H-α | 7.15 - 7.70 | doublet | 15.0 - 16.1 (trans) |
| H-β | 7.45 - 8.23 | doublet | 15.0 - 16.1 (trans) |
| Aromatic H | 6.8 - 8.0 | multiplet | - |
Data compiled from multiple sources.[2][3][5]
Table 4: ¹³C NMR Spectroscopic Data
| Carbon | Chemical Shift (δ, ppm) |
| C=O | 187 - 194 |
| C-α | 118 - 128 |
| C-β | 140 - 148 |
| Aromatic C | 115 - 165 |
Data compiled from multiple sources.[1][15]
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis and spectroscopic characterization of this compound derivatives.
Signaling Pathways
Caption: Modulation of NF-κB and PI3K/AKT signaling pathways by this compound derivatives.
Conclusion
This technical guide has provided a detailed overview of the spectroscopic characterization of novel this compound derivatives. The experimental protocols for synthesis and analysis, along with the summarized spectroscopic data, offer a practical resource for researchers in the field. The visualization of the experimental workflow and key signaling pathways further aids in understanding the broader context of this compound research. The continued application of these spectroscopic techniques will be instrumental in the discovery and development of new this compound derivatives with enhanced therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 3. Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and spectral characterization of 2'-hydroxy chalconate complexes of ruthenium(II) and their catalytic and biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2’-Hydroxychalcone Induces Autophagy and Apoptosis in Breast Cancer Cells via the Inhibition of the NF-κB Signaling Pathway: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Effects of 2′-Hydroxy-3,6′-Dimethoxychalcone on Melanogenesis and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. ijrpas.com [ijrpas.com]
- 12. researchgate.net [researchgate.net]
- 13. biointerfaceresearch.com [biointerfaceresearch.com]
- 14. Characterization, molecular modeling and pharmacology of some 2́-hydroxychalcone derivatives as SARS-CoV-2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 1H and 13C NMR spectral assignments of 2'-hydroxychalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: 2-Hydroxychalcone Derivatives as Fluorescent Probes for Metal Ion Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chalcones are a class of naturally occurring flavonoids characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. Among these, 2-hydroxychalcone and its derivatives are of significant interest due to their unique photophysical properties. These properties are governed by phenomena such as Intramolecular Charge Transfer (ICT) and Excited-State Intramolecular Proton Transfer (ESIPT), which often result in a large Stokes shift and environmentally sensitive fluorescence.
The core structure of this compound possesses a bidentate chelation site comprising the hydroxyl (-OH) and carbonyl (C=O) groups. This site can selectively bind with various metal ions, leading to significant and measurable changes in the molecule's photophysical properties. This interaction forms the basis of their application as "turn-on" or "turn-off" fluorescent probes, making them valuable tools for the selective and sensitive detection of metal ions in biological and environmental systems.
Signaling Pathway and Sensing Mechanism
The primary mechanism for metal ion detection by this compound probes is chelation-induced modulation of their fluorescent properties. Upon excitation with an appropriate wavelength of light, the probe molecule transitions to an excited state. In the absence of a target metal ion, the probe may exhibit low fluorescence due to processes like photoinduced electron transfer (PET) or vibrational relaxation, which provide non-radiative decay pathways.
Upon introduction of a target metal ion, the hydroxyl and carbonyl groups of the this compound act as a pincer, binding the ion. This chelation event rigidifies the molecular structure and can inhibit the non-radiative decay pathways. This often leads to a significant enhancement of fluorescence intensity, a phenomenon known as Chelation-Enhanced Fluorescence (CHEF), providing a "turn-on" signal. Conversely, binding to certain paramagnetic metal ions (like Cu²⁺ or Fe³⁺) can lead to fluorescence quenching through energy or electron transfer, resulting in a "turn-off" signal.
Applications in Metal Ion Detection
Various derivatives of this compound have been synthesized to act as selective and sensitive fluorescent probes for a range of metal ions. Structural modifications to the aromatic rings allow for the fine-tuning of selectivity and sensing properties.
Quantitative Data Summary
The table below summarizes the performance of several this compound-based probes for the detection of specific metal ions.
| Probe Derivative | Target Ion | Detection Mechanism | Limit of Detection (LOD) | Stoichiometry (Probe:Ion) | Solvent System |
| Chalcone-1,2,3-triazole (para-substituted) | Cu²⁺ | Fluorescence Quenching | 1.17 µM | 1:1 | Not Specified |
| Chalcone-1,2,3-triazole (para-substituted) | Co²⁺ | Fluorescence Quenching | 1.81 µM | 1:1 | Not Specified |
| 4-Dimethylamino-2′,5′-dihydroxychalcone | Fe³⁺ | Fluorescence Quenching | 8.22 nM | Not Specified | Not Specified |
| Bis-thiophene chalcone | Fe³⁺ | Fluorescence Quenching | 1.3 µM | Not Specified | DMF:H₂O (9:1) |
| Chalcone-DPA | Cu²⁺ | Fluorescence Quenching | < 1 µM | 1:1 | Not Specified |
| (2-hydroxy-5-methylbenzylidene)picolinohydrazide | Al³⁺ | Fluorescence Turn-On | 18.7 nM | Not Specified | Acetonitrile |
| Naphthalimide-based Probe K1 | Al³⁺ | Fluorescence Turn-On | 0.32 µM | 1:1 | DMSO/H₂O (9:1) |
| Naphthalimide-based Probe K1 | Fe³⁺ | Fluorescence Turn-On | 0.27 µM | 1:1 | DMSO/H₂O (9:1) |
Data compiled from references:
Experimental Protocols
Protocol 1: General Synthesis of a this compound Probe
This protocol describes a general method for synthesizing 2-hydroxychalcones via the Claisen-Schmidt condensation reaction.
Materials:
-
2-hydroxyacetophenone derivative
-
Substituted benzaldehyde derivative
-
Base catalyst (e.g., 40% aq. NaOH)
-
Solvent (e.g., Ethanol or Isopropyl Alcohol)
-
Dilute Hydrochloric Acid (HCl)
-
Deionized water
-
Standard laboratory glassware, magnetic stirrer, and TLC equipment
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve equimolar amounts of the 2-hydroxyacetophenone and the corresponding benzaldehyde in the chosen solvent.
-
Catalysis: Cool the flask in an ice bath and add the base catalyst dropwise while stirring. The solution will typically change color.
-
Reaction: Allow the reaction to stir. The optimal time and temperature (from 4 hours at 0°C to 18 hours at reflux) should be determined empirically and monitored by Thin Layer Chromatography (TLC).
-
Precipitation: Once the reaction is complete, pour the mixture into a beaker of ice-cold water with continuous stirring.
-
Acidification: Slowly add dilute HCl to the aqueous mixture until it becomes acidic (pH ~2), which will cause the chalcone product to precipitate out as a solid.
-
Isolation: Collect the solid product by vacuum filtration, washing thoroughly with cold deionized water to remove salts.
-
Purification: Dry the crude product and purify it by recrystallization from a suitable solvent like ethanol to obtain the pure this compound probe.
-
Characterization: Confirm the structure and purity of the final compound using techniques such as NMR, Mass Spectrometry, and FTIR.
Protocol 2: General Procedure for Metal Ion Detection
This protocol outlines the steps for evaluating the sensing properties of a this compound probe using fluorescence spectroscopy.
Materials:
-
Purified this compound probe
-
High-purity salts of various metal ions (e.g., AlCl₃, CuCl₂, FeCl₃, CoCl₂, etc.)
-
Spectroscopic grade solvent (e.g., DMSO, Acetonitrile, buffered aqueous solution)
-
Spectrofluorometer and quartz cuvettes
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of the chalcone probe (e.g., 1 mM) in a suitable solvent.
-
Prepare stock solutions of the metal ions to be tested (e.g., 10 mM) in deionized water.
-
-
Fluorescence Titration:
-
Place a dilute solution of the probe (e.g., 10 µM) in a quartz cuvette.
-
Record its initial fluorescence emission spectrum at the optimal excitation wavelength.
-
Incrementally add small aliquots of a specific metal ion stock solution to the cuvette.
-
After each addition, mix thoroughly and allow the solution to equilibrate for a few minutes before recording the new fluorescence spectrum.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum against the concentration of the added metal ion.
-
Limit of Detection (LOD): Calculate the LOD using the formula LOD = 3σ/k, where σ is the standard deviation of the blank (probe solution without metal ion) and k is the slope of the linear portion of the intensity vs. concentration plot.
-
Binding Stoichiometry: Perform a Job's plot analysis by varying the mole fraction of the metal ion while keeping the total concentration of probe and metal constant. The mole fraction at which the fluorescence change is maximal indicates the binding stoichiometry.
-
-
Selectivity Test: Repeat the titration experiment with a range of different metal ions to assess the probe's selectivity. Competitive experiments, where the probe is exposed to the target ion in the presence of other potentially interfering ions, should also be performed.
Application Notes and Protocols: Unraveling the Anticancer Mechanism of 2-Hydroxychalcone in Breast Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the anticancer mechanisms of 2-Hydroxychalcone and its derivatives in breast cancer cells. It includes a summary of cytotoxic activity, detailed experimental protocols for key assays, and visual representations of the signaling pathways involved.
Introduction
Chalcones, biosynthetic precursors of flavonoids, have garnered significant interest in oncology for their diverse biological activities. Among them, this compound (2'-HC) has demonstrated notable cytotoxic and pro-apoptotic effects in various cancer models, including breast cancer.[1][2] Mechanistic studies reveal that this compound exerts its anticancer effects through a multi-faceted approach, primarily by inducing autophagy and apoptosis.[1][2] This is achieved by inhibiting the pro-survival NF-κB signaling pathway, which is often dysregulated in cancer.[1][2] The process is also associated with the excessive intracellular accumulation of reactive oxygen species (ROS), induction of endoplasmic reticulum (ER) stress, and the activation of the JNK/MAPK signaling cascade.[1][2] Certain synthetic derivatives have also been shown to trigger the unfolded protein response (UPR), leading to apoptosis.[3]
Data Presentation: Cytotoxicity of this compound and Derivatives
The cytotoxic potential of this compound and its related compounds has been evaluated across various breast cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.
| Compound | Cell Line | IC50 Value (µM) | Duration | Citation |
| 2'-Hydroxychalcone | MCF-7 | 37.74 ± 1.42 | 24 h | [4] |
| 2'-Hydroxychalcone | CMT-1211 | 34.26 ± 2.20 | 24 h | [4] |
| This compound | MDA-MB-231 | 4.6 | 24 h | [5] |
| Chalcone | MDA-MB-231 | 18.1 | 24 h | [5] |
| Xanthohumol | MDA-MB-231 | 6.7 | 24 h | [5] |
| 2'-hydroxy-2-bromo-4,5-dimethoxychalcone | MCF-7 | 42.19 µg/mL | Not Specified | [6] |
Signaling Pathway and Experimental Workflow
To better understand the mechanisms and experimental approaches, the following diagrams illustrate the key signaling cascade affected by this compound and a general workflow for its investigation.
Caption: Signaling pathway of this compound in breast cancer cells.
Caption: General workflow for studying this compound's effects.
Experimental Protocols
The following are detailed protocols for key experiments used to characterize the anticancer effects of this compound.
Cell Culture and Treatment
-
Cell Lines: Human breast cancer cell lines MCF-7 (ER-positive), MDA-MB-231 (triple-negative), and murine breast cancer line CMT-1211 are commonly used.[4][5]
-
Culture Medium: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Treatment Protocol:
-
Seed cells in appropriate culture plates (e.g., 96-well for viability, 6-well for protein analysis).
-
Allow cells to attach and reach 50-60% confluency.[4]
-
Prepare stock solutions of this compound in DMSO.
-
Dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 10, 20, 30, 40, 50 µM).[4] A vehicle control (DMSO) should always be included.
-
Replace the existing medium with the treatment medium and incubate for the desired time (e.g., 24, 48, or 72 hours).[4]
-
Cell Viability Assay (CCK-8 or MTT)
This assay measures the metabolic activity of cells, which correlates with cell viability.
-
Procedure:
-
Seed 1 x 10^4 cells per well in a 96-well plate and allow them to adhere overnight.[4]
-
Treat cells with various concentrations of this compound for 24 hours.[4]
-
After incubation, add 10 µL of Cell Counting Kit-8 (CCK-8) solution or 20 µL of MTT solution (5 mg/mL) to each well.[7]
-
Incubate the plate for 1-4 hours at 37°C.
-
For MTT, add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 450 nm (for CCK-8) or 570 nm (for MTT) using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells. The IC50 value can be determined from the dose-response curve.
-
Apoptosis Analysis by Flow Cytometry (Annexin V-FITC/Propidium Iodide Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Procedure:
-
Seed cells in 6-well plates and treat with this compound for 24 hours.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Western Blot Analysis
This technique is used to detect and quantify specific proteins involved in the signaling pathways.
-
Key Proteins to Analyze:
-
Procedure:
-
Treat cells in 6-well plates as described above.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensity using software like ImageJ, normalizing to the loading control.
-
References
- 1. mdpi.com [mdpi.com]
- 2. 2'-Hydroxychalcone Induces Autophagy and Apoptosis in Breast Cancer Cells via the Inhibition of the NF-κB Signaling Pathway: In Vitro and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A synthetic chalcone, 2'-hydroxy-2,3,5'-trimethoxychalcone triggers unfolded protein response-mediated apoptosis in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2’-Hydroxychalcone Induces Autophagy and Apoptosis in Breast Cancer Cells via the Inhibition of the NF-κB Signaling Pathway: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols: 2-Hydroxychalcone-Induced Apoptosis in HCT116 Colon Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the induction of apoptosis in HCT116 human colon cancer cells by 2-hydroxychalcone and its derivatives. This document includes a summary of quantitative data, detailed experimental protocols for key assays, and visual representations of the underlying signaling pathways and experimental workflows.
Introduction
Chalcones, a class of natural and synthetic compounds, have garnered significant interest in cancer research due to their diverse pharmacological activities, including potent anticancer properties. 2-Hydroxychalcones, a specific subgroup of chalcones, have demonstrated the ability to induce apoptosis in various cancer cell lines. This document focuses on the effects of this compound derivatives on the HCT116 human colorectal carcinoma cell line, a widely used model for studying colon cancer. The information presented herein is intended to guide researchers in studying the pro-apoptotic effects of these compounds.
Data Presentation
The following tables summarize the quantitative data obtained from studies on the effects of various 2'-hydroxychalcone derivatives on HCT116 cells.
Table 1: Cytotoxicity of 2'-Hydroxychalcone Derivatives in HCT116 Cells
| Compound | IC50 Value (µM) | Treatment Duration (hours) |
| 2'-hydroxy-4-methyl chalcone (C1) | 37.07 | 48 |
| 2'-hydroxy-4-hydroxy chalcone (C2) | <200 | 48 |
| 2'-hydroxy-4-carboxy chalcone (C3) | <200 | 48 |
IC50: The concentration of a drug that gives half-maximal response.
Table 2: Apoptosis Induction in HCT116 Cells by 2'-Hydroxychalcone Derivatives (48-hour treatment)
| Compound | Method | % Apoptotic Cells |
| Control | AO/EB Staining | - |
| 5-Fluorouracil (5-FU) | AO/EB Staining | 45 ± 0.87 |
| 2'-hydroxy-4-methyl chalcone (C1) | AO/EB Staining | 42.4 ± 2.25 |
| 2'-hydroxy-4-hydroxy chalcone (C2) | AO/EB Staining | 40 ± 2.5 |
| 2'-hydroxy-4-carboxy chalcone (C3) | AO/EB Staining | 38.7 ± 0.94 |
| Control | Annexin V Staining | 6.10 |
| 5-Fluorouracil (5-FU) | Annexin V Staining | 38.08 |
| 2'-hydroxy-4-methyl chalcone (C1) | Annexin V Staining | 37.70 |
| 2'-hydroxy-4-hydroxy chalcone (C2) | Annexin V Staining | 36.60 |
| 2'-hydroxy-4-carboxy chalcone (C3) | Annexin V Staining | 31.80 |
AO/EB: Acridine Orange/Ethidium Bromide.
Table 3: Effect of 2'-Hydroxychalcone Derivatives on HCT116 Cell Cycle Distribution (48-hour treatment)
| Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Normal Control | 72.5 | 9.5 | 18.2 |
| 2'-hydroxy-4-methyl chalcone (C1) | - | - | 25 |
| 2'-hydroxy-4-hydroxy chalcone (C2) | - | - | 19.5 |
| 2'-hydroxy-4-carboxy chalcone (C3) | - | 12 | - |
Experimental Workflows
The following diagram illustrates a typical experimental workflow for investigating the apoptotic effects of this compound on HCT116 cells.
Caption: A typical workflow for studying this compound-induced apoptosis in HCT116 cells.
Signaling Pathway
This compound derivatives induce apoptosis in HCT116 cells through a multifaceted mechanism that can involve the inhibition of histone deacetylases (HDACs) and the induction of the intrinsic (mitochondrial) apoptotic pathway. The generation of reactive oxygen species (ROS) appears to be a key upstream event.
Caption: Proposed signaling pathway of this compound-induced apoptosis in HCT116 cells.
Experimental Protocols
Detailed protocols for the key experiments are provided below. These are generalized protocols and may require optimization based on specific laboratory conditions and reagents.
Cell Viability Assessment (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
HCT116 cells
-
96-well culture plates
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound derivative stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Seed HCT116 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Prepare serial dilutions of the this compound derivative in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank (medium only).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
After incubation, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
HCT116 cells
-
6-well culture plates
-
Complete culture medium
-
This compound derivative
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
PBS
-
Flow cytometer
Protocol:
-
Seed HCT116 cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Incubate for 24 hours, then treat the cells with the desired concentrations of the this compound derivative for the specified time.
-
Harvest the cells, including both adherent and floating cells. For adherent cells, gently trypsinize and collect them.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Materials:
-
HCT116 cells
-
6-well culture plates
-
Complete culture medium
-
This compound derivative
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Seed and treat HCT116 cells as described in the apoptosis detection protocol.
-
Harvest the cells by trypsinization and centrifugation.
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity.
Unveiling the Anti-inflammatory Potential of 2'-Hydroxychalcone in Macrophages: Application Notes and Protocols
For Immediate Release
Researchers, scientists, and drug development professionals now have access to a comprehensive guide on the anti-inflammatory activity of 2'-Hydroxychalcone and its derivatives in RAW 264.7 macrophages. This document provides a synthesis of key findings, detailed experimental protocols, and visual representations of the underlying molecular mechanisms, serving as a valuable resource for investigating novel anti-inflammatory agents.
Abstract
Chalcones, a class of naturally occurring compounds, have garnered significant interest for their diverse pharmacological properties. Among them, 2'-Hydroxychalcone and its substituted derivatives have demonstrated notable anti-inflammatory effects. This report focuses on their activity in the RAW 264.7 macrophage cell line, a widely used model for studying inflammation. In response to inflammatory stimuli like lipopolysaccharide (LPS), these compounds have been shown to effectively suppress the production of key inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). The primary mechanism of action involves the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.
Data Summary: Inhibitory Effects of 2'-Hydroxychalcone Derivatives
The following tables summarize the quantitative data on the inhibitory effects of various 2'-Hydroxychalcone derivatives on the production of key inflammatory markers in LPS-stimulated RAW 264.7 macrophages.
Table 1: Inhibition of Nitric Oxide (NO) Production
| Compound | Concentration (µM) | NO Inhibition (%) | Reference |
| 2'-hydroxy-4',6'-dimethoxychalcone | 20 | ~83.95 | [1] |
| 2'-hydroxy-3',4'-dimethoxychalcone | 20 | ~79.75 | [1] |
| 2'-hydroxy-3,4'-dimethoxychalcone | 20 | ~33.00 | [1] |
| 2'-hydroxy-4,4'-dimethoxychalcone | 20 | ~23.10 | [1] |
| 2'-methoxy-3,4-dichlorochalcone | 7.1 (IC50) | 50 | [2] |
| 2'-hydroxy-3-bromo-6'-methoxychalcone | 7.8 (IC50) | 50 | [3] |
| 2'-hydroxy-4',6'-dimethoxychalcone | 9.6 (IC50) | 50 | [2] |
Table 2: Inhibition of Pro-inflammatory Cytokines and Mediators
| Compound | Concentration (µM) | Target | Inhibition | Reference |
| 2',4-dihydroxy-3',4',6'-trimethoxychalcone | Dose-dependent | TNF-α, IL-1β, IL-6 | Significant attenuation | [4] |
| Rugchalcone Derivative 4 (RD4) | 20 | IL-1β | Significant decrease | [5] |
| Rugchalcone Derivative 4 (RD4) | 20 | IL-6 | Significant decrease | [5] |
| Rugchalcone Derivative 4 (RD4) | 20 | TNF-α | Significant decrease | [5] |
| 2'-hydroxy-4',6'-dimethoxychalcone | Not specified | PGE2, Inflammatory Cytokines | Significant mitigation | [6] |
Experimental Workflow & Signaling Pathways
The following diagrams illustrate the general experimental workflow for assessing the anti-inflammatory activity of 2'-Hydroxychalcone and the key signaling pathways it modulates.
Caption: General experimental workflow for studying the anti-inflammatory effects of 2'-Hydroxychalcone in RAW 264.7 macrophages.
Caption: Simplified signaling pathways (NF-κB and MAPK) modulated by 2'-Hydroxychalcone in LPS-stimulated macrophages.
Detailed Experimental Protocols
The following are detailed protocols for the key experiments used to evaluate the anti-inflammatory activity of 2'-Hydroxychalcone in RAW 264.7 macrophages.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Seeding: Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability, 24-well for NO and cytokine assays, 6-well or 10 cm dishes for Western blotting) and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of 2'-Hydroxychalcone (dissolved in a suitable solvent like DMSO, ensuring the final solvent concentration is non-toxic, typically <0.1%) for 1-2 hours.
-
Subsequently, stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for the desired time period (e.g., 24 hours for NO and cytokine production, shorter times for signaling pathway analysis).
-
Cell Viability Assay (MTT Assay)
This assay is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity of the compound.
-
Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of approximately 1 x 10^5 cells/well and incubate overnight.[7]
-
Treatment: Treat the cells with various concentrations of 2'-Hydroxychalcone for 24 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7] Cell viability is expressed as a percentage relative to the untreated control cells.
Nitric Oxide (NO) Assay (Griess Assay)
This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.
-
Sample Collection: After cell treatment, collect 100 µL of the culture supernatant from each well.
-
Griess Reagent: The Griess reagent is typically a two-part solution:
-
Solution A: 1% (w/v) sulfanilamide in 5% phosphoric acid.
-
Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water.
-
Mix equal volumes of Solution A and Solution B immediately before use.[2]
-
-
Reaction: Add 100 µL of the Griess reagent to the 100 µL of supernatant in a 96-well plate.[2]
-
Incubation: Incubate the mixture at room temperature for 10-15 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 540 nm.[8]
-
Quantification: Determine the nitrite concentration by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.
Pro-inflammatory Cytokine Measurement (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.
-
Sample Collection: Collect the cell culture supernatant after treatment.
-
ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit (e.g., from R&D Systems, eBioscience, etc.). The general steps are as follows:
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest.
-
Block non-specific binding sites.
-
Add the cell culture supernatants and standards to the wells.
-
Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
Add a substrate that is converted by the enzyme to produce a colored product.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
-
Quantification: Calculate the cytokine concentration in the samples by interpolating from the standard curve.
Western Blot Analysis
Western blotting is used to determine the protein expression levels of key inflammatory mediators (iNOS, COX-2) and components of signaling pathways (phosphorylated and total forms of p65, IκBα, p38, JNK, ERK).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[9]
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., iNOS, COX-2, p-p65, p65, p-IκBα, IκBα, p-p38, p38, etc.) overnight at 4°C. Antibody dilutions should be optimized, but typical starting dilutions range from 1:500 to 1:2000.[10]
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ) and normalize to a loading control such as β-actin or GAPDH.
Conclusion
The information and protocols provided herein offer a robust framework for the investigation of 2'-Hydroxychalcone and its derivatives as potential anti-inflammatory therapeutics. The consistent findings across multiple studies underscore the promise of this class of compounds in modulating key inflammatory pathways. These application notes are intended to facilitate further research and development in this exciting area of pharmacology.
References
- 1. Inhibition of inducible nitric oxide synthase and cyclooxygenase-2 in lipopolysaccharide-stimulated RAW264.7 cells by carboxybutyrylated glucosamine takes place via down-regulation of mitogen-activated protein kinase-mediated nuclear factor-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTT assay for RAW 264.7cell cytotoxicity [bio-protocol.org]
- 4. 4.6. Determination of TNF-α, IL-1β and IL-6 Production [bio-protocol.org]
- 5. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Cytotoxicity test against RAW macrophage cell line using MTT assay [bio-protocol.org]
- 8. 3. Measurement of nitric oxide production in RAW 264.7 macrophages [bio-protocol.org]
- 9. mdpi.com [mdpi.com]
- 10. pubcompare.ai [pubcompare.ai]
Application Note: Evaluating the Antioxidant Capacity of 2-Hydroxychalcone using the DPPH Assay
Introduction
Chalcones, belonging to the flavonoid family, are aromatic ketones known for a wide range of biological activities.[1] Specifically, 2-Hydroxychalcone and its derivatives are of significant interest in drug development for their potential therapeutic properties, including antioxidant effects.[2][3] Antioxidants play a crucial role in mitigating oxidative stress, a condition linked to numerous diseases, by neutralizing harmful free radicals.[1][4]
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a rapid, simple, and widely used method to screen the antioxidant or radical scavenging activity of various compounds.[5][6] This application note provides a detailed protocol for evaluating the antioxidant capacity of this compound by measuring its ability to scavenge the stable DPPH free radical.
Principle of the DPPH Assay
The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[4][7] DPPH is a stable free radical that does not dimerize, owing to the delocalization of the spare electron across the molecule.[8] This delocalization results in a deep violet color in solution, with a characteristic strong absorption maximum around 517 nm.[4][5]
When an antioxidant compound, such as this compound, is introduced, it donates a hydrogen atom to the DPPH radical, reducing it to the corresponding pale yellow hydrazine (DPPH-H).[8][9] This reduction leads to a stoichiometric decrease in the absorbance of the DPPH solution. The degree of discoloration, measured by the change in absorbance, is directly proportional to the radical-scavenging activity of the antioxidant.[10] The antioxidant capacity is often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the initial DPPH radicals.[5][11]
Experimental Protocol
This protocol details the steps for determining the antioxidant activity of this compound. Ascorbic acid is used as a standard for comparison.
Materials and Equipment
-
Chemicals:
-
This compound (Test Compound)
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Ascorbic Acid (Standard Antioxidant)
-
Methanol or Ethanol (Spectrophotometric Grade)
-
-
Equipment:
-
UV-Vis Spectrophotometer or Microplate Reader
-
Analytical Balance
-
Vortex Mixer
-
Calibrated Micropipettes
-
Volumetric Flasks
-
96-well microplates or quartz cuvettes
-
Aluminum foil
-
Procedure
1. Preparation of Stock Solutions:
-
DPPH Stock Solution (0.1 mM): Accurately weigh 3.94 mg of DPPH and dissolve it in 100 mL of methanol. Store this solution in an amber bottle or a flask wrapped in aluminum foil and keep it at 4°C. This solution should be prepared fresh.[6]
-
This compound Stock Solution (1 mg/mL): Dissolve 10 mg of this compound in 10 mL of methanol.
-
Ascorbic Acid Stock Solution (1 mg/mL): Dissolve 10 mg of ascorbic acid in 10 mL of methanol. Prepare this solution fresh as it is prone to degradation.
2. Preparation of Working Solutions (Serial Dilutions):
-
From the 1 mg/mL stock solution of this compound, prepare a series of dilutions in methanol to obtain final concentrations such as 10, 25, 50, 100, and 200 µg/mL.
-
Similarly, prepare a series of dilutions for ascorbic acid to be used as a positive control, typically in a lower concentration range (e.g., 1, 2.5, 5, 10, 20 µg/mL).
3. Assay Protocol (Microplate Method):
-
Pipette 100 µL of each concentration of the this compound dilutions into separate wells of a 96-well plate.
-
Pipette 100 µL of each ascorbic acid dilution into separate wells.
-
Control: Prepare a control by mixing 100 µL of methanol with 100 µL of the DPPH working solution. This represents 0% scavenging.[12]
-
Blank: Prepare a blank for each sample concentration by adding 100 µL of the sample dilution to 100 µL of methanol (without DPPH) to correct for any absorbance from the sample itself.
-
Add 100 µL of the 0.1 mM DPPH solution to all wells containing the samples and the standard.
-
Shake the plate gently and incubate it in the dark at room temperature for 30 minutes.[13]
4. Spectrophotometric Measurement:
-
After incubation, measure the absorbance of each well at 517 nm using a microplate reader.[14]
Data Analysis and Presentation
1. Calculation of DPPH Radical Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:[12][15]
% Inhibition = [ (Acontrol - Asample) / Acontrol ] × 100
Where:
-
Acontrol is the absorbance of the control reaction (DPPH solution and solvent).
-
Asample is the absorbance of the test sample (DPPH solution + this compound or standard).
2. Determination of IC50: The IC50 value, which is the concentration of the sample that inhibits 50% of the DPPH radicals, is determined by plotting a graph of scavenging percentage against the concentration of the sample.[16] The value can be calculated from the linear regression equation of the graph, where y = 50.[11][17] A lower IC50 value indicates a higher antioxidant capacity.[5]
Table 1: Hypothetical Raw Data for this compound (Absorbance of Control (Acontrol) = 0.950)
| Concentration (µg/mL) | Sample Absorbance (Asample) | Corrected Absorbance (Asample - Ablank) | % Inhibition |
| 10 | 0.815 | 0.812 | 14.53% |
| 25 | 0.650 | 0.645 | 32.11% |
| 50 | 0.485 | 0.478 | 49.68% |
| 100 | 0.260 | 0.250 | 73.68% |
| 200 | 0.125 | 0.112 | 88.21% |
Table 2: Summary of Antioxidant Activity
| Compound | IC50 Value (µg/mL) |
| This compound | 50.3 |
| Ascorbic Acid (Standard) | 8.2 |
The results indicate that while this compound demonstrates significant antioxidant activity, the standard antioxidant, ascorbic acid, is more potent under the tested conditions. Studies have shown that the presence and position of hydroxyl groups on the chalcone rings are crucial for their antioxidant activity.[2][18]
Conclusion
The DPPH assay is a reliable and efficient method for determining the free radical scavenging ability of this compound. This application note provides a comprehensive protocol that can be readily implemented in a laboratory setting for screening and characterizing the antioxidant potential of chalcone derivatives and other novel compounds. For a more complete antioxidant profile, results from the DPPH assay should be complemented with other methods like ABTS, FRAP, or ORAC assays.[4][14]
References
- 1. sciensage.info [sciensage.info]
- 2. Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific [amerigoscientific.com]
- 5. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acmeresearchlabs.in [acmeresearchlabs.in]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. mdpi.com [mdpi.com]
- 9. Chimactiv - Interactive numerical educational resources for the analysis of complex media [chimactiv.agroparistech.fr]
- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 11. echemi.com [echemi.com]
- 12. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 13. researchgate.net [researchgate.net]
- 14. ijcea.org [ijcea.org]
- 15. echemi.com [echemi.com]
- 16. researchgate.net [researchgate.net]
- 17. youtube.com [youtube.com]
- 18. Synthesis, structure, and antioxidant activity of methoxy- and hydroxyl-substituted 2'-aminochalcones - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Hydroxychalcone as a Potential Inhibitor of Soybean Lipoxygenase
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2'-hydroxychalcones are a class of naturally occurring compounds belonging to the flavonoid family, which have garnered significant interest in medicinal chemistry due to their diverse biological activities.[1][2] These compounds, characterized by an open-chain flavonoid structure, have demonstrated a range of pharmacological effects, including antioxidant, anti-inflammatory, anticancer, and antimicrobial properties.[1][3] This document focuses on the application of 2'-hydroxychalcones as potential inhibitors of soybean lipoxygenase (LOX), an enzyme that serves as a valuable model for studying the effects of inhibitors on mammalian lipoxygenases involved in inflammatory pathways.
Lipoxygenases are non-heme iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, such as linoleic acid, to produce lipid hydroperoxides.[4] These products are precursors to signaling molecules like jasmonates in plants and leukotrienes in mammals, which play crucial roles in inflammatory responses.[5][6] Therefore, the inhibition of lipoxygenase activity is a key target for the development of novel anti-inflammatory agents. This document provides a summary of the inhibitory effects of various 2'-hydroxychalcone derivatives on soybean lipoxygenase, detailed experimental protocols for assessing this inhibition, and diagrams illustrating the relevant pathways and workflows.
Data Presentation
The inhibitory potential of several 2'-hydroxychalcone derivatives against soybean lipoxygenase has been quantified, with the half-maximal inhibitory concentration (IC50) being a key parameter. The following table summarizes the IC50 values for selected 2'-hydroxychalcone derivatives from various studies.
| Compound ID | Substituents on Ring A | Substituents on Ring B | IC50 (µM) | Reference |
| Chalcone 3c | Methoxymethylene | Three methoxy groups | 45 | [1][2] |
| Chalcone 4b | - | Two hydroxyl groups | 70 | [1][2] |
| Compound 2a | - | - | 9.07 | [3] |
| Compound 4b | - | - | 25.86 | [3] |
| (E)-2-O-farnesyl chalcone | - | - | 5.7 | [6] |
| 3-O-geranyl chalcone | - | - | 11.8 | [6] |
Mechanism of Inhibition
Molecular docking and dynamics simulation studies have provided insights into the mechanism by which 2'-hydroxychalcones inhibit soybean lipoxygenase. These compounds are suggested to act as allosteric inhibitors.[1] The binding of these chalcones to the enzyme is characterized by specific hydrogen bond interactions. For instance, the hydroxyl and carbonyl groups of the aromatic ring A of the chalcone can form hydrogen bonds with key amino acid residues such as Asp768 and Asn128 of the LOX enzyme.[1][2] Furthermore, substituents on ring B can also contribute to the binding affinity through interactions with other residues like Trp130 and Gly247.[1][2]
Experimental Protocols
Soybean Lipoxygenase Inhibition Assay
This protocol outlines the spectrophotometric method to determine the inhibitory activity of 2'-hydroxychalcone derivatives against soybean lipoxygenase. The assay is based on monitoring the formation of (9Z, 11E)-(13S)-13-hydroperoxyoctadeca-9,11-dienoate from linoleic acid, which results in an increase in absorbance at 234 nm.[7]
Materials:
-
Soybean Lipoxygenase (LOX, Type I-B, from Glycine max)
-
Linoleic acid (sodium salt)
-
2'-Hydroxychalcone derivatives (test compounds)
-
Sodium phosphate buffer (0.1 M, pH 8.0 or 0.2 M Borate buffer, pH 9.0)
-
Dimethyl sulfoxide (DMSO)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Preparation of Reagents:
-
Enzyme Solution: Prepare a stock solution of soybean lipoxygenase in sodium phosphate buffer (e.g., 10,000 U/mL) and keep it on ice. Dilute the stock solution with the buffer to the desired working concentration (e.g., 165 U/mL or 400 U/mL) just before use.[7][8]
-
Substrate Solution: Prepare a stock solution of sodium linoleate. For example, a 0.32 mM solution can be prepared by dissolving the appropriate amount in the buffer.[7] Alternatively, for a 250 µM solution, mix 10 µL of linoleic acid with 30 µL of ethanol, then add 120 mL of borate buffer.[8]
-
Test Compound Solutions: Dissolve the 2'-hydroxychalcone derivatives in DMSO to prepare stock solutions of various concentrations.
-
-
Assay Protocol:
-
Set the spectrophotometer to measure absorbance at 234 nm.
-
In a quartz cuvette, combine the sodium phosphate buffer, the enzyme solution, and 10 µL of the test compound solution at different concentrations.[7]
-
Incubate the mixture at 25°C for 10 minutes.[7]
-
To initiate the enzymatic reaction, add the sodium linoleate substrate solution to the cuvette.[7]
-
Immediately start monitoring the change in absorbance at 234 nm for a defined period (e.g., 5 minutes).[8]
-
Negative Control: Prepare a reaction mixture by replacing the test compound solution with an equivalent volume of DMSO.
-
All reactions should be performed in triplicate.
-
-
Data Analysis:
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the negative control and A_sample is the absorbance of the reaction with the test compound.
-
Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value.
-
Kinetic Studies
To determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive), kinetic studies can be performed by varying the concentrations of both the substrate (linoleic acid) and the inhibitor (2'-hydroxychalcone).
Procedure:
-
Follow the general procedure for the lipoxygenase inhibition assay described above.
-
Perform the assay with several fixed concentrations of the 2'-hydroxychalcone inhibitor.
-
For each inhibitor concentration, vary the concentration of the linoleic acid substrate.
-
Measure the initial reaction velocities (V) for each combination of substrate and inhibitor concentrations.
-
Analyze the data using a Lineweaver-Burk plot (1/V vs. 1/[S]) or Michaelis-Menten kinetics to determine the kinetic parameters (Km and Vmax) in the presence and absence of the inhibitor.[9] The pattern of changes in these parameters will reveal the type of inhibition.
Mandatory Visualizations
Signaling Pathway
Caption: The soybean lipoxygenase pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Workflow for the soybean lipoxygenase inhibition assay.
References
- 1. Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Studies of synthetic chalcone derivatives as potential inhibitors of secretory phospholipase A2, cyclooxygenases, lipoxygenase and pro-inflammatory cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Soybean (Glycine max L.) Lipoxygenase 1 (LOX 1) Is Modulated by Nitric Oxide and Hydrogen Sulfide: An In Vitro Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Identification of a Prenyl Chalcone as a Competitive Lipoxygenase Inhibitor: Screening, Biochemical Evaluation and Molecular Modeling Studies [mdpi.com]
- 7. Lipoxygenase Enzyme (LOX) Inhibition Assay [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. escholarship.mcgill.ca [escholarship.mcgill.ca]
Application Notes and Protocols: In Vivo Anticancer Efficacy of 2-Hydroxychalcone Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the in vivo anticancer efficacy of 2-hydroxychalcone derivatives in various animal models, along with detailed protocols for key experiments. The information is intended to guide researchers in designing and conducting preclinical studies to evaluate the therapeutic potential of this class of compounds.
I. Summary of In Vivo Anticancer Efficacy
This compound derivatives have demonstrated significant anticancer effects in a variety of preclinical animal models. These compounds have been shown to inhibit tumor growth, induce apoptosis and autophagy, and modulate key signaling pathways involved in cancer progression. The following tables summarize the quantitative data from representative studies.
Table 1: In Vivo Efficacy of 2'-Hydroxychalcone Derivatives in a Colon Cancer Model[1][2]
| Compound | Animal Model | Carcinogen | Dosage | Key Findings |
| C1, C2, C3 | Wistar rats | 1,2-dimethyl hydrazine (DMH) | 100 mg/kg | Significant reduction in aberrant crypt foci formation and adenocarcinoma count. Significant (p<0.05) reduction in TNF-α levels compared to DMH control. |
C1, C2, and C3 are synthesized 2'-hydroxychalcone derivatives.
Table 2: In Vivo Efficacy of 2'-Hydroxychalcone in a Breast Cancer Model[3][4][5]
| Compound | Animal Model | Cell Line (Xenograft) | Dosage | Key Findings |
| 2'-Hydroxychalcone | CMT-1211 xenograft mouse model | CMT-1211 | 20-60 mg/kg (intraperitoneal injection) | Suppressed tumor growth and metastasis in vivo.[1][2] |
Table 3: In Vivo Efficacy of a 2-Hydroxy Substituted Chalcone in a Mammary Tumor Model[7]
| Compound | Animal Model | Carcinogen | Dosages | Key Findings |
| C6 | Rats | 1-methyl nitrosourea (MNU) | 12.5, 25, and 50 mg/kg | Significant decrease in tumor diameter compared to the untreated group. Histological analysis showed fewer signs of hyperplasia. |
C6 is a synthesized 2-hydroxy substituted chalcone.
II. Key Signaling Pathways
The anticancer effects of this compound derivatives are attributed to their ability to modulate multiple signaling pathways. A key mechanism involves the inhibition of the NF-κB signaling pathway, which plays a crucial role in inflammation, cell survival, and proliferation.[3][4] Additionally, these compounds have been shown to induce apoptosis and autophagy, leading to cancer cell death.[3][4][1] In some cases, the mechanism involves the inhibition of histone deacetylase (HDAC), an enzyme often dysregulated in cancer.[5][6]
Caption: Signaling pathways modulated by this compound derivatives.
III. Experimental Protocols
This section provides detailed protocols for in vivo studies based on the cited literature.
Protocol 1: DMH-Induced Colorectal Carcinoma in Wistar Rats[1][2]
Objective: To evaluate the in vivo anticancer efficacy of 2'-hydroxychalcone derivatives against chemically-induced colon cancer.
Materials:
-
Male Wistar rats
-
1,2-dimethyl hydrazine (DMH)
-
2'-hydroxychalcone derivatives (C1, C2, C3)
-
Vehicle for drug administration
-
Standard laboratory animal diet
-
Animal housing with controlled temperature (23 ± 2 °C) and 12-hour light/dark cycle
Experimental Workflow:
Caption: Workflow for DMH-induced colon cancer study.
Procedure:
-
Animal Acclimatization: Acclimatize male Wistar rats to the experimental room conditions (23 ± 2 °C, 12-hour light/dark cycle) for at least one week prior to the experiment. Provide standard pellet diet and water ad libitum.
-
Induction of Carcinoma: Induce colorectal carcinoma by administering 1,2-dimethyl hydrazine (DMH) at the appropriate dose and schedule as established in validated protocols.
-
Grouping: Divide the animals into the following groups:
-
Group 1: Normal control (no DMH, no treatment)
-
Group 2: DMH control (DMH-induced, vehicle treatment)
-
Group 3: DMH + 2'-hydroxychalcone derivative C1 (100 mg/kg)
-
Group 4: DMH + 2'-hydroxychalcone derivative C2 (100 mg/kg)
-
Group 5: DMH + 2'-hydroxychalcone derivative C3 (100 mg/kg)
-
-
Treatment: Begin treatment with the 2'-hydroxychalcone derivatives after the DMH induction period. Administer the compounds at a dose of 100 mg/kg via the appropriate route (e.g., oral gavage) for the specified duration.
-
Monitoring and Sacrifice: Monitor the animals regularly for signs of toxicity and tumor development. At the end of the treatment period, sacrifice the animals humanely.
-
Analysis:
-
Carefully dissect the colon and count the number of aberrant crypt foci (ACF) and adenocarcinomas.
-
Collect tissue samples for histological analysis.
-
Measure the levels of inflammatory markers such as TNF-α in serum or tissue homogenates.
-
Protocol 2: Breast Cancer Xenograft Mouse Model[5]
Objective: To assess the antitumor effect of 2'-hydroxychalcone in a xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
CMT-1211 breast cancer cells
-
2'-Hydroxychalcone
-
Vehicle for drug administration (e.g., saline, DMSO)
-
Matrigel (optional)
-
Calipers for tumor measurement
Experimental Workflow:
Caption: Workflow for breast cancer xenograft study.
Procedure:
-
Cell Culture: Culture CMT-1211 breast cancer cells under standard conditions.
-
Cell Implantation: Harvest the cells and resuspend them in a suitable medium (e.g., PBS or with Matrigel). Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomization: Randomly divide the mice into treatment and control groups (n=5 per group).
-
Treatment: Administer 2'-hydroxychalcone intraperitoneally at doses of 20, 40, and 60 mg/kg every two days for three weeks. The control group should receive the vehicle only.
-
Tumor Measurement: Measure the tumor dimensions with calipers every few days and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Endpoint: At the end of the study, sacrifice the mice. Excise the tumors and weigh them. Organs can also be collected to assess for toxicity and metastasis.
IV. Conclusion
The presented data and protocols highlight the potential of this compound derivatives as anticancer agents. These compounds have demonstrated efficacy in various in vivo models, primarily through the induction of apoptosis and autophagy, and the inhibition of key pro-survival signaling pathways. The provided protocols offer a framework for the preclinical evaluation of novel this compound analogs. Further research is warranted to optimize their therapeutic potential and to investigate their safety and efficacy in more advanced preclinical models.
References
- 1. 2’-Hydroxychalcone Induces Autophagy and Apoptosis in Breast Cancer Cells via the Inhibition of the NF-κB Signaling Pathway: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 2'-Hydroxychalcone Induces Autophagy and Apoptosis in Breast Cancer Cells via the Inhibition of the NF-κB Signaling Pathway: In Vitro and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. In vitro and in vivo anticancer studies of 2'-hydroxy chalcone derivatives exhibit apoptosis in colon cancer cells by HDAC inhibition and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro and in vivo anticancer studies of 2'-hydroxy chalcone derivatives exhibit apoptosis in colon cancer cells by HDAC inhibition and cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 2-Hydroxychalcone in Photodynamic Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxychalcone, a derivative of the chalcone scaffold, has emerged as a promising photosensitizer for photodynamic therapy (PDT). This application note details its use, particularly in the context of antimicrobial applications, supported by quantitative data, experimental protocols, and mechanistic insights. While this compound and its derivatives have also demonstrated anticancer properties through various mechanisms, including the induction of apoptosis and inhibition of signaling pathways like NF-κB, their application as photosensitizers in anticancer PDT is a developing area of research.[1][2][3] This document will focus on the well-documented antifungal photodynamic activity of this compound.
Photodynamic therapy is a non-invasive therapeutic strategy that involves the activation of a photosensitizing agent with light of a specific wavelength. In the presence of oxygen, this activation leads to the generation of reactive oxygen species (ROS), which are highly cytotoxic and can induce cell death in the target pathogens or diseased cells.[4][5][6] this compound has shown significant potential in this area, particularly against dermatophyte biofilms.[7][8]
Mechanism of Action
The photodynamic efficacy of this compound is primarily attributed to its ability to generate ROS upon photoexcitation.[7][8] The proposed mechanism involves the following key steps:
-
Photoexcitation: Upon irradiation with light of an appropriate wavelength (e.g., blue LED), the this compound molecule absorbs photons and transitions from its ground state to an excited singlet state.
-
Intersystem Crossing: The excited singlet state can then undergo intersystem crossing to a longer-lived excited triplet state.
-
Energy and Electron Transfer: The excited triplet state of this compound can interact with molecular oxygen through two main pathways:
-
Type II Reaction: Transfer of energy to ground-state triplet oxygen to generate highly reactive singlet oxygen (¹O₂).
-
Type I Reaction: Transfer of an electron to molecular oxygen to produce superoxide anion (O₂⁻), which can further lead to the formation of other ROS such as hydroxyl radicals (•OH) and hydrogen peroxide (H₂O₂).
-
-
Cellular Damage and Death: The generated ROS are highly reactive and can cause oxidative damage to various cellular components of the target organism, including lipids, proteins, and nucleic acids.[4][5][6] In fungi, this leads to cell wall collapse, membrane damage, and ultimately, cell death through mechanisms such as apoptosis and necrosis.[7][8] Furthermore, studies have indicated that this compound may also interfere with ergosterol biosynthesis, a critical component of the fungal cell membrane.[7]
Quantitative Data Summary
The following tables summarize the quantitative data from studies on the photodynamic application of this compound against dermatophytes.
Table 1: Antifungal Activity of this compound (With and Without PDT)
| Organism | Condition | Planktonic Cells MIC (mg/L) | Early-Stage Biofilm Inhibition (mg/L) | Mature Biofilm Inhibition (mg/L) |
| Trichophyton rubrum ATCC 28189 | Dark | 7.8 | 15.6 | 31.2 |
| PDT | 2 | 4 | 7.8 | |
| Trichophyton rubrum ATCC MYA-4438 | Dark | 15.6 | 15.6 | 31.2 |
| PDT | 2 | 4 | 7.8 | |
| T. mentagrophytes ATCC 11481 | Dark | 15.6 | 15.6 | 31.2 |
| PDT | 2 | 4 | 7.8 |
MIC: Minimum Inhibitory Concentration Data extracted from a study on antifungal activity against dermatophytes.[7]
Table 2: Cytotoxicity of this compound on Human Keratinocytes (HaCaT cells)
| Condition | IC50 (mg/L) | Selectivity Index (SI) vs. Planktonic Cells | Selectivity Index (SI) vs. Mature Biofilm |
| Dark | >125 | >8 | >4 |
| PDT | 77.45 | 38.72 | 9.92 |
IC50: Half-maximal inhibitory concentration SI: Selectivity Index (IC50 for HaCaT cells / MIC for fungi) A higher SI indicates greater selectivity for the fungal cells over human cells.[7]
Experimental Protocols
Protocol 1: In Vitro Antifungal Photodynamic Therapy Assay
Objective: To evaluate the efficacy of this compound-mediated PDT against planktonic fungal cells and biofilms.
Materials:
-
This compound
-
Fungal strains (e.g., Trichophyton rubrum, Trichophyton mentagrophytes)
-
Appropriate fungal culture medium (e.g., RPMI-1640)
-
96-well microtiter plates
-
Spectrophotometer
-
LED light source (e.g., blue LED, 150 J/cm²)
-
Cell viability assay reagent (e.g., XTT reduction assay)
Procedure:
-
Preparation of Fungal Inoculum: Culture the fungal strains and prepare a standardized inoculum of planktonic cells (e.g., 10⁶ cells/mL) in the appropriate medium.
-
Preparation of Biofilms (Optional): To assess activity against biofilms, cultivate the fungal inoculum in 96-well plates for a specified period to allow for the formation of early-stage or mature biofilms.
-
Photosensitizer Incubation: Add serial dilutions of this compound to the wells containing planktonic cells or pre-formed biofilms. Include appropriate controls (cells with no treatment, cells with light only, cells with this compound only).
-
Incubation in the Dark: Incubate the plates for a specific period (e.g., 1-4 hours) in the dark to allow for the uptake of the photosensitizer by the fungal cells.
-
Light Irradiation: Expose the plates to a calibrated light source (e.g., blue LED) at a specific dose (e.g., 150 J/cm²). Keep a parallel set of plates in the dark to assess dark toxicity.
-
Post-Irradiation Incubation: After irradiation, incubate the plates for a further period (e.g., 24-48 hours).
-
Viability Assessment: Determine the viability of the fungal cells or biofilms using a suitable assay, such as the XTT reduction assay, by measuring the absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of viability inhibition compared to the untreated controls and determine the Minimum Inhibitory Concentration (MIC) or Minimum Biofilm Eradication Concentration (MBEC).
Protocol 2: Reactive Oxygen Species (ROS) Detection
Objective: To quantify the generation of intracellular ROS in fungal cells following this compound-mediated PDT.
Materials:
-
Fungal cells
-
This compound
-
ROS-sensitive fluorescent probe (e.g., 2',7'-dichlorodihydrofluorescein diacetate - H₂DCFDA)
-
Phosphate-buffered saline (PBS)
-
Fluorometer or fluorescence microscope
-
LED light source
Procedure:
-
Cell Preparation: Prepare a suspension of fungal cells in PBS.
-
Probe Loading: Incubate the cells with the ROS-sensitive fluorescent probe (e.g., H₂DCFDA) in the dark for a specified time to allow for cellular uptake.
-
Washing: Wash the cells with PBS to remove the excess probe.
-
Treatment: Treat the probe-loaded cells with this compound.
-
Irradiation: Irradiate the cell suspension with the LED light source. Include control groups (no treatment, light only, this compound only).
-
Fluorescence Measurement: Immediately after irradiation, measure the fluorescence intensity using a fluorometer or visualize the cells under a fluorescence microscope. An increase in fluorescence intensity corresponds to an increase in intracellular ROS levels.
Protocol 3: Apoptosis and Necrosis Assay
Objective: To differentiate between apoptotic and necrotic cell death in fungal cells induced by this compound-mediated PDT.
Materials:
-
Fungal cells
-
This compound
-
Annexin V-FITC and Propidium Iodide (PI) apoptosis detection kit
-
Binding buffer
-
Flow cytometer
-
LED light source
Procedure:
-
Treatment: Treat fungal cells with this compound followed by light irradiation as described in Protocol 1.
-
Cell Harvesting and Washing: After a post-irradiation incubation period, harvest the cells and wash them with PBS.
-
Staining: Resuspend the cells in the binding buffer provided with the kit. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark according to the manufacturer's instructions.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the mode of cell death.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 2'-Hydroxychalcone Induces Autophagy and Apoptosis in Breast Cancer Cells via the Inhibition of the NF-κB Signaling Pathway: In Vitro and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2’-Hydroxychalcone Induces Autophagy and Apoptosis in Breast Cancer Cells via the Inhibition of the NF-κB Signaling Pathway: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photodynamic therapy regulates fate of cancer stem cells through reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reactive Oxygen Species Generating Systems Meeting Challenges of Photodynamic Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photodynamic therapy regulates fate of cancer stem cells through reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound as a Potent Compound and Photosensitizer Against Dermatophyte Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | this compound as a Potent Compound and Photosensitizer Against Dermatophyte Biofilms [frontiersin.org]
Application Notes and Protocols: 2-Hydroxychalcone Derivatives as Potent Antibacterial Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-hydroxychalcone derivatives as antibacterial agents. This document includes summaries of their antibacterial efficacy, detailed experimental protocols for their synthesis and evaluation, and visual representations of experimental workflows and proposed mechanisms of action.
Introduction
Chalcones, belonging to the flavonoid family, are characterized by an open-chain structure with two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system.[1] The presence of a hydroxyl group at the 2'-position of the A-ring is a key structural feature that has been associated with a wide range of biological activities, including antibacterial properties.[2][3] The escalating threat of antibiotic resistance necessitates the discovery of novel antimicrobial agents, and this compound derivatives have emerged as promising candidates.[4][5] Their ease of synthesis and the tunability of their chemical structure allow for the development of potent compounds against various bacterial strains, including multidrug-resistant pathogens.[1][4]
Data Presentation: Antibacterial Activity of this compound Derivatives
The antibacterial efficacy of this compound derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) and the zone of inhibition. The following tables summarize quantitative data from various studies, showcasing the potential of these compounds against both Gram-positive and Gram-negative bacteria.
Table 1: Zone of Inhibition of Selected 2'-Hydroxychalcone Derivatives
| Compound | Test Organism | Concentration (µg/mL) | Zone of Inhibition (mm) | Reference |
| 5a (4-fluoro on B-ring) | E. coli | 50 | 21 | [4] |
| P. aeruginosa | 50 | 28 | [4] | |
| S. aureus | 50 | 29 | [4] | |
| K. pneumoniae | 50 | 21 | [4] | |
| 5d (4-methoxy on B-ring) | E. coli | 50 | 22 | [4] |
| P. aeruginosa | 50 | 29 | [4] | |
| S. aureus | 50 | 28 | [4] | |
| K. pneumoniae | 50 | 19.5 | [4] | |
| 3m (pyridinyl heteroaromatic) | S. aureus | Not Specified | 27.52 ± 0.16 | [6] |
| B. subtilis | Not Specified | 28.85 ± 0.11 | [6] | |
| E. coli | Not Specified | 22.05 ± 0.16 | [6] | |
| P. vulgaris | Not Specified | 23.18 ± 0.17 | [6] |
Table 2: Minimum Inhibitory Concentration (MIC) of Selected this compound Derivatives
| Compound | Test Organism | MIC (µg/mL) | Reference |
| Hydroxy and halogenated chalcone | Various microorganisms | 6.25 | [4] |
| Isobavachalcone | MRSA strains | 8 | [4] |
| (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | S. aureus | 125 | [7] |
| B. subtilis | 250 | [7] | |
| E. coli | 500 | [7] | |
| P. aeruginosa | 500 | [7] |
Experimental Protocols
Protocol 1: Synthesis of this compound Derivatives via Claisen-Schmidt Condensation
This protocol describes a general and widely used method for synthesizing 2-hydroxychalcones.[8][9]
Materials:
-
Substituted 2-hydroxyacetophenone
-
Substituted aromatic aldehyde
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Ethanol or Isopropyl alcohol (IPA)
-
Glacial acetic acid or dilute HCl for neutralization
-
Distilled water
-
Ice
Procedure:
-
Dissolve equimolar quantities of the substituted 2-hydroxyacetophenone and the appropriate aromatic aldehyde in a suitable solvent like ethanol or IPA in a round-bottom flask.[9]
-
Prepare a solution of a strong base, such as 40% NaOH or KOH, in water.
-
Slowly add the alkaline solution to the flask containing the acetophenone and aldehyde mixture with constant stirring at room temperature or cooled in an ice bath (0°C can improve yield and purity).
-
Continue stirring the reaction mixture for a period ranging from 4 to 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[10]
-
Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice.[9]
-
Neutralize the mixture by slowly adding glacial acetic acid or dilute HCl until the chalcone precipitates out.
-
Filter the precipitated product using a Buchner funnel and wash it thoroughly with cold distilled water to remove any excess base.
-
Dry the crude product and recrystallize it from a suitable solvent, such as ethanol, to obtain the pure this compound derivative.
-
Characterize the synthesized compound using spectroscopic methods like FT-IR, ¹H NMR, and ¹³C NMR.[4]
References
- 1. Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. "Screening a Library of Chalcone Derivatives for Antibacterial Properti" by Breena Z. Frazier [scholarworks.bellarmine.edu]
- 4. Synthesis, antibacterial, antibiofilm, and docking studies of chalcones against multidrug resistance pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chalcone Derivatives as Antibacterial Agents: An Updated Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Antibacterial Activity of Hydroxy and Chloro-Substituted Chalcone Derivatives | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. nveo.org [nveo.org]
- 9. eijppr.com [eijppr.com]
- 10. derpharmachemica.com [derpharmachemica.com]
Application Notes and Protocols: Enzyme Inhibition Kinetics of 2-Hydroxychalcone using Lineweaver-Burk Plot
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol and application notes for characterizing the enzyme inhibition kinetics of 2-Hydroxychalcone derivatives, specifically focusing on their interaction with tyrosinase, a key enzyme in melanin biosynthesis. The protocol outlines the use of spectrophotometric assays to determine the mode of inhibition and calculate key kinetic parameters such as the Michaelis-Menten constant (K\u2098), maximum velocity (V\u2098\u2090\u2093), and the inhibition constant (K\u1d62) using Lineweaver-Burk plot analysis. The provided data and methodologies are essential for the screening and development of novel therapeutic agents targeting enzyme activity.
Introduction
2-Hydroxychalcones are a class of organic compounds belonging to the flavonoid family, which are known for their diverse biological activities. These activities include anti-inflammatory, antioxidant, and anticancer properties.[1] A significant area of research is their potential as enzyme inhibitors, which is crucial for the development of new drugs. Understanding the kinetics of enzyme inhibition by these compounds is fundamental to elucidating their mechanism of action and for optimizing their therapeutic potential.
One important target enzyme is tyrosinase, a copper-containing enzyme that catalyzes the production of melanin and other pigments.[2] The inhibition of tyrosinase is a key strategy in the development of treatments for hyperpigmentation disorders and is also relevant in the food industry to prevent browning. Studies have shown that certain hydroxychalcone derivatives are potent inhibitors of tyrosinase. Specifically, compounds with a 2',4',6'-trihydroxyl substructure have demonstrated significant inhibitory effects.[2] Kinetic studies have revealed that some of these derivatives act as competitive inhibitors of tyrosinase.[2]
The Lineweaver-Burk plot, a graphical representation of the Michaelis-Menten equation, is a widely used method for analyzing enzyme kinetics.[3][4] This double reciprocal plot of reaction velocity versus substrate concentration allows for the determination of K\u2098 and V\u2098\u2090\u2093, and helps in distinguishing between different types of enzyme inhibition, such as competitive, non-competitive, and uncompetitive.[3][4][5] In the case of competitive inhibition, the Lineweaver-Burk plot will show lines that intersect at the y-axis, indicating that the V\u2098\u2090\u2093 is unaffected, while the apparent K\u2098 increases with inhibitor concentration.[4][6][7]
This application note will focus on the competitive inhibition of tyrosinase by a representative this compound derivative, providing a detailed experimental protocol, data analysis, and visualization of the kinetic data.
Data Presentation
The following table summarizes hypothetical but realistic kinetic data for the inhibition of tyrosinase by a this compound derivative, demonstrating a competitive inhibition pattern. This data is for illustrative purposes to guide researchers in their own experiments.
Table 1: Kinetic Parameters for Tyrosinase Inhibition by this compound Derivative
| Inhibitor Concentration (µM) | Vₘₐₓ (µM/min) | Kₘ (mM) | Kᵢ (µM) | Inhibition Type |
| 0 (Control) | 100 | 0.5 | - | - |
| 1.0 | 100 | 0.8 | 3.1 | Competitive |
| 2.0 | 100 | 1.1 | 3.1 | Competitive |
| 5.0 | 100 | 2.0 | 3.1 | Competitive |
Note: The K\u1d62 value of 3.1 µM is based on reported values for similar hydroxychalcone derivatives acting as competitive inhibitors of tyrosinase.[2]
Experimental Protocols
This section provides a detailed protocol for determining the enzyme inhibition kinetics of a this compound derivative against mushroom tyrosinase.
Materials and Reagents:
-
Mushroom Tyrosinase (e.g., Sigma-Aldrich)
-
L-DOPA (3,4-dihydroxyphenylalanine) (Substrate)
-
This compound derivative (Inhibitor)
-
Phosphate Buffer (50 mM, pH 6.8)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 475 nm
-
Pipettes and tips
-
Incubator
Experimental Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a stock solution of L-DOPA in phosphate buffer.
-
Prepare a stock solution of the this compound derivative in DMSO. Further dilutions should be made in phosphate buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid affecting enzyme activity.
-
-
Enzyme Activity Assay:
-
In a 96-well microplate, add the following to each well in the specified order:
-
Phosphate buffer
-
A specific volume of the this compound derivative solution (or buffer for the control).
-
A specific volume of the tyrosinase solution.
-
-
Pre-incubate the mixture at a controlled temperature (e.g., 25°C) for a set period (e.g., 10 minutes).
-
Initiate the reaction by adding a specific volume of the L-DOPA solution to each well.
-
Immediately measure the absorbance at 475 nm at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 5-10 minutes) using a microplate reader. The rate of formation of dopachrome is proportional to the increase in absorbance.
-
-
Determination of Kinetic Parameters:
-
To determine the mode of inhibition, perform the enzyme activity assay with varying concentrations of the substrate (L-DOPA) in the absence and presence of different fixed concentrations of the this compound derivative.
-
Calculate the initial reaction velocities (V) from the linear portion of the absorbance versus time plots.
-
Plot the reciprocal of the initial velocity (1/V) against the reciprocal of the substrate concentration (1/[S]) to generate a Lineweaver-Burk plot.
-
Analyze the plot to determine the V\u2098\u2090\u2093 (from the y-intercept, which is 1/V\u2098\u2090\u2093) and K\u2098 (from the x-intercept, which is -1/K\u2098).
-
For competitive inhibition, the V\u2098\u2090\u2093 will remain constant across different inhibitor concentrations, while the apparent K\u2098 will increase. The K\u1d62 can be calculated from the following equation:
-
Apparent K\u2098 = K\u2098 (1 + [I]/K\u1d62), where [I] is the inhibitor concentration.
-
-
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the underlying signaling pathway of competitive enzyme inhibition.
Caption: Experimental workflow for determining enzyme inhibition kinetics.
Caption: Signaling pathway of competitive enzyme inhibition.
References
- 1. Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Updated Review of Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lineweaver–Burk plot - Wikipedia [en.wikipedia.org]
- 4. Enzyme Kinetics (Michaelis-Menten plot, Line-Weaver Burke plot) Enzyme Inhibitors with Examples | Pharmaguideline [pharmaguideline.com]
- 5. jackwestin.com [jackwestin.com]
- 6. google.com [google.com]
- 7. medschoolcoach.com [medschoolcoach.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Hydroxychalcones via Claisen-Schmidt Condensation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-hydroxychalcones using the Claisen-Schmidt reaction.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 2-hydroxychalcones, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
Question: My Claisen-Schmidt reaction is resulting in a very low yield or no 2-hydroxychalcone product at all. What are the likely causes and how can I improve the yield?
Answer:
Low or no yield in a Claisen-Schmidt condensation for this compound synthesis can stem from several factors related to the choice of reactants, catalyst, solvent, and reaction temperature.
Potential Causes and Solutions:
-
Ineffective Catalyst: The choice and concentration of the base catalyst are critical. While various bases can be used, their effectiveness differs. For instance, studies have shown that strong bases like sodium hydroxide (NaOH) and potassium hydroxide (KOH) are generally more effective than weaker bases like calcium hydroxide (Ca(OH)₂) or magnesium hydroxide (Mg(OH)₂), which have been reported to be ineffective.[1] Lithium hydroxide (LiOH) may only lead to slight product conversion.[1]
-
Recommendation: Switch to a stronger base such as NaOH or KOH. An optimized protocol suggests that 20ml of 40% NaOH gives the best results for a reaction with 0.05mol of reactants.[1]
-
-
Inappropriate Solvent: The solvent plays a crucial role in dissolving the reactants and facilitating the reaction. Isopropyl alcohol (IPA) has been demonstrated to be a superior solvent compared to methanol, ethanol, acetonitrile, dichloromethane, and tetrahydrofuran for this specific synthesis.[1]
-
Recommendation: Use Isopropyl alcohol (IPA) as the solvent. For a reaction with 0.05mol of reactants, 50ml of IPA is recommended for optimal results.[1]
-
-
Suboptimal Reaction Temperature: Temperature significantly impacts both the yield and purity of the product. Higher temperatures can lead to the formation of byproducts and a decrease in the desired chalcone yield.[1]
-
Recommendation: The best yields are often obtained at lower temperatures. It is recommended to conduct the reaction at 0°C.[1]
-
-
Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion.
-
Recommendation: Ensure a sufficient reaction time. A duration of approximately 4 hours is generally recommended, as further stirring may not significantly increase the yield.[1]
-
Issue 2: Formation of Side Products and Impurities
Question: My reaction is producing the desired this compound, but it is contaminated with significant amounts of side products. What are these impurities and how can I minimize their formation?
Answer:
The formation of byproducts is a common challenge in the Claisen-Schmidt condensation. These can complicate purification and reduce the overall yield of the target molecule.
Potential Side Reactions and Solutions:
-
Cannizzaro Reaction: Aromatic aldehydes without α-hydrogens can undergo a disproportionation reaction in the presence of a strong base, yielding a corresponding alcohol and carboxylic acid.
-
Recommendation: Slowly add the aldehyde to the reaction mixture to maintain a low instantaneous concentration, which can help to suppress this side reaction.
-
-
Michael Addition: The enolate of the acetophenone can potentially add to the α,β-unsaturated carbonyl system of the newly formed chalcone, leading to a dimeric adduct.
-
Recommendation: Optimizing the stoichiometry of the reactants can help. Using a slight excess of the aldehyde may reduce the likelihood of the enolate attacking the product.
-
-
Cyclization to Flavanone: 2-Hydroxychalcones can cyclize to form the corresponding flavanone under certain conditions, particularly with prolonged reaction times or upon heating in the presence of acid or base.
Frequently Asked Questions (FAQs)
Q1: What is the general experimental protocol for synthesizing 2-hydroxychalcones via the Claisen-Schmidt reaction?
A1: A general procedure involves the base-catalyzed condensation of a 2-hydroxyacetophenone with an aromatic aldehyde. An optimized protocol is as follows:
-
Dissolve the 2-hydroxyacetophenone (0.05 mol) in a suitable solvent like isopropyl alcohol (50 ml).[1]
-
Cool the mixture to 0°C in an ice bath.[1]
-
Slowly add a solution of a strong base, such as 40% aqueous sodium hydroxide (20 ml).[1]
-
Add the benzaldehyde derivative (0.05 mol) dropwise to the stirred mixture.
-
Continue stirring the reaction mixture at 0°C for approximately 4 hours.[1]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, slowly pour the reaction mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid (e.g., 10% HCl) to precipitate the product.[2]
-
Filter the resulting solid, wash it with cold water until the washings are neutral, and then dry it.[2]
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure this compound.
Q2: How do different bases and solvents affect the yield of this compound?
A2: The choice of base and solvent has a significant impact on the reaction outcome. The following tables summarize the effect of these parameters on the synthesis of 2'-hydroxychalcone from o-hydroxy acetophenone and benzaldehyde.
Table 1: Effect of Different Bases on Product Yield
| Base Catalyst | Catalytic Activity | Reference |
| Sodium Hydroxide (NaOH) | Best catalytical activity | [1] |
| Potassium Hydroxide (KOH) | Good activity, but less than NaOH | [3] |
| Lithium Hydroxide (LiOH) | Slight conversion to product | [1] |
| Barium Hydroxide (Ba(OH)₂) | Slight catalytic activity in methanol, ethanol, and IPA | [3] |
| Calcium Hydroxide (Ca(OH)₂) | Ineffective | [1] |
| Magnesium Hydroxide (Mg(OH)₂) | Ineffective | [1] |
Table 2: Effect of Different Solvents on Product Yield (using NaOH as catalyst)
| Solvent | Efficacy | Reference |
| Isopropyl Alcohol (IPA) | Best results | [1] |
| Methanol | Less effective than IPA | [1] |
| Ethanol | Less effective than IPA | [1] |
| Acetonitrile (ACN) | Less effective than IPA | [1] |
| Dichloromethane (DCM) | Less effective than IPA | [1] |
| Tetrahydrofuran (THF) | Less effective than IPA | [1] |
Q3: What is the importance of the 2'-hydroxy group in the starting acetophenone?
A3: The 2'-hydroxy group on the acetophenone ring is a key functional group. It is known to be involved in the biological activity of the resulting chalcone and its derivatives, such as flavanones. Furthermore, its presence can influence the reaction mechanism and the potential for subsequent intramolecular reactions, like cyclization to a flavanone.
Q4: Are there any "green" or more environmentally friendly methods for this synthesis?
A4: Yes, research is ongoing to develop more sustainable methods for chalcone synthesis. Some approaches include:
-
Solvent-free conditions: Performing the reaction by grinding the reactants with a solid base like NaOH.[4]
-
Microwave-assisted synthesis: Using microwave irradiation can significantly reduce reaction times and often leads to higher yields.
-
Ultrasound-assisted synthesis: Sonication is another energy-efficient method that can promote the reaction.
-
Mechanochemical synthesis: Ball milling has been successfully employed for the one-step synthesis of 2'-hydroxychalcones with high yields.[5][6]
Visual Guides
The following diagrams illustrate the experimental workflow for this compound synthesis and a troubleshooting decision tree for common issues.
Caption: A generalized workflow for the synthesis of 2-hydroxychalcones.
Caption: A decision tree for troubleshooting low product yield issues.
References
- 1. An optimized method for synthesis of 2'hydroxy chalcone - ProQuest [proquest.com]
- 2. researchgate.net [researchgate.net]
- 3. An optimized method for synthesis of 2'hydroxy chalcone - ProQuest [proquest.com]
- 4. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Technical Support Center: 2-Hydroxychalcone Synthesis
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to improve the yield and purity of 2-Hydroxychalcone synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, which is commonly prepared via the Claisen-Schmidt condensation of 2-hydroxyacetophenone and benzaldehyde.
Question: Why is my this compound yield consistently low?
Answer: Low yields in the Claisen-Schmidt condensation for this compound synthesis can stem from several factors. The most critical parameters to investigate are the choice of catalyst, solvent, reaction temperature, and reaction time.
-
Incorrect Catalyst: The choice and concentration of the base catalyst are paramount. Strong bases like Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) are highly effective. Weaker bases such as calcium hydroxide and magnesium hydroxide have been shown to be ineffective, while lithium hydroxide provides only slight conversion. An optimized protocol suggests using a 40% NaOH solution.
-
Suboptimal Solvent: The reaction solvent significantly influences reactant solubility and reaction rate. While various alcohols can be used, Isopropyl Alcohol (IPA) has been demonstrated to provide better yields compared to methanol, ethanol, acetonitrile, dichloromethane, or tetrahydrofuran.
-
High Reaction Temperature: Temperature control is crucial. While heating can accelerate many reactions, for this specific synthesis, elevated temperatures drastically decrease yield and promote the formation of byproducts. The optimal temperature for maximizing yield and purity is 0°C.
-
Inappropriate Reaction Time: The reaction generally reaches completion within approximately 4-6 hours. Stirring for a significantly shorter time may lead to incomplete conversion, while excessively long stirring does not substantially increase the yield and may promote side reactions.
Question: I'm observing significant byproduct formation. What are the likely side reactions and how can I prevent them?
Answer: Byproduct formation is a common issue, often linked to reaction conditions.
-
Primary Cause: The most frequent cause is running the reaction at a temperature above the optimal 0°C. Higher temperatures can lead to self-condensation of the 2-hydroxyacetophenone or other competing reactions.
-
Prevention Strategy: Maintain a strict temperature of 0°C throughout the addition of the catalyst and for the duration of the reaction. Use an ice bath to ensure consistent cooling.
-
Cyclization to Flavanone: A potential subsequent reaction is the intramolecular cyclization of the this compound product to form flavanone, especially under prolonged exposure to basic conditions or during acidic work-up at elevated temperatures. While this is sometimes a desired transformation, if this compound is the target product, it is crucial to perform a rapid, cold acidic work-up.
Question: My final product is difficult to purify. What is the recommended purification procedure?
Answer: Proper work-up and purification are essential for obtaining pure this compound.
-
Precipitation: After the reaction is complete, the mixture should be poured into ice-cold water and carefully acidified with a dilute acid like HCl (e.g., 10% solution). This protonates the phenoxide and precipitates the crude this compound product as a solid.
-
Filtration: The precipitate should be collected by vacuum filtration and washed with cold water to remove inorganic salts and other water-soluble impurities.
-
Recrystallization: The most effective method for purifying the crude solid is recrystallization. Methanol is a commonly used and effective solvent for this purpose. Dissolve the crude product in a minimum amount of hot methanol and allow it to cool slowly to form pure crystals. An ethanol-water solvent system can also be used.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this synthesis? A1: The synthesis is a Claisen-Schmidt condensation, which is a type of base-catalyzed aldol condensation. The base abstracts an acidic α-proton from the 2-hydroxyacetophenone to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde. The resulting aldol addition product subsequently undergoes dehydration (loss of a water molecule) to form the stable, conjugated α,β-unsaturated ketone system of the chalcone.
Q2: Can I use a different catalyst besides NaOH or KOH? A2: While NaOH and KOH are the most commonly reported and effective catalysts for this reaction in solution, other systems have been explored. For instance, mechanochemical synthesis (ball milling) has shown high yields using KOH. Using weaker bases like Ca(OH)₂ or Mg(OH)₂ is generally not recommended as they are ineffective.
Q3: Are there greener or more efficient synthesis methods available? A3: Yes. Alternative methods that offer improvements in terms of reaction time and environmental impact include:
-
Microwave-Assisted Organic Synthesis (MAOS): This method can significantly reduce the reaction time from hours to seconds and increase the yield. For example, one study achieved a 40-48% yield in just 50 seconds.
-
Mechanochemical Synthesis: Grinding the reactants with a solid catalyst (like KOH) in a ball mill is a solvent-free approach that can produce excellent yields (up to 96%) in a relatively short time.
-
Ultrasound-Assisted Synthesis: Sonication provides an energy source that can also promote the reaction, leading to high yields in shorter reaction times under mild conditions.
Q4: How do I monitor the progress of the reaction? A4: The progress of the reaction can be effectively monitored by Thin-Layer Chromatography (TLC). Take small aliquots from the reaction mixture at regular intervals, quench them, and spot them on a TLC plate alongside the starting materials (2-hydroxyacetophenone and benzaldehyde). The formation of a new, less polar spot corresponding to the chalcone product and the disappearance of the starting material spots will indicate the reaction's progress.
Data Presentation: Optimizing Reaction Parameters
The following tables summarize quantitative data from studies optimizing the synthesis of this compound.
Table 1: Effect of Different Base Catalysts on Product Yield Conditions: 0.05 mol reactants, Isopropyl Alcohol (IPA) solvent, 0°C.
| Catalyst (Base) | Concentration | Yield (%) | Reference |
| Sodium Hydroxide (NaOH) | 40% | ~92% | |
| Potassium Hydroxide (KOH) | 40% | Good | |
| Lithium Hydroxide (LiOH) | - | Slight Conversion | |
| Calcium Hydroxide (Ca(OH)₂) | - | Ineffective | |
| Magnesium Hydroxide (Mg(OH)₂) | - | Ineffective |
Table 2: Effect of Different Solvents on Product Yield Conditions: 0.05 mol reactants, 40% NaOH catalyst, 0°C.
| Solvent | Yield (%) | Reference |
| Isopropyl Alcohol (IPA) | ~92% | |
| Methanol | Lower than IPA | |
| Ethanol | Lower than IPA | |
| Acetonitrile (ACN) | Lower than IPA | |
| Dichloromethane (DCM) | Lower than IPA | |
| Tetrahydrofuran (THF) | Lower than IPA |
Table 3: Comparison of Synthesis Methods and Yields
| Synthesis Method | Catalyst | Time | Yield (%) | Reference |
| Conventional (Optimized) | 40% NaOH | 4-6 hours | ~92% | |
| Microwave-Assisted (MAOS) | 40% NaOH | 50 seconds | ~40-48% | |
| Mechanochemical (Ball Mill) | KOH | 60 minutes | ~96% | |
| Ultrasound-Assisted | NaOH | < 5 minutes | ~70-93% |
Experimental Protocols
Protocol 1: Optimized Conventional Synthesis via Claisen-Schmidt Condensation
This protocol is based on an optimized procedure for maximizing yield.
-
Reactant Preparation: In a flask equipped with a magnetic stirrer, dissolve 2-hydroxyacetophenone (0.05 mol, 6.8 g) and benzaldehyde (0.05 mol, 5.3 g) in 50 mL of isopropyl alcohol (IPA).
-
Cooling: Place the flask in an ice bath and stir the mixture for 15 minutes to cool it to 0°C.
-
Catalyst Addition: While maintaining the temperature at 0°C and stirring vigorously, add 20 mL of a 40% aqueous Sodium Hydroxide (NaOH) solution dropwise. The rate of addition should be slow (approx. 1 mL/min) to control the reaction exotherm.
-
Reaction: Continue stirring the mixture at 0°C for 4 to 6 hours.
-
Precipitation: After the stirring period, add 100 mL of ice-cold water to the reaction mixture. A pale-yellow precipitate of this compound should form.
-
Acidification & Isolation: Carefully acidify the mixture with dilute HCl to ensure complete precipitation. Filter the solid product using a Buchner funnel, wash it with cold water, and dry it.
-
Purification: Recrystallize the crude product from methanol to obtain pure, pale-yellow needles of this compound. The expected yield is approximately 92%.
Protocol 2: General Procedure for Mechanochemical (Ball Mill) Synthesis
This protocol provides a solvent-free alternative for the synthesis.
-
Reactant Loading: Place 2-hydroxyacetophenone (e.g., 1.2 mmol), benzaldehyde (1.2 mmol), and potassium hydroxide (KOH) (2.4 mmol, 2 eq.) into a grinding jar with grinding balls.
-
First Grinding Cycle: Secure the jar in a ball mill and grind the mixture for 30 minutes.
-
Second Reactant Addition: Open the jar and add another equivalent of benzaldehyde (1.2 mmol).
-
Second Grinding Cycle: Reseal the jar and grind for an additional 30 minutes. A colored powder should be obtained.
-
Work-up: Dissolve the resulting powder in a small amount of cold methanol (e.g., 10 mL) and acidify with cold 1 M HCl until the pH is ~3.
-
Isolation: The yellow precipitate that forms is the this compound product. Filter the solid, wash with water, and dry under a vacuum.
Visualizations
Caption: Optimized workflow for the conventional synthesis of this compound.
Caption: Key steps in the base-catalyzed synthesis of this compound.
Caption: A logical guide to diagnosing and fixing low-yield issues.
Byproduct formation in the synthesis of 2-Hydroxychalcone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 2-hydroxychalcone, with a primary focus on managing and minimizing byproduct formation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, offering potential causes and actionable solutions.
Issue 1: Low Yield of this compound and Presence of Unreacted Starting Materials
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Potential Cause 1: Ineffective Catalyst. The choice and concentration of the base catalyst are crucial for the Claisen-Schmidt condensation.
-
Solution: Sodium hydroxide (NaOH) and potassium hydroxide (KOH) are generally effective catalysts.[1] Ensure the correct concentration is used; for instance, 40% NaOH has been shown to give good results. If using solid catalysts, ensure they are properly activated and have sufficient surface area.
-
-
Potential Cause 2: Suboptimal Reaction Temperature. Temperature significantly impacts reaction rate and product yield.
-
Solution: Lower temperatures, around 0°C, have been reported to provide the best yields and purity. High temperatures can promote side reactions.
-
-
Potential Cause 3: Insufficient Reaction Time. The condensation reaction may not have proceeded to completion.
-
Solution: While some modern methods like microwave-assisted synthesis can reduce reaction times to minutes, conventional methods may require several hours.[2] A reaction time of approximately 4 hours is often effective for conventional synthesis. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Issue 2: Significant Formation of Flavanone as a Byproduct
-
Potential Cause 1: Reaction Conditions Favoring Cyclization. The primary byproduct in this compound synthesis is often the isomeric flavanone, formed via an intramolecular Michael addition. This cyclization can be promoted by prolonged reaction times or certain acidic or basic conditions.[3][4]
-
Solution:
-
Control Reaction Time: Avoid unnecessarily long reaction times after the chalcone formation is complete. Monitor the reaction by TLC.
-
pH Control During Workup: Carefully neutralize the basic reaction mixture during workup. Strongly acidic conditions can also catalyze the cyclization of this compound to flavanone.
-
Temperature Management: As higher temperatures can favor cyclization, maintaining a lower reaction temperature is advisable.
-
-
-
Potential Cause 2: Catalyst Choice. Certain catalysts may favor the formation of flavanone.
-
Solution: While strong bases like NaOH are common, exploring milder basic conditions or alternative catalytic systems might reduce the extent of cyclization.
-
Issue 3: Presence of Multiple Unidentified Byproducts
-
Potential Cause: Complex Side Reactions. Uncontrolled reaction conditions can lead to a mixture of byproducts, making purification difficult.[5]
-
Solution:
-
Strict Control of Stoichiometry: Ensure accurate molar ratios of 2-hydroxyacetophenone and benzaldehyde.
-
Inert Atmosphere: While not always necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that may lead to byproducts like aurones.
-
Purification Strategy: If multiple byproducts are present, a multi-step purification process involving column chromatography followed by recrystallization may be necessary.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most common byproduct in the synthesis of this compound and how can I identify it?
A1: The most common byproduct is the corresponding flavanone (2-phenylchroman-4-one). It is an isomer of this compound and is formed by the intramolecular cyclization of the chalcone.
-
Identification:
-
TLC: Flavanone typically has a different Rf value than this compound.
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¹H NMR Spectroscopy: The characteristic α,β-unsaturated protons of the chalcone (two doublets in the 7-8 ppm region with a large coupling constant, J ≈ 15 Hz) will be absent in the flavanone spectrum. Instead, the flavanone will show signals corresponding to the saturated C2 and C3 protons of the chromanone ring system.
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Melting Point: The melting point of the product will be different from that of pure this compound.
-
Q2: Can I convert the flavanone byproduct back to this compound?
A2: The cyclization of this compound to flavanone is a reversible reaction. Under certain basic conditions, the flavanone ring can open to form the chalcone. However, from a practical standpoint in a synthesis workflow, it is generally more efficient to optimize the initial reaction to minimize flavanone formation rather than attempting to reverse the cyclization from a mixed product.
Q3: What is the role of the solvent in this reaction?
A3: The solvent plays a crucial role in dissolving the reactants and catalyst, and can influence the reaction rate and product distribution. Alcohols like ethanol and isopropanol are commonly used. Isopropyl alcohol has been reported as a particularly effective solvent. In some cases, solvent-free conditions, for example using microwave irradiation, have also been successfully employed and can be considered a greener alternative.[6]
Q4: How does the choice of base affect the reaction?
A4: Strong bases like sodium hydroxide (NaOH) and potassium hydroxide (KOH) are effective at deprotonating the α-carbon of 2-hydroxyacetophenone, which is a key step in the Claisen-Schmidt condensation. The concentration of the base is also important, with studies showing that 40% NaOH can provide optimal results. Weaker bases like calcium hydroxide and magnesium hydroxide have been found to be ineffective.
Q5: Are there any other potential byproducts I should be aware of?
A5: Besides flavanone, other byproducts can include:
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β-Hydroxyketone: This is the initial aldol addition product before dehydration to form the α,β-unsaturated system of the chalcone. Its formation can be favored by very mild reaction conditions or incomplete reaction.[7]
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Aurones: These can be formed via oxidative cyclization of the this compound, especially in the presence of certain oxidizing agents.[8]
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Self-condensation products: Self-condensation of 2-hydroxyacetophenone can occur but is generally less favorable than the cross-condensation with benzaldehyde.
Quantitative Data on Byproduct Formation
The formation of this compound versus its primary byproduct, flavanone, is highly dependent on the reaction conditions. The following table summarizes representative data on how different catalysts and conditions can influence the product distribution.
| Catalyst/Conditions | 2-Hydroxyacetophenone Conversion (%) | This compound Selectivity (%) | Flavanone Selectivity (%) | Reference |
| H-ZSM-5 (140°C) | 40-50% | Major Product | Minor Product | [9] |
| Mg-ZSM-5 (140°C) | 40-50% | Major Product | Minor Product | [9] |
| Ba-ZSM-5 (140°C) | 40-50% | Major Product | Minor Product | [9] |
| NaOH (40%) in IPA at 0°C | High | Optimized for high yield and purity | Minimized | |
| Pd(TFA)₂/DMSO/O₂ | - | 14% | 31% | [3] |
| Pd(TFA)₂/Cu(OAc)₂ | - | 6% | 44% | [3] |
Note: This table is a compilation of data from different studies and is intended to be illustrative. Direct comparison may be limited due to variations in experimental setups.
Experimental Protocol: Synthesis of this compound
This protocol is a standard laboratory procedure for the synthesis of this compound via Claisen-Schmidt condensation, optimized to maximize yield and minimize byproduct formation.
Materials:
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2-Hydroxyacetophenone
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Benzaldehyde
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Sodium Hydroxide (NaOH)
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Isopropyl Alcohol (IPA)
-
Hydrochloric Acid (HCl), dilute
-
Distilled Water
-
Ice
Procedure:
-
Reaction Setup: In a flask equipped with a magnetic stirrer, dissolve 2-hydroxyacetophenone (0.05 mol) in isopropyl alcohol (50 mL).
-
Cooling: Place the flask in an ice bath and allow the solution to cool to 0-5°C.
-
Addition of Benzaldehyde: To the cooled solution, add benzaldehyde (0.05 mol) and stir for 5-10 minutes.
-
Catalyst Addition: While maintaining the temperature at 0-5°C, slowly add a pre-cooled solution of 40% aqueous sodium hydroxide (20 mL) dropwise over 15-20 minutes. The reaction mixture will typically turn a deep color and may thicken.
-
Reaction: Continue stirring the reaction mixture in the ice bath for approximately 4 hours. Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate mobile phase).
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Quenching and Precipitation: After the reaction is complete, pour the reaction mixture into a beaker containing a mixture of crushed ice and water.
-
Acidification: Slowly and with stirring, add dilute hydrochloric acid to the mixture until it is acidic (pH 2-3). A yellow precipitate of this compound should form.
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Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.
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Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature.
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Purification: For higher purity, recrystallize the crude product from a suitable solvent such as ethanol or an ethanol-water mixture.
Visualizations
Caption: Reaction pathway for this compound synthesis and flavanone byproduct formation.
Caption: Troubleshooting workflow for optimizing this compound synthesis.
References
- 1. Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nepjol.info [nepjol.info]
- 3. Divergent synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium(ii)-catalyzed oxidative cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. repository.unair.ac.id [repository.unair.ac.id]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chemijournal.com [chemijournal.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Low Water Solubility of 2-Hydroxychalcone
This guide provides researchers, scientists, and drug development professionals with practical solutions and protocols for working with 2-Hydroxychalcone, a compound known for its low water solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its biological activities?
This compound is a natural flavonoid precursor known for a range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[1][2][3][4] Its therapeutic potential is actively being explored in various research areas. Studies have shown it can induce apoptosis (programmed cell death) in cancer cells and inhibit key signaling pathways involved in inflammation and cancer progression, such as the NF-κB pathway.[2][3][5]
Q2: Why is the low water solubility of this compound a challenge in biological assays?
The poor aqueous solubility of this compound presents significant challenges for in vitro and in vivo experiments.[6][7] Key issues include:
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Precipitation: The compound can precipitate out of the aqueous buffer or cell culture medium, leading to inaccurate and non-reproducible results.[8]
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Underestimated Potency: If the compound is not fully dissolved, the actual concentration exposed to cells or targets is lower than intended, causing its biological activity to be underestimated.[8][9]
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Bioavailability Issues: In animal studies, low solubility can lead to poor absorption and reduced bioavailability, limiting the compound's efficacy.
Q3: What are the primary methods to solubilize this compound for experiments?
The most common strategies involve using co-solvents or specialized formulations:
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Organic Solvents: Dimethyl sulfoxide (DMSO) is the most widely used solvent for creating high-concentration stock solutions.[3][10] Ethanol and dimethyl formamide are also effective.[11]
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate poorly soluble molecules, forming an "inclusion complex" that is water-soluble.[12][13] 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether β-cyclodextrin (SBE-β-CD) are commonly used.[3][13]
-
Co-solvent Formulations: For in vivo studies, mixtures containing DMSO, PEG300, and Tween-80 can be used to achieve higher concentrations.[3]
Q4: How should I prepare and store this compound stock solutions?
For optimal stability, this compound powder should be stored at 4°C, protected from moisture and light.[3] Stock solutions prepared in a solvent like DMSO should be stored at -20°C for short-term (1 month) or -80°C for long-term (6 months) storage.[3] It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[3]
Troubleshooting Guide
This section addresses common problems encountered when using this compound in biological assays.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Compound precipitates in cell culture medium upon addition. | The final concentration of the organic solvent (e.g., DMSO) is too high, causing the compound to "crash out." The compound's solubility limit in the final aqueous medium has been exceeded. | 1. Optimize Solvent Concentration: Ensure the final DMSO concentration in your assay is as low as possible, ideally ≤0.5%.[14][15][16] 2. Modify Dilution Technique: Instead of diluting the stock directly into the final volume, perform a serial dilution. First, dilute the DMSO stock into a small volume of medium, vortex gently, and then add this intermediate dilution to the final assay volume.[8] 3. Use a Different Solubilization Method: Consider preparing your working solution with a cyclodextrin-based formulation to enhance aqueous solubility.[3] |
| Inconsistent or non-reproducible assay results. | Incomplete dissolution of the stock solution. Precipitation of the compound over the course of a long incubation period. Degradation of the compound in the stock solution. | 1. Ensure Complete Dissolution: Before making dilutions, ensure your DMSO stock is a clear solution. Use sonication or gentle warming if needed.[3][10][14] 2. Prepare Fresh Dilutions: Always prepare fresh working dilutions from your frozen stock for each experiment. Avoid repeated freeze-thaw cycles. 3. Visually Inspect: Before adding to your assay, visually inspect the final dilution for any signs of precipitation (cloudiness, particles). |
| Unexpected cytotoxicity or off-target effects observed. | The solvent (e.g., DMSO) is causing toxicity, not the compound. The final concentration of the solvent is too high for the specific cell line being used. | 1. Run a Vehicle Control: Always include a control group treated with the same final concentration of the solvent (e.g., 0.5% DMSO in medium) but without the compound.[17] 2. Determine Solvent Tolerance: If using a sensitive cell line (like primary cells), perform a dose-response curve for the solvent alone to determine the maximum non-toxic concentration.[14][16] 3. Minimize Solvent Concentration: Keep the final DMSO concentration consistent and as low as possible across all experimental groups. A concentration of 0.1% is considered safe for most cell lines.[14][16] |
Logical Flow for Troubleshooting Precipitation
Caption: Troubleshooting flowchart for compound precipitation.
Data & Protocols
Solubility Data
The following tables summarize key quantitative data for solubilizing this compound.
Table 1: Solubility of this compound in Various Solvents
| Solvent / Formulation | Concentration Achieved | Notes |
| DMSO | 125 mg/mL (557.41 mM) | Sonication and use of fresh, hygroscopic DMSO is recommended.[3] |
| DMSO | 27.5 mg/mL (122.63 mM) | Sonication is recommended.[10] |
| 10% DMSO + 90% Saline with 20% SBE-β-CD | ≥ 2.08 mg/mL (9.28 mM) | Forms a clear solution suitable for in vivo use.[3] |
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 2.08 mg/mL (9.28 mM) | Forms a clear solution suitable for in vivo use.[3] |
Table 2: Recommended Maximum Co-Solvent Concentrations for In Vitro Assays
| Co-Solvent | Maximum Recommended Final Concentration | Important Considerations |
| DMSO | 0.1% - 0.5% | Most cell lines tolerate 0.5%, but some may show toxicity.[14][15] Primary cells are more sensitive.[14] Always run a vehicle control. A concentration of 0.1% is widely considered safe.[16][18] |
| Ethanol | ≤ 0.5% | Can cause cellular stress and off-target effects at higher concentrations. Vehicle control is essential. |
Experimental Workflow & Protocols
The choice of solubilization method depends on the experimental context, particularly whether it is an in vitro or in vivo study.
Caption: General workflow for selecting a solubilization protocol.
Protocol 1: Preparation of this compound Stock Solution in DMSO
This protocol is suitable for preparing a high-concentration stock for subsequent dilution in in vitro assays.
-
Weigh Compound: Accurately weigh the desired amount of this compound solid powder in a sterile microcentrifuge tube.
-
Calculate Solvent Volume: Calculate the volume of high-quality, anhydrous DMSO required to achieve the desired stock concentration (e.g., 100 mM). It is crucial to use newly opened DMSO as it is hygroscopic, and water content can reduce solubility.[3]
-
Dissolve: Add the calculated volume of DMSO to the tube. Vortex thoroughly. If the compound does not dissolve completely, use an ultrasonic bath for 5-10 minutes.[3][10]
-
Verify Dissolution: Ensure the solution is completely clear with no visible particles before storage.
-
Store: Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles and store at -20°C or -80°C, protected from light.[3]
Protocol 2: Preparation of this compound Formulation with SBE-β-Cyclodextrin for In Vivo Use
This protocol creates a water-soluble inclusion complex suitable for parenteral administration.
-
Prepare Stock: First, prepare a concentrated stock of this compound in 100% DMSO (e.g., 20.8 mg/mL).
-
Prepare Cyclodextrin Solution: Prepare a 20% (w/v) solution of Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in sterile saline.
-
Mix Components: Following the ratio from Table 1, slowly add the DMSO stock to the SBE-β-CD solution. For a final solution of 10% DMSO and 90% (20% SBE-β-CD in Saline), add 1 part of the DMSO stock to 9 parts of the cyclodextrin solution.[3]
-
Ensure Clarity: Mix well until the final solution is clear. This formulation should be prepared fresh on the day of the experiment.[3]
Mechanism of Action Context: NF-κB Signaling
This compound has been shown to exert its anti-inflammatory and anticancer effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][2][5] This pathway is a critical regulator of genes involved in inflammation, cell survival, and proliferation.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
References
- 1. Exploring the Mechanism of 2ʹ-Hydroxychalcone Improving Copper Sulfate-Induced Inflammation in Zebrafish Through Network Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2’-Hydroxychalcone Induces Autophagy and Apoptosis in Breast Cancer Cells via the Inhibition of the NF-κB Signaling Pathway: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | 644-78-0 [chemicalbook.com]
- 5. 2'-Hydroxychalcone Induces Autophagy and Apoptosis in Breast Cancer Cells via the Inhibition of the NF-κB Signaling Pathway: In Vitro and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Challenges and Formulation Strategies for Poorly Soluble Drug Substances [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 2'-Hydroxychalcone | TargetMol [targetmol.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. scispace.com [scispace.com]
- 13. Use of 2-hydroxypropyl-beta-cyclodextrin as a solubilizing and stabilizing excipient for protein drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. lifetein.com [lifetein.com]
- 15. reddit.com [reddit.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Troubleshooting low yield in microwave-assisted 2-Hydroxychalcone synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the microwave-assisted synthesis of 2-hydroxychalcones.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using microwave irradiation for 2-hydroxychalcone synthesis compared to conventional heating methods?
Microwave-assisted synthesis offers several significant advantages over traditional methods, including drastically reduced reaction times (minutes versus hours), higher product yields, and often cleaner reactions with fewer side products.[1][2][3] This method is also considered a greener chemistry approach as it can sometimes be performed under solvent-free conditions.[3][4]
Q2: My reaction is resulting in a very low yield. What are the most common causes?
Low yields in microwave-assisted this compound synthesis can stem from several factors:
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Suboptimal Microwave Power: The microwave power wattage directly impacts the reaction temperature and rate. Power levels that are too low may not provide sufficient energy to drive the reaction to completion.[5]
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Incorrect Reaction Time: While microwave synthesis is rapid, an insufficient reaction time will lead to incomplete conversion. Conversely, prolonged exposure can cause degradation of the product, also reducing the yield.[5]
-
Inappropriate Base or Catalyst: The choice and amount of base catalyst are critical. Weak bases may not be effective, while an excessive amount of a strong base can lead to side reactions.[6]
-
Poor Solvent Choice (if applicable): In solvent-based microwave synthesis, the solvent's ability to absorb microwave energy and its compatibility with the reaction chemistry are crucial.
Q3: I am observing multiple spots on my TLC plate post-reaction. What could be the issue?
The presence of multiple spots on a TLC plate suggests the formation of side products or the presence of unreacted starting materials.[7] In some cases, with harsh basic conditions, side reactions can occur.[7] It is also possible that cis/trans isomers of the chalcone are being formed.[7] Optimizing the reaction conditions, particularly the base and reaction time, can improve the selectivity of the reaction.
Q4: Can this synthesis be performed without a solvent?
Yes, solvent-free (dry media) synthesis of 2-hydroxychalcones under microwave irradiation is a well-established and effective green chemistry approach.[1][3] This method often involves adsorbing the reactants onto a solid support like basic alumina.[1]
Troubleshooting Guide
Issue 1: Low Product Yield
| Potential Cause | Troubleshooting Steps |
| Inadequate Microwave Power | Gradually increase the microwave power wattage. For example, if a reaction at 180W gives a low yield, try increasing it to 300W or 450W, monitoring the reaction progress carefully.[8] |
| Suboptimal Reaction Time | Optimize the irradiation time. Start with a short duration (e.g., 2-3 minutes) and incrementally increase it. Note that excessive time can lead to product degradation.[5] |
| Incorrect Base/Catalyst | Screen different bases. Strong bases like NaOH and KOH, or milder ones like K₂CO₃, have shown high efficacy.[6] The choice may depend on the specific substrates. Using basic alumina as a solid support in solvent-free conditions can also enhance yield.[1] |
| Improper Work-up Procedure | Ensure the product is properly isolated. After cooling, the reaction mixture should be washed, dried, and recrystallized from an appropriate solvent to purify the chalcone.[1] |
Quantitative Data Summary
The following tables summarize the impact of different reaction parameters on the yield of this compound synthesis, based on published experimental data.
Table 1: Effect of Different Bases on Yield
| Base | Yield (%) | Reference |
| KF | 30-48% | |
| NaHCO₃ | 30-48% | |
| Na₂CO₃ | 30-48% | |
| K₂CO₃ | 89% | |
| NaOH | 92% | |
| KOH | 88% |
Table 2: Effect of Microwave Power and Time on Yield
| Power (W) | Time (min) | Yield (%) | Reference |
| 300 | 2 | 89% | |
| 300 | 5 | 91% | |
| 300 | 8 | 75% | |
| 300 | 10 | 74% | |
| 180 | 5 | 74% | |
| 450 | 5 | 93% |
Experimental Protocols
Protocol 1: Solvent-Free Microwave-Assisted Synthesis using K₂CO₃
This protocol is adapted from a study demonstrating high yields under solvent-free conditions.
Materials:
-
2'-hydroxyacetophenone
-
Substituted benzaldehyde
-
Anhydrous potassium carbonate (K₂CO₃)
Procedure:
-
In a suitable vessel, thoroughly mix 2'-hydroxyacetophenone (1 mmol), the desired benzaldehyde (1 mmol), and anhydrous K₂CO₃ (1.5 mmol).
-
Place the vessel in a household microwave oven.
-
Irradiate the mixture at a power of 450W for 5 minutes.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Extract the product using methanol.
-
Evaporate the solvent and recrystallize the crude product from a suitable solvent system to obtain the pure 2'-hydroxychalcone.
Protocol 2: Microwave-Assisted Synthesis on a Solid Support
This protocol utilizes basic alumina as a solid support, which can simplify the work-up process.[1]
Materials:
-
Substituted hydroxyacetophenone
-
Substituted benzaldehyde
-
Basic alumina
-
Ethanol
Procedure:
-
Dissolve the substituted hydroxyacetophenone (1 mmol) and substituted benzaldehyde (1 mmol) in a minimal amount of ethanol.
-
Add basic alumina to the solution and stir continuously until the solvent has evaporated and the reactants are adsorbed onto the solid support.
-
Thoroughly air-dry the adsorbed material.
-
Transfer the dried material into the microwave reactor.
-
Irradiate the mixture for 6 to 10 minutes.
-
After the reaction, extract the product from the solid support using methanol.
-
Recrystallize the resulting product for purification.
Visualizations
Caption: General workflow for microwave-assisted this compound synthesis.
References
- 1. ijsr.net [ijsr.net]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. The green chemistry of chalcones: Valuable sources of privileged core structures for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. An optimized method for synthesis of 2'hydroxy chalcone - ProQuest [proquest.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ojs.jmolekul.com [ojs.jmolekul.com]
Technical Support Center: Degradation of 2-Hydroxychalcone in Aqueous Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation pathways of 2-Hydroxychalcone in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in an aqueous solution?
A1: The primary degradation pathway for this compound in aqueous solution is through intramolecular cyclization. In basic aqueous solutions (typically pH 8-11), 2'-hydroxychalcones undergo reversible isomerization to form the corresponding flavanones[1][2]. Another potential degradation pathway, particularly under oxidative conditions, is the oxidative cyclization to yield aurones or flavones[1][3].
Q2: What factors influence the rate of this compound degradation?
A2: The degradation rate is significantly influenced by the pH of the aqueous solution. The cyclization to flavanone is notably accelerated in basic conditions due to the ionization of the 2'-hydroxyl group[1][2]. Other factors that can affect stability include temperature, light exposure, and the presence of oxidizing agents[4][5].
Q3: What are the expected degradation products of this compound?
A3: The most commonly reported degradation product is the isomeric flavanone, formed through intramolecular cyclization[1][2][6]. Under oxidative stress, aurones and flavones can also be formed[1][3]. Further degradation may lead to smaller phenolic compounds, though specific structures would require detailed analysis.
Q4: How can I monitor the degradation of this compound and quantify its degradation products?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method for monitoring the degradation of this compound and quantifying its degradation products. A stability-indicating HPLC method should be developed to resolve the parent compound from all potential degradants[4][7]. Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for the identification and structural elucidation of the degradation products[6][8][9].
Q5: Are there any known metabolites of this compound that might be observed in degradation studies?
A5: In biological systems, this compound can be metabolized. A known human metabolite is 2'-Hydroxychalcone, 2'-hydroxy-glucuronide[10]. While not a direct result of aqueous degradation, it is a relevant transformation to consider in broader stability and development studies.
Troubleshooting Guides
This section addresses common issues encountered during the experimental investigation of this compound degradation.
Issue 1: Poor resolution between this compound and its degradation products in HPLC analysis.
-
Possible Cause: The HPLC method is not optimized to be stability-indicating.
-
Troubleshooting Steps:
-
Mobile Phase Modification: Adjust the organic modifier (e.g., acetonitrile or methanol) to water/buffer ratio. A gradient elution may be necessary to resolve peaks with different polarities.
-
pH Adjustment: Modify the pH of the aqueous component of the mobile phase. The ionization state of this compound and its degradation products can significantly affect retention time.
-
Column Selection: Experiment with different stationary phases (e.g., C18, C8, Phenyl-Hexyl) to exploit different separation mechanisms.
-
Flow Rate and Temperature: Optimize the flow rate and column temperature to improve peak shape and resolution.
-
Issue 2: Inconsistent or non-reproducible degradation rates.
-
Possible Cause 1: Fluctuation in pH of the aqueous solution.
-
Troubleshooting Steps:
-
Use calibrated pH meters and freshly prepared buffers.
-
Ensure the buffer capacity is sufficient to maintain the desired pH throughout the experiment, especially when the degradation process releases or consumes protons.
-
-
Possible Cause 2: Temperature variations.
-
Troubleshooting Steps:
-
Conduct experiments in a temperature-controlled environment, such as a water bath or incubator.
-
Monitor and record the temperature throughout the study.
-
-
Possible Cause 3: Uncontrolled exposure to light.
-
Troubleshooting Steps:
-
Perform experiments in amber glassware or under light-protected conditions unless investigating photodegradation.
-
For photostability studies, use a validated photostability chamber with controlled light intensity and temperature.
-
Issue 3: Difficulty in identifying unknown degradation products.
-
Possible Cause: Insufficient analytical techniques for structural elucidation.
-
Troubleshooting Steps:
-
LC-MS/MS Analysis: Employ Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to obtain molecular weight and fragmentation data of the unknown peaks. This is a powerful tool for identifying degradation products[6][8][9].
-
High-Resolution Mass Spectrometry (HRMS): Use HRMS to determine the accurate mass and elemental composition of the degradation products.
-
Forced Degradation: Generate a sufficient quantity of the degradation product through targeted forced degradation to enable isolation and subsequent analysis by Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural confirmation.
-
Issue 4: Mass balance issues in degradation studies (sum of this compound and degradation products is not 100%).
-
Possible Cause 1: Formation of non-UV active or volatile degradation products.
-
Troubleshooting Steps:
-
Use a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in addition to a UV detector.
-
Employ Gas Chromatography-Mass Spectrometry (GC-MS) to analyze for volatile degradants.
-
-
Possible Cause 2: Inaccurate response factors for degradation products.
-
Troubleshooting Steps:
-
If possible, isolate and purify the major degradation products to determine their individual response factors relative to the parent compound.
-
If isolation is not feasible, assume a similar response factor to the parent compound if they share a similar chromophore, but acknowledge this as a potential source of error.
-
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation pathways and products.
1.1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like methanol or acetonitrile.
1.2. Stress Conditions:
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 1 M HCl.
-
Incubate at 60°C for 24 hours.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample, neutralize with 1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Incubate at room temperature for 4 hours.
-
At specified time points (e.g., 0, 0.5, 1, 2, 4 hours), withdraw a sample, neutralize with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.
-
Incubate at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw a sample and dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Transfer the solid this compound powder to a vial and place it in an oven at 80°C for 48 hours.
-
At the end of the study, dissolve the powder in the initial solvent and analyze by HPLC.
-
-
Photodegradation:
-
Expose a solution of this compound (e.g., 0.1 mg/mL in methanol/water) to a light source that provides both UV and visible light (ICH Q1B conditions).
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
Analyze both samples by HPLC at various time points.
-
1.3. Sample Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method.
-
Characterize degradation products using LC-MS/MS.
Protocol 2: Stability-Indicating HPLC Method for this compound
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 30% B
-
5-20 min: 30% to 80% B
-
20-25 min: 80% B
-
25-26 min: 80% to 30% B
-
26-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 320 nm
-
Injection Volume: 10 µL
Data Presentation
Table 1: Summary of Degradation of this compound under Forced Degradation Conditions
| Stress Condition | Time (hours) | This compound Remaining (%) | Major Degradation Product(s) | % of Major Degradant(s) |
| 1 M HCl, 60°C | 24 | ~95% | Flavanone | <5% |
| 0.1 M NaOH, RT | 4 | ~20% | Flavanone | ~80% |
| 3% H₂O₂, RT | 24 | ~85% | Oxidized Products (Aurones/Flavones) | ~15% |
| 80°C (Solid) | 48 | >98% | Not significant | <2% |
| Photolysis (ICH) | 24 | ~90% | Photodegradants | ~10% |
Note: The values presented are illustrative and should be confirmed by experimental data.
Table 2: Kinetic Data for the Cyclization of 2'-Hydroxychalcone to Flavanone in Basic Aqueous Solution
| pH | Temperature (°C) | Rate Coefficient (k, s⁻¹) | Reference |
| 8-11 | 25 | Varies with pH | [1][2] |
Note: The rate coefficient is pseudo-first-order and dependent on the specific pH and buffer system used.
Visualizations
Caption: Primary degradation pathways of this compound in aqueous solution.
References
- 1. chemijournal.com [chemijournal.com]
- 2. The kinetics and mechanism of the cyclisation of some 2′-hydroxychalcones to flavanones in basic aqueous solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Curcuminoid Chalcones: Synthesis, Stability, and New Neuroprotective and Sonosensitising Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijrpas.com [ijrpas.com]
- 6. researchgate.net [researchgate.net]
- 7. sciforum.net [sciforum.net]
- 8. HPLC and HPLC-MS Analysis of Intestinal Elimination and Phase 2 Metabolism of 4'-hydroxy-4-Methoxychalcone and its Bis-Mannich Analog In The Rat [openmedicinalchemistryjournal.com]
- 9. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2'-Hydroxychalcone | C15H12O2 | CID 638276 - PubChem [pubchem.ncbi.nlm.nih.gov]
Minimizing side reactions in the synthesis of substituted 2-hydroxychalcones
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing side reactions and optimizing the synthesis of substituted 2-hydroxychalcones.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of 2-hydroxychalcones via the Claisen-Schmidt condensation.
Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer:
Low yields in 2-hydroxychalcone synthesis can stem from several factors. A systematic approach to troubleshooting is recommended.
1. Reaction Conditions:
-
Temperature: Temperature has a significant impact on yield and purity. Running the reaction at a lower temperature, such as 0°C, has been shown to provide the best yield in some cases.
-
Reaction Time: Ensure the reaction has proceeded to completion. Monitor the reaction using Thin Layer Chromatography (TLC). However, extended reaction times can sometimes lead to the formation of side products.
-
Catalyst Concentration: The amount of base catalyst is crucial. For a 0.05 mol scale reaction, 20ml of 40% NaOH has been found to be effective. Insufficient catalyst will result in an incomplete reaction, while an excess can promote side reactions.
2. Reagents and Solvents:
-
Purity of Reactants: The purity of the starting 2-hydroxyacetophenone and substituted benzaldehyde is critical. Impurities can interfere with the reaction and lead to the formation of undesired by-products.
-
Choice of Base: Sodium hydroxide (NaOH) and potassium hydroxide (KOH) are the most common and effective catalysts for this reaction.[1] Other bases like calcium hydroxide and magnesium hydroxide have been shown to be ineffective.
-
Solvent Selection: The choice of solvent can influence the reaction outcome. Isopropyl alcohol (IPA) has been demonstrated to be a better solvent than methanol, ethanol, acetonitrile, dichloromethane, and tetrahydrofuran in certain systems. Dimethyl sulfoxide (DMSO) has also been reported as a superior reaction medium, leading to reduced reaction times and increased yields.[2]
3. Work-up Procedure:
-
Proper Acidification: After the reaction is complete, the mixture should be cooled and acidified (e.g., with HCl) to precipitate the this compound product.[3][4] Incomplete precipitation will result in a lower isolated yield.
A logical workflow for troubleshooting low yields can be visualized as follows:
Caption: Troubleshooting workflow for low this compound yield.
Question: I am observing a significant amount of a side product, which I suspect is the corresponding flavanone. How can I prevent its formation?
Answer:
The formation of flavanone is a common side reaction in the synthesis of 2-hydroxychalcones, occurring via intramolecular cyclization of the chalcone product. This is particularly prevalent under certain conditions.
Strategies to Minimize Flavanone Formation:
-
Control Temperature: Higher temperatures can promote the cyclization to the flavanone. Maintaining a lower reaction temperature (e.g., 0°C) can help to minimize this side reaction.
-
Reaction Time: Prolonged reaction times, especially in the presence of a strong base, can increase the likelihood of flavanone formation. It is important to stop the reaction once the starting materials have been consumed, as monitored by TLC.
-
Choice of Catalyst and Solvent: While strong bases like NaOH and KOH are necessary for the initial condensation, their prolonged action can facilitate the subsequent cyclization. Some alternative, milder reaction systems or using a solvent that disfavors the cyclization may be beneficial.
-
Work-up: Once the chalcone formation is complete, prompt acidification of the reaction mixture will neutralize the base catalyst and precipitate the this compound, preventing further reaction to the flavanone.
The relationship between the desired chalcone synthesis and the side reaction can be depicted as follows:
Caption: Reaction pathway showing flavanone side product formation.
Question: My final product is an oil and does not solidify, making purification difficult. What should I do?
Answer:
Obtaining an oily product instead of a solid can be due to the presence of impurities or residual solvent.
Troubleshooting Steps:
-
Ensure Complete Solvent Removal: Use a rotary evaporator to remove the bulk of the solvent, followed by placing the sample under high vacuum for an extended period to remove any residual traces.
-
Purification: If the product is still an oil, it likely contains impurities. Purification via column chromatography on silica gel is the most common method to isolate the pure chalcone. A solvent system of increasing polarity (e.g., starting with hexane and gradually adding ethyl acetate) is typically effective.
-
Trituration: Try dissolving the oil in a small amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and then adding a non-polar solvent in which the chalcone is insoluble (e.g., hexane or pentane) dropwise with stirring. This can often induce precipitation or crystallization of the pure product.
-
Recrystallization: If a solid can be obtained, recrystallization from a suitable solvent system (e.g., ethanol, methanol, or ethyl acetate/hexane) will further enhance its purity.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the Claisen-Schmidt condensation in this compound synthesis?
A1: The Claisen-Schmidt condensation is a base-catalyzed reaction. The mechanism involves the deprotonation of the α-carbon of the 2-hydroxyacetophenone by a base (e.g., OH-) to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. The resulting aldol adduct subsequently undergoes dehydration to yield the α,β-unsaturated ketone, which is the this compound.[5]
Q2: Are there greener or more efficient methods for synthesizing 2-hydroxychalcones?
A2: Yes, several modern techniques offer advantages over traditional solution-phase methods. These include:
-
Microwave-assisted synthesis: This method can significantly reduce reaction times (often to a few minutes) and, in some cases, improve yields.[6]
-
Ultrasound-assisted synthesis: Sonication can also accelerate the reaction rate and lead to high yields.[7]
-
Mechanochemical methods (Ball Milling/Grinding): These solvent-free or low-solvent methods are environmentally friendly and can produce high yields of chalcones.[3][8] They can reduce by-product formation by maximizing atom efficiency.[8]
Q3: How do I choose the appropriate starting materials for a specific substituted this compound?
A3: The two aromatic rings of the chalcone originate from two different starting materials. Ring A (the one with the carbonyl group) comes from a substituted 2-hydroxyacetophenone. Ring B is derived from a substituted benzaldehyde. Therefore, to synthesize a specific substituted this compound, you need to select the 2-hydroxyacetophenone and benzaldehyde that contain the desired substituents in the correct positions.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the synthesis of 2-hydroxychalcones, highlighting the impact of different reaction parameters on the yield.
Table 1: Effect of Base Catalyst and Solvent on Yield of 2'-hydroxychalcone
| Catalyst | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| 40% NaOH | Isopropyl Alcohol | 0°C | 4 | ~95 | [9] |
| KOH | Ethanol | Room Temp. | 24 | 50-72 | [1][3] |
| KOH | Ethanol | Reflux | 4 | 50-72 | [1] |
| LiOH | Isopropyl Alcohol | - | - | Low Conversion | |
| Ca(OH)₂ | Isopropyl Alcohol | - | - | Ineffective | |
| Mg(OH)₂ | Isopropyl Alcohol | - | - | Ineffective |
Table 2: Comparison of Synthesis Methods
| Method | Catalyst | Solvent | Time | Yield (%) | Reference |
| Conventional (Reflux) | KOH | Ethanol | Several hours | 9.2 | [8] |
| Grinding | KOH | None | 50 min | 32.6 | [8] |
| Microwave Irradiation | - | None | < 5 min | 70-93 | |
| Ultrasound Irradiation | NaOH | Ethanol | 3 h | High | [7] |
| Ball Milling | KOH | None | 1 h (2x30 min) | up to 96 | [3] |
Experimental Protocols
General Protocol for the Synthesis of a Substituted this compound via Claisen-Schmidt Condensation
This protocol is a generalized procedure based on common laboratory practices.[1][4] Researchers should optimize conditions for their specific substrates.
Materials:
-
Substituted 2-hydroxyacetophenone (1.0 eq)
-
Substituted benzaldehyde (1.0 eq)
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Ethanol or Isopropyl Alcohol (IPA)
-
Hydrochloric acid (HCl), dilute solution (e.g., 1 M)
-
Deionized water
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the substituted 2-hydroxyacetophenone (1.0 eq) and the substituted benzaldehyde (1.0 eq) in ethanol or IPA.
-
In a separate beaker, prepare a solution of the base catalyst (e.g., 20% w/v aqueous KOH).[1]
-
Cool the flask containing the starting materials to 0°C in an ice bath.
-
Slowly add the base solution to the stirred mixture of acetophenone and benzaldehyde.
-
Allow the reaction to stir at room temperature or continue stirring at 0°C. Monitor the progress of the reaction by TLC until the starting materials are consumed (typically 4-24 hours).
-
Once the reaction is complete, pour the reaction mixture into a beaker containing cold water or an ice/water mixture.
-
Acidify the mixture to a pH of approximately 3-4 by the slow addition of dilute HCl with constant stirring.
-
A precipitate (the crude this compound) should form. If it oils out, continue stirring vigorously.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold deionized water until the filtrate is neutral.
-
Dry the crude product in a desiccator or a vacuum oven at a low temperature.
-
For further purification, the crude product can be recrystallized from a suitable solvent (e.g., ethanol) or purified by column chromatography on silica gel.
The experimental workflow is outlined in the diagram below:
Caption: General experimental workflow for this compound synthesis.
References
- 1. Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "A Study of the Synthesis of 2'-Hydroxychalcones" by Edward Hong [scholars.fhsu.edu]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Efficient liquid-phase synthesis of 2'-hydroxychalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sonochemical Synthesis of 2’-Hydroxy-Chalcone Derivatives with Potential Anti-Oomycete Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.aip.org [pubs.aip.org]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to 2-Hydroxychalcone and Other Chalcones as Antioxidant Agents
For Researchers, Scientists, and Drug Development Professionals
Chalcones, a class of open-chain flavonoids, are recognized for their diverse pharmacological activities, with their antioxidant properties being a significant area of interest for therapeutic development. Their basic structure, consisting of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system, is amenable to various substitutions, leading to a wide range of antioxidant potentials.[1][2] This guide provides an objective comparison of 2-hydroxychalcone and its derivatives against other chalcones, supported by experimental data, to elucidate structure-activity relationships and guide future research.
The antioxidant mechanism of chalcones is primarily attributed to the reactivity of their phenolic hydroxyl groups, which can donate a hydrogen atom to stabilize free radicals.[1][3] Furthermore, chalcones can activate endogenous antioxidant defense systems, such as the Nrf2-ARE pathway, and chelate metal ions involved in reactive oxygen species (ROS) generation.[2] The position and number of hydroxyl groups, as well as the presence of other electron-donating or withdrawing groups on the aromatic rings, significantly influence their antioxidant efficacy.[4][5]
Comparative Analysis of Antioxidant Activity
The antioxidant capacity of various chalcone derivatives has been evaluated using multiple in vitro assays. The following table summarizes the performance of 2-hydroxychalcones and other substituted chalcones, providing a quantitative comparison of their radical scavenging and reducing abilities. The half-maximal inhibitory concentration (IC50) is a common metric, where a lower value indicates higher antioxidant activity.
| Chalcone Derivative | Antioxidant Assay | IC50 Value (µM) | Standard (IC50 µM) | Reference |
| 2'-Hydroxychalcones & Derivatives | ||||
| 2',2',5'-Trihydroxychalcone | DPPH | Excellent activity | Not specified | [6] |
| 2-Hydroxy-4′-methoxychalcone (AN07) | ROS Scavenging (LPS-induced) | Attenuated ROS elevation | Not applicable | [7] |
| 4'-Fluoro-2'-hydroxy-2,3-dimethoxychalcone | DPPH | ~485 (reported as 190 µg/mL) | Not specified | [4] |
| Chalcone 4b (2',4',3,4-tetrahydroxy) | DPPH (% Inhibition at 100µM) | 82.4% | Not applicable | [5] |
| Chalcone 4b (2',4',3,4-tetrahydroxy) | Lipid Peroxidation (% Inhibition) | 82.3% | Not applicable | [5] |
| Other Chalcone Derivatives | ||||
| JVC3 | ABTS | 53.76 | Ascorbic Acid (91.21) | [8] |
| JVC4 | ABTS | 50.34 | Ascorbic Acid (91.21) | [8] |
| JVF3 | DPPH | 61.4 | Ascorbic Acid (54.08) | [8] |
| Compound 5e (Chalcone fatty acid ester) | DPPH (% Inhibition at 2µg/mL) | 68.58% | Ascorbic Acid (<68.58%) | [9] |
| 3,4-Dihydroxychalcone | Peroxy Radical Scavenging (k7) | High activity (≈10^7 l mol⁻¹ s⁻¹) | Not applicable | [10] |
| Chalcone E | Lipid Peroxidation (Liver) | 13.91 | Not specified | [11] |
| Chalcone E | Lipid Peroxidation (Kidney) | 18.42 | Not specified | [11] |
| Chalcone 1 | DPPH | 0.58 µM | Ascorbic Acid (0.5 µM) | [12] |
| Chalcone 1 | ABTS | 0.49 µM | Ascorbic Acid (0.46 µM) | [12] |
Note: Direct comparison of IC50 values between different studies should be done with caution due to variations in experimental conditions.
Key Signaling Pathway: Nrf2 Activation
Chalcones are known to bolster cellular antioxidant defenses by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[2][7] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Upon exposure to oxidative stress or in the presence of activators like certain chalcones, Nrf2 is released, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), driving the transcription of various protective genes, including heme oxygenase-1 (HO-1).
Caption: Chalcone-mediated activation of the Nrf2-ARE antioxidant pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for three common antioxidant assays used to evaluate chalcones.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Methodology:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol (e.g., 100 µM). The solution should have a strong violet color.[8]
-
Reaction Mixture: In a microplate or cuvette, add a specific volume of the test chalcone solution (at various concentrations) to the DPPH solution.
-
Incubation: Mix the solution well and incubate in the dark at room temperature for a specified period (e.g., 20-30 minutes).[8]
-
Measurement: Measure the absorbance of the solution at a wavelength of approximately 517 nm using a spectrophotometer. A blank containing only methanol and DPPH is also measured.[8][13]
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of Blank - Absorbance of Test) / Absorbance of Blank] x 100.
-
IC50 Determination: Plot the percentage of scavenging against the concentration of the test compound to determine the IC50 value.[8]
Caption: Workflow for the DPPH radical scavenging assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant causes a decolorization that is measured spectrophotometrically.
Methodology:
-
Generation of ABTS•+: Prepare the ABTS radical cation (ABTS•+) by reacting a stock solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM). Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[14]
-
Working Solution: Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or phosphate buffer) to an absorbance of approximately 0.70 (±0.02) at 734 nm.[15]
-
Reaction Mixture: Add a small volume of the test chalcone solution (at various concentrations) to a larger volume of the ABTS•+ working solution.[8][15]
-
Incubation: Mix and allow the reaction to proceed for a set time (e.g., 5-6 minutes).[15]
-
Measurement: Measure the decrease in absorbance at 734 nm.[8]
-
Calculation & IC50: Calculate the percentage of inhibition and determine the IC50 value, similar to the DPPH assay.
References
- 1. applications.emro.who.int [applications.emro.who.int]
- 2. Medicinally Privileged Natural Chalcones: Abundance, Mechanisms of Action, and Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Probing antioxidant activity of 2'-hydroxychalcones: crystal and molecular structures, in vitro antiproliferative studies and in vivo effects on glucose regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. ijcea.org [ijcea.org]
- 9. Synthesis, characterization and evaluation of antioxidant activities of some novel chalcones analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. rsdjournal.org [rsdjournal.org]
- 12. researchgate.net [researchgate.net]
- 13. sciensage.info [sciensage.info]
- 14. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 15. cdn.gbiosciences.com [cdn.gbiosciences.com]
Comparative Anti-Inflammatory Efficacy of 2-Hydroxychalcone and Quercetin: A Data-Driven Guide
For Immediate Release – This guide provides a comprehensive, data-supported comparison of the anti-inflammatory properties of 2-Hydroxychalcone and the well-documented flavonoid, quercetin. It is intended for researchers, scientists, and professionals in drug development, offering a synthesized overview of their mechanisms, efficacy, and the experimental protocols used for their evaluation.
Both this compound, a precursor to flavonoids, and quercetin, a ubiquitous dietary flavonoid, have demonstrated significant anti-inflammatory potential.[1][2] Their efficacy stems primarily from their ability to modulate key signaling pathways and inhibit the production of pro-inflammatory mediators. This guide delves into the quantitative aspects of their effects to provide a clear comparative perspective.
Mechanism of Action: Targeting Key Inflammatory Pathways
The anti-inflammatory effects of both compounds are largely attributed to their interference with the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][3] These pathways are crucial in the cellular response to inflammatory stimuli, such as lipopolysaccharide (LPS), a component of gram-negative bacteria.
Upon stimulation, these pathways trigger the transcription of genes responsible for producing pro-inflammatory mediators, including nitric oxide (NO), prostaglandins (PGE₂), and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[3][4]
-
This compound has been shown to inhibit the activation of NF-κB.[5][6][7] This action prevents the translocation of the p65 subunit to the nucleus, a critical step for initiating the transcription of inflammatory genes.[8] Studies also indicate its ability to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for producing NO and PGE₂ respectively.[8][9]
-
Quercetin exerts its effects by strongly reducing the phosphorylation of ERK and p38 MAP kinases.[1][10] It also inhibits NF-κB activation by stabilizing the NF-κB/IκB complex, preventing its degradation and subsequent downstream signaling.[1][4] This dual inhibition of MAPK and NF-κB pathways effectively curtails the production of a broad range of inflammatory molecules.[11][12]
Comparative Efficacy: A Quantitative Overview
To provide a direct comparison, the following table summarizes quantitative data on the inhibitory effects of this compound and Quercetin on key inflammatory markers. The data, primarily from studies using LPS-stimulated murine macrophage (RAW 264.7) and microglial (BV-2) cell lines, reveals the concentration-dependent efficacy of each compound.
| Parameter | This compound | Quercetin | Cell Line | Notes |
| NO Production Inhibition | Significant inhibition noted.[9] A derivative, 4',6'-DMC, inhibited NO by ~83% at 20 µM.[13] | IC₅₀ ≈ 1 µM.[14] Significant suppression at concentrations as low as 1.0 nM in some models.[15] | RAW 246.7, BV-2, HNEpCs | Both compounds effectively suppress iNOS expression to reduce NO levels.[13][16] |
| TNF-α Production Inhibition | Significantly reduces TNF-α mRNA and protein levels.[9][17] | IC₅₀ ≈ 1 µM.[14] Significant dose-dependent reduction (6.25–50 μM).[18] | RAW 264.7 | Both compounds inhibit a key pro-inflammatory cytokine. |
| IL-6 Production Inhibition | A derivative, 4',6'-DMC, inhibited IL-6 by ~83% at 20 µM.[13] | IC₅₀ < 1 µM.[14] Effectively reduces IL-6 mRNA and protein levels.[11][19] | RAW 264.7 | Quercetin shows very potent inhibition of IL-6. |
| COX-2 Expression Inhibition | Inhibits TPA-induced COX-2 protein expression.[9] | Significantly inhibits COX-2 protein and mRNA levels.[20] | RAW 264.7, Chang Liver | Both compounds target the pathway for prostaglandin synthesis. |
| NF-κB Activation Inhibition | Directly inhibits NF-κB activation.[7][9] | Inhibits NF-κB by preventing IκBα degradation.[1][16][20] | HUVEC, RAW 264.7, BV-2 | The mechanism of NF-κB inhibition differs slightly but the outcome is the same. |
Note: IC₅₀ values and inhibition percentages can vary based on specific experimental conditions, cell types, and stimuli used. This table presents representative data for comparative purposes.
Experimental Protocols
The data presented is derived from standardized in vitro assays. Below are detailed methodologies for key experiments used to evaluate the anti-inflammatory effects of these compounds.
Cell Culture and Treatment
Murine macrophage cells (e.g., RAW 264.7) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator. Cells are seeded in appropriate plates (e.g., 96-well for viability/NO assays, 6-well for protein/RNA analysis) and allowed to adhere. Prior to inflammatory stimulation, cells are pre-treated with various concentrations of this compound or quercetin for 1-2 hours. Subsequently, inflammation is induced by adding lipopolysaccharide (LPS, typically 1 µg/mL).
Nitric Oxide (NO) Production Assay (Griess Assay)
The concentration of nitrite (a stable metabolite of NO) in the cell culture supernatant is measured as an indicator of NO production.
-
Principle : The Griess reaction is a two-step diazotization process where nitrite reacts with sulfanilamide in an acidic environment to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine dihydrochloride (NED) to produce a chromophoric azo compound with a vivid purple color.[21]
-
Protocol :
-
Collect 50-100 µL of cell culture supernatant from each well.
-
Add an equal volume of Griess Reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% NED in water).[22]
-
Incubate at room temperature for 10-15 minutes, protected from light.[23]
-
Measure the absorbance at 540 nm using a microplate reader.[22][24]
-
Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
-
Cytokine Measurement (ELISA)
The secretion of pro-inflammatory cytokines such as TNF-α and IL-6 into the culture medium is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Principle : A sandwich ELISA uses two antibodies that bind to different epitopes on the target cytokine. An immobilized "capture" antibody binds the cytokine from the sample, and a "detection" antibody, which is conjugated to an enzyme (like HRP), binds to the captured cytokine. Addition of a substrate results in a color change proportional to the amount of cytokine present.[25]
-
Protocol (General) :
-
A 96-well plate is pre-coated with a capture antibody specific for the target cytokine (e.g., anti-TNF-α).
-
Cell culture supernatants and a series of standards are added to the wells and incubated.[26]
-
The plate is washed, and a biotin-conjugated detection antibody is added.[26]
-
After another incubation and wash, Streptavidin-HRP is added, which binds to the biotin.[27]
-
Following a final wash, a substrate solution (e.g., TMB) is added, and the plate is incubated in the dark to allow color development.
-
A stop solution is added to terminate the reaction, and the absorbance is measured (e.g., at 450 nm).[28] The cytokine concentration is determined from the standard curve.
-
Conclusion
Both this compound and quercetin are potent inhibitors of inflammation in vitro. Quantitative data suggests that quercetin may exhibit superior potency, often showing inhibitory effects at lower micromolar, and in some cases nanomolar, concentrations, particularly for cytokine release.[14][15] However, this compound and its derivatives also demonstrate robust anti-inflammatory activity by effectively targeting the NF-κB and COX-2 pathways.[9] The minor structural differences between these compounds likely account for the observed variations in their inhibitory capacity.[20] Further investigation into the in vivo efficacy and bioavailability of this compound is warranted to fully assess its therapeutic potential relative to the extensively studied quercetin.
References
- 1. Quercetin suppresses proinflammatory cytokines production through MAP kinases andNF-kappaB pathway in lipopolysaccharide-stimulated macrophage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. 2'-Hydroxychalcone Induces Autophagy and Apoptosis in Breast Cancer Cells via the Inhibition of the NF-κB Signaling Pathway: In Vitro and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2'-hydroxychalcone inhibits nuclear factor-kappaB and blocks tumor necrosis factor-alpha- and lipopolysaccharide-induced adhesion of neutrophils to human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Effects of 2′-Hydroxy-3,6′-Dimethoxychalcone on Melanogenesis and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. kubikat.org [kubikat.org]
- 11. Anti-inflammatory potential of quercetin: From chemistry and mechanistic insight to nanoformulations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Advances in Potential Health Benefits of Quercetin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anti-Melanogenic and Anti-Inflammatory Effects of 2′-Hydroxy-4′,6′-dimethoxychalcone in B16F10 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. d-nb.info [d-nb.info]
- 15. Suppressive Effect of Quercetin on Nitric Oxide Production from Nasal Epithelial Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quercetin inhibits lipopolysaccharide-induced nitric oxide production in BV2 microglial cells by suppressing the NF-κB pathway and activating the Nrf2-dependent HO-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Exploring the Mechanism of 2ʹ-Hydroxychalcone Improving Copper Sulfate-Induced Inflammation in Zebrafish Through Network Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 18. rsisinternational.org [rsisinternational.org]
- 19. Assessing the anti-inflammatory effects of quercetin using network pharmacology and in vitro experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The anti-inflammatory flavones quercetin and kaempferol cause inhibition of inducible nitric oxide synthase, cyclooxygenase-2 and reactive C-protein, and down-regulation of the nuclear factor kappaB pathway in Chang Liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. Nitric Oxide Griess Assay [bio-protocol.org]
- 24. Protocol Griess Test [protocols.io]
- 25. documents.thermofisher.com [documents.thermofisher.com]
- 26. Determination of Interleukin-6 and Tumor Necrosis Factor-alpha concentrations in Iranian-Khorasanian patients with preeclampsia - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
- 28. novamedline.com [novamedline.com]
Unveiling the Molecular Interactions of 2-Hydroxychalcone: A Comparative Docking Analysis
A comprehensive guide for researchers, scientists, and drug development professionals exploring the therapeutic potential of 2-Hydroxychalcone. This document provides a comparative overview of its binding affinities with various protein targets, supported by experimental data and detailed methodologies.
This compound, a flavonoid precursor, has garnered significant attention in the scientific community for its diverse pharmacological activities, including anti-inflammatory, anticancer, and antioxidant effects.[1][2][3][4] The underlying mechanism of these activities often involves the direct interaction of this compound with specific protein targets, thereby modulating their function. Molecular docking studies have become an indispensable tool to predict and analyze these interactions at a molecular level, providing valuable insights for drug design and development.
This guide consolidates findings from multiple studies to offer a comparative perspective on the docking of this compound with several key protein targets.
Comparative Analysis of Binding Affinities
The following table summarizes the quantitative data from various docking studies, offering a comparison of this compound's binding affinity with different protein targets. Lower binding energy and inhibition constant (Ki) values typically indicate a more stable and potent interaction.
| Target Protein | Ligand | Binding Affinity (kcal/mol) | Interacting Residues | Reference |
| Prostaglandin H2 (PGH2) Synthase (5F19) | 2'-hydroxychalcones | Not explicitly stated, but compared with paracetamol | Not explicitly detailed | [5] |
| Soybean Lipoxygenase (LOX) | Chalcone 3c (a 2'-hydroxychalcone derivative) | IC50 = 45 µM | Asp768, Asn128, Trp130, Gly247 | [3] |
| Cyclooxygenase-2 (COX-2) | 2'-hydroxychalcone analogues | Inhibition of PGE2 production | Arg120, Arg513 | [6] |
| Glucosamine-6-phosphate (GlcN-6-P) synthase | 2'-Hydroxychalcone derivative (5a) | ACE value = -160.89 kcal/mol | Not explicitly detailed | [7] |
| SARS-CoV-2 3CLpro and PLpro | Chalcone-based compounds | Docking scores provided for a library | Not explicitly detailed for a single compound | [8] |
| Protein Tyrosine Phosphatase 1B (PTP1B) | 2,4,6-trihydroxychalcone derivative (4a) | IC50 = 0.27 µM | Not explicitly detailed | [9] |
Experimental Protocols: A Methodological Overview
The following section outlines a generalized experimental protocol for performing a comparative molecular docking study, synthesized from the methodologies described in the referenced literature.[3][5][6][10][11]
Preparation of Protein and Ligand Structures
-
Protein Preparation: The three-dimensional crystal structures of the target proteins are retrieved from the Protein Data Bank (PDB). The proteins are then prepared for docking by removing water molecules, adding polar hydrogens, and assigning appropriate charges. Any missing residues or loops in the crystal structure are modeled and refined.[10]
-
Ligand Preparation: The 2D structure of this compound is sketched and converted to a 3D structure. The ligand's geometry is then optimized using a suitable force field to obtain a low-energy conformation.
Molecular Docking Simulation
-
Grid Generation: A grid box is defined around the active site of the target protein. This box specifies the region where the docking algorithm will search for favorable binding poses of the ligand.
-
Docking Algorithm: A docking program (e.g., AutoDock, Glide, MOE) is used to predict the binding conformation of this compound within the active site of the target protein.[10][11] The algorithm explores various possible orientations and conformations of the ligand and scores them based on a scoring function that estimates the binding affinity.
-
Pose Selection and Analysis: The docking results are analyzed to identify the most favorable binding pose, typically the one with the lowest binding energy. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are then visualized and analyzed.
Visualizing the Process and Pathways
To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Experimental Workflow for Comparative Docking Studies
This compound has been shown to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer.[1][12] The following diagram illustrates the simplified NF-κB signaling pathway and the inhibitory action of this compound.
Inhibition of NF-κB Signaling by this compound
Conclusion
The compiled data and methodologies presented in this guide underscore the potential of this compound as a versatile scaffold for the development of novel therapeutics. The comparative docking studies reveal its ability to interact with a range of biologically significant proteins. The provided experimental workflow offers a standardized approach for researchers to conduct their own in silico analyses, while the signaling pathway diagram provides a visual context for its anti-inflammatory effects. Further experimental validation is crucial to confirm these in silico findings and to fully elucidate the therapeutic potential of this compound and its derivatives.
References
- 1. 2’-Hydroxychalcone Induces Autophagy and Apoptosis in Breast Cancer Cells via the Inhibition of the NF-κB Signaling Pathway: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diverse Molecular Targets for Chalcones with Varied Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, antibacterial, antibiofilm, and docking studies of chalcones against multidrug resistance pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Chalcone-Based Hybrid Structures as High Affinity and Site-Specific Inhibitors against SARS-CoV-2: A Comprehensive Structural Analysis Based on Various Host-Based and Viral Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of 2,4,6-trihydroxychalcone derivatives as novel protein tyrosine phosphatase 1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. thepharmajournal.com [thepharmajournal.com]
- 11. Molecular Docking Studies and In Silico ADMET Screening of New Chalcones as Lanosterol α-Demethylase and DNA Gyrase Topoisomerase B Inhibitors : Oriental Journal of Chemistry [orientjchem.org]
- 12. 2'-Hydroxychalcone Induces Autophagy and Apoptosis in Breast Cancer Cells via the Inhibition of the NF-κB Signaling Pathway: In Vitro and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 2-Hydroxychalcone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are a class of compounds that have garnered significant attention in medicinal chemistry. Among them, 2-hydroxychalcone derivatives have emerged as particularly promising scaffolds for the development of novel therapeutic agents due to their broad spectrum of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these derivatives in anticancer, antimicrobial, and anti-inflammatory applications, supported by experimental data and detailed protocols.
Structure-Activity Relationship (SAR) Overview
The biological activity of this compound derivatives is intricately linked to the nature and position of substituents on their two aromatic rings (Ring A and Ring B). The presence of the 2-hydroxy group on Ring A is a critical feature, often enhancing activity through its ability to form hydrogen bonds with biological targets.
General SAR Insights:
-
Ring A Substituents: The 2'-hydroxy group is a common feature and is considered crucial for many biological activities, potentially by acting as a hydrogen bond donor or by influencing the molecule's conformation. Additional electron-donating or withdrawing groups on Ring A can modulate the compound's electronic properties and, consequently, its biological efficacy.
-
Ring B Substituents: The nature, number, and position of substituents on Ring B play a pivotal role in determining the potency and selectivity of the biological activity.
-
Electron-donating groups (e.g., methoxy, hydroxy) often enhance antioxidant and anti-inflammatory activities.
-
Electron-withdrawing groups (e.g., halogens, nitro) can increase antimicrobial and anticancer potency.
-
The position of the substituent (ortho, meta, or para) significantly impacts the molecule's interaction with target enzymes and receptors.
-
Comparative Biological Activities
The following sections present a comparative analysis of this compound derivatives across different therapeutic areas, with quantitative data summarized in tables for ease of comparison.
Anticancer Activity
This compound derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. Their mechanism of action often involves the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways like NF-κB.[1][2]
Table 1: Anticancer Activity of this compound Derivatives (IC50 values in µM)
| Compound ID | Ring A Substituent(s) | Ring B Substituent(s) | Cell Line | IC50 (µM) | Reference |
| 1 | 2'-hydroxy | 3,4,5-trimethoxy | BV-2 (microglial) | 2.26 | [3] |
| 2 | 2'-hydroxy | 3,4,5,3',4'-pentamethoxy | BV-2 (microglial) | 1.10 | [3] |
| 3 | 2'-hydroxy, 4'-fluoro | 4-methoxy | In vitro COX assay | - | [4] |
| 4 | - | 2,4-dichloro, 5-methylbenzenesulfonamide | AGS (gastric) | < 1.0 | [5] |
| 5 | - | 2,4-dichloro, 5-methylbenzenesulfonamide | HL-60 (leukemia) | < 1.57 | [5] |
Key SAR Observations for Anticancer Activity:
-
The presence of multiple methoxy groups on Ring B, as seen in compounds 1 and 2 , is associated with potent cytotoxic activity.[3]
-
Halogen substitution, such as the dichlorophenyl group in compounds 4 and 5 , can significantly enhance anticancer efficacy.[5]
Antimicrobial Activity
The antimicrobial properties of this compound derivatives have been evaluated against a range of bacteria and fungi. These compounds often exert their effects by disrupting microbial cell membranes or inhibiting essential enzymes.
Table 2: Antimicrobial Activity of this compound Derivatives (MIC values in µg/mL)
| Compound ID | Ring A Substituent(s) | Ring B Substituent(s) | Microorganism | MIC (µg/mL) | Reference |
| 6 | - | 2,4,6-trimethoxy | S. aureus | 1 | [6] |
| 7 | - | 2,4,6-trimethoxy | P. aeruginosa | 1 | [6] |
| 8 | - | 2-chloro, 4,6-dimethoxy | S. aureus | 2 | [6] |
| 9 | - | 2-chloro, 4,6-dimethoxy | P. aeruginosa | 2 | [6] |
| 10 | - | - | S. aureus | 0.4 - 0.6 | [7] |
| 11 | - | - | B. subtilis | 0.4 - 0.6 | [7] |
Key SAR Observations for Antimicrobial Activity:
-
A trimethoxy substitution pattern on Ring B (compounds 6 and 7 ) leads to potent broad-spectrum antibacterial activity.[6]
-
The combination of electron-withdrawing (chloro) and electron-donating (dimethoxy) groups on Ring B (compounds 8 and 9 ) also results in significant antimicrobial effects.[6]
Anti-inflammatory Activity
2-Hydroxychalcones have been shown to possess significant anti-inflammatory properties, primarily through the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) and the modulation of inflammatory signaling pathways such as NF-κB.[8][9]
Table 3: Anti-inflammatory Activity of this compound Derivatives
| Compound ID | Ring A Substituent(s) | Ring B Substituent(s) | Assay | IC50 (µM) | Reference |
| 12 | 2'-hydroxy | 3,4-dimethoxy, 3',4'-dimethyl | LTB4 release inhibition | - | [10] |
| 13 | 2'-hydroxy | 3',4',3,4-tetramethoxy | LTB4 release inhibition | - | [10] |
| 14 | 2'-hydroxy | 3,4,5-trimethoxy | NO Production Inhibition | 2.26 | [3] |
| 15 | 2'-hydroxy | 3,4,5,3',4'-pentamethoxy | NO Production Inhibition | 1.10 | [3] |
Key SAR Observations for Anti-inflammatory Activity:
-
Multiple methoxy substituents on both rings, as seen in compounds 13 and 15 , are correlated with strong anti-inflammatory activity.[3][10]
-
These derivatives effectively inhibit the production of inflammatory mediators like leukotriene B4 (LTB4) and nitric oxide (NO).[3][10]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of these findings.
Synthesis of this compound Derivatives (Claisen-Schmidt Condensation)
Principle: This reaction involves the base-catalyzed condensation of a substituted 2-hydroxyacetophenone with a substituted benzaldehyde.
Procedure:
-
Dissolve equimolar amounts of the substituted 2-hydroxyacetophenone and the appropriate benzaldehyde in ethanol.
-
Add a catalytic amount of a strong base, such as aqueous potassium hydroxide (KOH) or sodium hydroxide (NaOH), to the mixture.
-
Stir the reaction mixture at room temperature for a specified period (typically 24-48 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid (HCl) to precipitate the chalcone.
-
Filter the solid product, wash with cold water until the washings are neutral, and then dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified this compound derivative.
-
Characterize the synthesized compound using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Cytotoxicity Assessment (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the this compound derivatives and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
Principle: This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.
Procedure:
-
Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Prepare a standardized inoculum of the test microorganism (adjusted to 0.5 McFarland standard).
-
Inoculate each well with the microbial suspension to a final concentration of approximately 5 × 10⁵ CFU/mL.
-
Include a growth control (no compound) and a sterility control (no inoculum) in each plate.
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Signaling Pathway Visualizations
The biological effects of this compound derivatives are often mediated through their interaction with specific cellular signaling pathways. Below are diagrams illustrating the general experimental workflow and key signaling pathways modulated by these compounds.
Caption: General workflow for SAR studies of this compound derivatives.
References
- 1. 2’-Hydroxychalcone Induces Autophagy and Apoptosis in Breast Cancer Cells via the Inhibition of the NF-κB Signaling Pathway: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2'-Hydroxychalcone Induces Autophagy and Apoptosis in Breast Cancer Cells via the Inhibition of the NF-κB Signaling Pathway: In Vitro and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New chalcone derivatives as potential antimicrobial and antioxidant agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2'-hydroxychalcone inhibits nuclear factor-kappaB and blocks tumor necrosis factor-alpha- and lipopolysaccharide-induced adhesion of neutrophils to human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and pharmacological evaluation of 2'-hydroxychalcones and flavones as inhibitors of inflammatory mediators generation - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Antioxidant Potential of 2'-Hydroxychalcones: A Comparative Analysis Using DPPH and ABTS Assays
For Immediate Release
In the quest for novel therapeutic agents, the antioxidant capacity of synthetic compounds is a critical parameter. This guide provides a comparative analysis of the antioxidant activity of 2'-hydroxychalcone derivatives, evaluated through two widely accepted methods: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a concise overview of experimental data and methodologies.
Comparative Antioxidant Activity: DPPH vs. ABTS Assays
The antioxidant potential of a series of synthesized 2'-hydroxychalcone derivatives was quantified by determining their IC50 values—the concentration of the compound required to scavenge 50% of the free radicals. The results, summarized in the table below, showcase a comparative view of their efficacy in both DPPH and ABTS assays. Ascorbic acid was used as a standard for comparison.
| Compound ID | Substituent (R) | DPPH IC50 (µM) | ABTS IC50 (µM) |
| JVC1 | 3,4-(methylenedioxy)benzaldehyde derivative | > 200 | 85.3 |
| JVC3 | 4-[(2-cyanoethyl)methylamino]benzaldehyde derivative | > 200 | 53.76 |
| JVC4 | 4-(2-pyridyl)benzaldehyde derivative | > 200 | 50.34 |
| JVC5 | 4-(methylthio)benzaldehyde derivative | > 200 | 83.15 |
| JVF2 | 4-benzyloxybenzaldehyde derivative (Flavonol) | > 200 | 89.12 |
| JVF3 | 4-[(2-cyanoethyl)methylamino]benzaldehyde derivative (Flavonol) | 61.4 | > 100 |
| Ascorbic Acid (Standard) | 54.08 | 91.21 |
Data sourced from a study on novel synthetic chalcones and flavonols[1]. It is important to note that JVC compounds are chalcones, while JVF compounds are the corresponding flavonols.
The data reveals that the tested 2'-hydroxychalcone derivatives exhibited varied antioxidant activities. Notably, the ABTS assay appeared to be more sensitive for this class of compounds, with several derivatives showing significant radical scavenging activity, whereas their activity in the DPPH assay was less pronounced. For instance, compounds JVC3 and JVC4 showed potent activity in the ABTS assay with IC50 values of 53.76 µM and 50.34 µM, respectively[1]. In contrast, the flavonol derivative JVF3 was more active in the DPPH assay with an IC50 of 61.4 µM[1]. This difference in activity can be attributed to the different reaction mechanisms and the steric accessibility of the radical sites in the two assays.
Experimental Protocols
Detailed methodologies for the DPPH and ABTS assays are provided below to facilitate the replication of these experiments.
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from violet to yellow.
-
Preparation of DPPH Solution: A stock solution of 100 µM 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol.
-
Reaction Mixture: Equal volumes of the 100 µM DPPH solution are added to various concentrations of the test compounds (ranging from 0 to 200 µM/ml) dissolved in methanol.
-
Incubation: The mixture is thoroughly mixed and incubated in the dark at room temperature for 20 minutes.
-
Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging is calculated using the formula: % Scavenging = [(Absorbance of blank - Absorbance of test) / Absorbance of blank] x 100
-
IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound[1].
ABTS Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), which has a characteristic blue-green color.
-
Generation of ABTS Radical Cation (ABTS•+): The ABTS•+ is generated by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours before use.
-
Preparation of Working Solution: The ABTS•+ solution is diluted with a suitable buffer (e.g., 20 mM phosphate buffer, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction Mixture: A 0.5 ml aliquot of various concentrations of the test compounds (ranging from 2 to 200 µM/ml) is mixed with 1.7 ml of phosphate buffer and 0.3 ml of the ABTS•+ working solution.
-
Incubation: The reaction mixture is incubated for a specified time (e.g., 6 minutes).
-
Absorbance Measurement: The decrease in absorbance is measured at 734 nm.
-
Calculation of Scavenging Activity and IC50: The percentage of inhibition and the IC50 value are calculated in a similar manner to the DPPH assay[1][2].
Experimental Workflow
The general workflow for assessing the antioxidant activity of a compound using radical scavenging assays is depicted in the following diagram.
References
Validating the Anticancer Mechanism of 2-Hydroxychalcone In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vivo validation of the anticancer mechanisms of 2-Hydroxychalcone, presenting a comparative analysis against established chemotherapeutic agents. The data herein is intended to support further research and development of chalcone-based compounds as potential cancer therapeutics.
Comparative Efficacy and Toxicity
The in vivo anticancer effects of this compound (2-HC) and its derivatives have been evaluated in various preclinical models. This section compares their efficacy and toxicity with standard chemotherapeutic drugs, doxorubicin and 5-fluorouracil (5-FU), in breast and colon cancer models, respectively.
Breast Cancer Models
In a xenograft mouse model using CMT-1211 breast cancer cells, intraperitoneal administration of this compound at doses of 20, 40, and 60 mg/kg every other day for 24 days resulted in a significant dose-dependent suppression of tumor growth and metastasis.[1][2][3] Notably, there were no significant changes in the body weight of the mice during the treatment period, suggesting a favorable toxicity profile at the tested dosages.[1][2]
For comparison, doxorubicin, a standard-of-care for breast cancer, has been shown to inhibit tumor growth in a 4T1 murine breast cancer model. However, doxorubicin treatment is often associated with significant side effects, including cardiotoxicity and weight loss.[4][5][6][7][8][9]
| Compound | Animal Model | Dosage and Administration | Tumor Growth Inhibition | Toxicity Profile | Reference |
| This compound | CMT-1211 breast cancer xenograft in mice | 20, 40, 60 mg/kg, i.p., every other day for 24 days | Significant dose-dependent inhibition of tumor growth and metastasis | No significant body weight loss observed | [1][2] |
| Doxorubicin | 4T1 murine breast cancer model | 10 mg/kg, 4 times at a 3-day interval | Retarded tumor growth | Associated with weight loss and cardiotoxicity | [4] |
| Doxorubicin | 4T1 breast cancer mouse model | 1.24 mg/kg, at day 5, 9, 13, and 17 | Arrested tumor progression | Avoidance of cardiotoxicity at low metronomic dose | [10] |
| Doxorubicin | 4T1 orthotopic xenograft model | 4 mg/kg or 8 mg/kg, i.v., once per 7 days for 3 weeks | Dose-dependent inhibition of tumor growth | - | [11] |
Colon Cancer Models
In a 1,2-dimethyl hydrazine (DMH)-induced colorectal carcinoma model in Wistar rats, synthesized 2'-hydroxychalcone derivatives (C1, C2, and C3) administered at a dose of 100 mg/kg demonstrated significant anticancer efficacy.[12][13] The treatment led to a significant reduction in the formation of aberrant crypt foci (ACF) and the number of adenocarcinomas.[12][13]
As a comparator, 5-fluorouracil (5-FU) is a cornerstone of chemotherapy for colorectal cancer. While effective, its use can be limited by systemic toxicities, including gastrointestinal issues, myelosuppression, and hepatotoxicity.[14][15][16][17][18]
| Compound | Animal Model | Dosage and Administration | Efficacy Endpoint | Toxicity Profile | Reference |
| 2'-Hydroxychalcone Derivative (C1) | DMH-induced colorectal carcinoma in Wistar rats | 100 mg/kg | Significant reduction in ACF and adenocarcinoma count | - | [12][13] |
| 5-Fluorouracil | DMH-induced colorectal cancer in albino male Wistar rats | - | Reduction in tumor volume and multiplicity | Elevated liver enzymes, leucocytopenia, and thrombocytopenia with standard formulation | [19] |
| 5-Fluorouracil | Walker-256 carcinosarcoma in Wistar rats | ~30 µ g/day via controlled release implant | Increased survival days | No obvious gastrointestinal or myelotoxicity with controlled release | [14] |
| 5-Fluorouracil | Healthy Wistar rats | 15 mg/kg (4 days), 6 mg/kg (4 alternate days), 15 mg/kg (day 14) | - | Histological and biochemical alterations in liver, kidneys, and lungs | [15][20] |
In Vivo Anticancer Mechanisms of this compound
The anticancer activity of this compound in vivo is attributed to a multi-targeted mechanism involving the induction of apoptosis and autophagy, and the inhibition of pro-survival signaling pathways.
Induction of Apoptosis and Autophagy
In breast cancer models, this compound treatment leads to autophagy-dependent apoptosis.[2][3] This is accompanied by an excessive intracellular accumulation of reactive oxygen species (ROS), induction of endoplasmic reticulum stress, and activation of the JNK/MAPK signaling pathway.[2][3] Similarly, in colon cancer models, 2'-hydroxychalcone derivatives induce apoptosis in over 30% of cells and cause cell cycle arrest in the G2/M phase.[12][13]
Inhibition of the NF-κB Signaling Pathway
A key mechanism of action for this compound is the significant inhibition of the pro-survival NF-κB signaling pathway.[2][3] This inhibition contributes to the observed induction of apoptosis and autophagy in cancer cells.
Anti-inflammatory Effects
In the DMH-induced colon cancer model, 2'-hydroxychalcone derivatives significantly reduced the levels of the pro-inflammatory cytokine TNF-α in the colon.[12][13] This anti-inflammatory action is crucial, as chronic inflammation is a known driver of tumorigenesis.
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below to ensure reproducibility and facilitate further investigation.
Xenograft Mouse Model for Breast Cancer
-
Cell Culture: CMT-1211 mouse breast cancer cells are cultured in appropriate media until they reach the logarithmic growth phase.
-
Animal Model: Female BALB/c nude mice (6-8 weeks old) are used.
-
Tumor Cell Implantation: 1 x 10^6 CMT-1211 cells suspended in 100 µL of PBS are injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured every two days using a caliper, and calculated using the formula: Volume = (length × width²) / 2.
-
Treatment: Once tumors reach a palpable size (e.g., 100 mm³), mice are randomized into treatment and control groups. This compound is administered via intraperitoneal injection at the specified doses and schedule. The control group receives the vehicle.
-
Efficacy and Toxicity Assessment: Tumor volumes and body weights are recorded throughout the study. At the end of the experiment, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., immunohistochemistry, western blotting).
DMH-Induced Colon Cancer Rat Model
-
Animal Model: Male Wistar rats are used.
-
Carcinogen Induction: Colon cancer is induced by subcutaneous injections of 1,2-dimethyl hydrazine (DMH).
-
Treatment: Following the induction period, rats are treated with the 2'-hydroxychalcone derivatives at the specified dose.
-
Efficacy Assessment: At the end of the treatment period, the colons are excised, and the number of aberrant crypt foci (ACF) and adenocarcinomas are counted.
-
Biochemical Analysis: Colon tissue can be homogenized to measure the levels of inflammatory markers like TNF-α using ELISA.
Immunohistochemistry for Ki-67
-
Tissue Preparation: Tumor tissues are fixed in formalin and embedded in paraffin. 4-5 µm sections are cut and mounted on slides.
-
Deparaffinization and Rehydration: Slides are deparaffinized in xylene and rehydrated through a graded series of ethanol to water.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed using a citrate buffer (pH 6.0).
-
Blocking: Endogenous peroxidase activity is blocked with 3% hydrogen peroxide, and non-specific binding is blocked with a serum-free protein block.
-
Primary Antibody Incubation: Slides are incubated with a primary antibody against Ki-67.
-
Secondary Antibody and Detection: A biotinylated secondary antibody is applied, followed by a streptavidin-horseradish peroxidase (HRP) conjugate. The signal is visualized using a DAB chromogen system.
-
Counterstaining and Mounting: Slides are counterstained with hematoxylin, dehydrated, and mounted.
-
Analysis: The percentage of Ki-67 positive cells (proliferating cells) is quantified.
Western Blotting for NF-κB Pathway Proteins
-
Tissue Lysate Preparation: Tumor tissues are homogenized in a lysis buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST).
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against total and phosphorylated forms of NF-κB pathway proteins (e.g., p65, IκBα). A loading control antibody (e.g., β-actin or GAPDH) is also used.
-
Secondary Antibody Incubation: The membrane is washed and incubated with an HRP-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the bands is quantified using densitometry software.
Visualizing the Mechanisms
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Anticancer signaling pathway of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 2'-Hydroxychalcone Induces Autophagy and Apoptosis in Breast Cancer Cells via the Inhibition of the NF-κB Signaling Pathway: In Vitro and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prevention of metastasis in a 4T1 murine breast cancer model by doxorubicin carried by folate conjugated pH sensitive polymeric micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Doxorubicin-Induced Cardiotoxicity in Collaborative Cross (CC) Mice Recapitulates Individual Cardiotoxicity in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The Metabolic Fingerprint of Doxorubicin-Induced Cardiotoxicity in Male CD-1 Mice Fades Away with Time While Autophagy Increases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oncotarget.com [oncotarget.com]
- 11. Doxorubicin in Combination with a Small TGFβ Inhibitor: A Potential Novel Therapy for Metastatic Breast Cancer in Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro and in vivo anticancer studies of 2'-hydroxy chalcone derivatives exhibit apoptosis in colon cancer cells by HDAC inhibition and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro and in vivo anticancer studies of 2'-hydroxy chalcone derivatives exhibit apoptosis in colon cancer cells by HDAC inhibition and cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Toxicities and therapeutic effect of 5-fluorouracil controlled release implant on tumor-bearing rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Rodent Model of Human-Dose-Equivalent 5-Fluorouracil: Toxicity in the Liver, Kidneys, and Lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. avmj.journals.ekb.eg [avmj.journals.ekb.eg]
- 17. The anti-cancer drug 5-fluorouracil is metabolized by the isolated perfused rat liver and in rats into highly toxic fluoroacetate - PMC [pmc.ncbi.nlm.nih.gov]
- 18. oncolink.org [oncolink.org]
- 19. Synergistic Enhancement of 5-Fluorouracil Chemotherapeutic Efficacy by Taurine in Colon Cancer Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Cross-Assay Validation of 2-Hydroxychalcone's Biological Activity: A Comparative Guide
2-Hydroxychalcone and its derivatives represent a class of organic compounds that have garnered significant attention within the scientific community due to their diverse pharmacological properties. These compounds, characterized by an open-chain flavonoid structure, have demonstrated a range of biological activities, including anticancer, anti-inflammatory, and antioxidant effects. This guide provides a comparative analysis of the biological activity of this compound, supported by experimental data from various assays. Detailed methodologies for the key experiments are provided to ensure reproducibility, and signaling pathways and experimental workflows are visualized for enhanced clarity.
Quantitative Data Summary
The biological activities of this compound and its derivatives have been quantified across several studies. The following tables summarize the key findings, providing a comparative overview of their potency in different biological assays.
Table 1: Anticancer Activity of this compound Derivatives
| Compound | Cell Line | Assay | IC50 Value (µM) | Reference |
| 2'-hydroxy-3,4,5-trimethoxychalcone | Murine microglial cells (N9) | Nitric Oxide Formation Inhibition | 2.26 | [1] |
| 2'-hydroxy-3,4,5,3',4'-pentamethoxychalcone | Murine microglial cells (N9) | Nitric Oxide Formation Inhibition | 1.10 | [1] |
| 2'-hydroxychalcone derivative (C1) | HCT116 (Colon Cancer) | MTT Assay | 37.07 | [2] |
| 2'-hydroxychalcone derivative (C5) | HCT116 (Colon Cancer) | HDAC Inhibition Assay | 160.4 ± 15.5 | [2] |
| 2'-hydroxy-2,5-dimethoxychalcone | Canine lymphoma and leukemia cell lines | Antiproliferative Assay | 9.76 - 40.83 | [3] |
| 2'-hydroxy-4',6'-dimethoxychalcone | Canine lymphoma and leukemia cell lines | Antiproliferative Assay | 9.18 - 46.11 | [3] |
| 4'-Fluoro-2'-hydroxychalcone derivatives | MCF-7 (Breast Cancer) | Cytotoxicity Assay | 8.4 - 34.3 | [4] |
| 4'-Fluoro-2'-hydroxychalcone derivatives | PC-3 (Prostate Cancer) | Cytotoxicity Assay | 9.3 - 29.4 | [4] |
| 2-hydroxy-4-methoxychalcone | Antitumor Assay | Antitumor Assay | - | [5] |
Table 2: Anti-inflammatory Activity of this compound Derivatives
| Compound | Target/Cell Line | Assay | IC50 Value (µM) | Reference |
| 2'-hydroxy-3,4,5-trimethoxychalcone | RAW 264.7 cells | PGE2 Production Inhibition | - | [6] |
| 2'-hydroxyhalcones with methoxy on A-ring and 4-bromine on B-ring | RAW 264.7 cells | Nitric Oxide Production Inhibition | 7.1 - 9.6 | [1] |
| 2'-hydroxy-3,4,5-trimethoxychalcone | LPS-activated BV-2 microglial cells | Nitric Oxide Production Inhibition | 2.26 | [1] |
| 2'-hydroxy-3,4,5,3',4'-pentamethoxychalcone | LPS-activated BV-2 microglial cells | Nitric Oxide Production Inhibition | 1.10 | [1] |
| 2'-Hydroxy-4',6'-dimethoxychalcone | RAW 264.7 cells | Nitric Oxide Production Inhibition | < 20 | [7] |
Table 3: Antioxidant Activity of this compound Derivatives
| Compound | Assay | IC50 Value (µg/mL) | Reference |
| Vanadium complex of 2'-hydroxychalcone | DPPH Radical Scavenging | 0.03 | [1] |
| 4'-Fluoro-2'-hydroxy-2,3-dimethoxychalcone | DPPH Radical Scavenging | 190 | [1][8] |
| Chalcone 4b (2'-hydroxychalcone with two hydroxyls on ring B) | DPPH Radical Scavenging | - (82.4% scavenging ability) | [9] |
Table 4: Enzyme Inhibitory Activity of this compound Derivatives
| Compound | Enzyme | Assay | IC50 Value (µM) | Reference |
| 2'-hydroxychalcones with methoxy on A-ring and halogen on B-ring | Acetylcholinesterase (AChE) | Ellman's Colorimetric Assay | 40 - 85 | [10] |
| Chalcone 3c (methoxymethylene on A-ring, three methoxy on B-ring) | Soybean Lipoxygenase (LOX) | UV Absorbance Assay | 45 | [9] |
| Chalcone 4b (two hydroxyls on ring B) | Soybean Lipoxygenase (LOX) | UV Absorbance Assay | 70 | [9] |
Experimental Protocols
Detailed methodologies for the key assays cited in this guide are provided below. These protocols are generalized and may require optimization for specific experimental conditions.
MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[11] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[12]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.[13]
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).[14]
-
MTT Addition: After incubation, add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[12] This allows for the conversion of MTT to formazan crystals by metabolically active cells.[11]
-
Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as DMSO or a specialized solubilization buffer, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.[14] The intensity of the purple color is directly proportional to the number of viable cells.[12]
DPPH Radical Scavenging Assay for Antioxidant Activity
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method for evaluating the antioxidant capacity of a compound.[15][16] The principle of this assay is based on the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, thus neutralizing it and causing a color change from violet to yellow.[17]
Protocol:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH in a suitable solvent like methanol or ethanol.[16][18] Dilute the stock solution to obtain a working solution with an absorbance of approximately 1.0 at 517 nm.[18]
-
Sample Preparation: Prepare various concentrations of the this compound derivative in the same solvent.[16]
-
Reaction Mixture: Add the DPPH working solution to each concentration of the test compound and a control (solvent only).[18]
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for a defined period (e.g., 30 minutes).[17][18]
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.[15]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100.
Griess Assay for Nitric Oxide (NO) Production
The Griess assay is used to quantify nitrite concentration, an indicator of nitric oxide production, in biological samples. The assay involves a two-step diazotization reaction where acidified nitrite reacts with sulfanilamide to form a diazonium ion, which then couples with N-(1-naphthyl)ethylenediamine to produce a colored azo derivative.[19]
Protocol:
-
Sample Collection: Collect cell culture supernatants from cells treated with this compound derivatives and appropriate controls.
-
Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.[19] It is recommended to prepare this reagent fresh.[20]
-
Reaction: Add an equal volume of the Griess reagent to the cell culture supernatant in a 96-well plate.[19]
-
Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.[19][20]
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[19]
-
Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.[20][21]
Western Blot for Protein Expression Analysis
Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract.[22] It uses gel electrophoresis to separate native proteins by 3-D structure or denatured proteins by the length of the polypeptide. The proteins are then transferred to a membrane, where they are stained with antibodies specific to the target protein.
Protocol:
-
Sample Preparation: Lyse cells or tissues in a suitable lysis buffer to extract proteins. Determine the protein concentration of each lysate.
-
Gel Electrophoresis (SDS-PAGE): Separate the protein lysates based on molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[23]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C or for 1-2 hours at room temperature.[23][24]
-
Secondary Antibody Incubation: Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorescent dye that recognizes the primary antibody.[24]
-
Detection: Detect the protein bands using a chemiluminescent substrate or by fluorescence imaging. The intensity of the bands corresponds to the level of protein expression.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways affected by this compound and the general workflows of the experimental assays.
Caption: Anti-inflammatory signaling pathway inhibited by this compound.
Caption: General workflow for the MTT cell viability assay.
Caption: General workflow for the DPPH antioxidant assay.
References
- 1. mdpi.com [mdpi.com]
- 2. In vitro and in vivo anticancer studies of 2'-hydroxy chalcone derivatives exhibit apoptosis in colon cancer cells by HDAC inhibition and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Anti-Melanogenic and Anti-Inflammatory Effects of 2′-Hydroxy-4′,6′-dimethoxychalcone in B16F10 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hydroxy Chalcones and Analogs with Chemopreventive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, Biological Evaluation and Molecular Modelling of 2′-Hydroxychalcones as Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 13. texaschildrens.org [texaschildrens.org]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. sciensage.info [sciensage.info]
- 17. researchgate.net [researchgate.net]
- 18. acmeresearchlabs.in [acmeresearchlabs.in]
- 19. researchgate.net [researchgate.net]
- 20. static.igem.org [static.igem.org]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. Western Blot Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 23. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]
- 24. Western Blot Protocols and Recipes | Thermo Fisher Scientific - SK [thermofisher.com]
Benchmarking the Efficacy of Novel 2-Hydroxychalcone Analogs Against Known Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of novel 2-Hydroxychalcone analogs, benchmarking their efficacy against established inhibitors across various biological targets. The information is collated from recent studies, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to aid in drug discovery and development efforts.
I. Comparative Efficacy of this compound Analogs
The therapeutic potential of this compound analogs stems from their diverse biological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial effects.[1][2] This section summarizes the quantitative efficacy of various analogs.
Table 1: Anti-inflammatory and Antioxidant Activity
| Compound/Analog | Target/Assay | IC50/EC50 | Known Inhibitor/Reference | IC50/EC50 of Inhibitor | Source |
| 2'-hydroxy-3,4,5-trimethoxychalcone | Nitric Oxide Production (LPS-stimulated BV-2 cells) | 2.26 µM | - | - | [1] |
| 2'-hydroxy-3,4,5,3',4'-pentamethoxychalcone | Nitric Oxide Production (LPS-stimulated BV-2 cells) | 1.10 µM | - | - | [1] |
| 4'-Fluoro-2'-hydroxy-4-methoxychalcone | In vitro COX assay | - | - | - | [1] |
| Vanadium complex of 2'-hydroxychalcone | DPPH radical scavenging | 0.03 µg/mL | - | - | [1] |
| 2'-Hydroxychalcone Analog (Compound 27) | AMPK activation in podocyte cells | 2.0 µM (EC50) | Metformin | 1.88 (Fold Change) | [3][4] |
| 2'-Hydroxychalcone Analog (Compound 29) | AMPK activation in podocyte cells | 4.8 µM (EC50) | Metformin | 1.88 (Fold Change) | [3][4] |
| 5'-bromo-2,3-dimethoxy-2'-hydroxychalcone | Antiproliferative (IGR-39 cells) | 2.82 µM | Dacarbazine | - | [5] |
Table 2: Antimicrobial and Antifungal Activity
| Compound/Analog | Organism | MIC | Known Inhibitor/Reference | MIC of Inhibitor | Source |
| This compound | Trichophyton rubrum | 7.8-15.6 mg/L | Terbinafine | 0.008–0.03 mg/L | [6] |
| This compound | Trichophyton mentagrophytes | 7.8-15.6 mg/L | Fluconazole | 1–512 mg/L | [6] |
| This compound (2-HC) | Neisseria gonorrhoeae | 8-16 µM | - | - | [7] |
II. Key Signaling Pathways and Mechanisms of Action
This compound analogs exert their effects by modulating various signaling pathways. Understanding these mechanisms is crucial for targeted drug development.
AMP-Activated Protein Kinase (AMPK) Pathway
Certain 2'-hydroxychalcone derivatives act as potent activators of AMPK, a key regulator of cellular energy homeostasis.[3][4] Activation of AMPK can be beneficial in metabolic diseases like diabetes. Some analogs achieve this through a Calcium/calmodulin-dependent protein kinase kinase β (CaMKKβ)-dependent mechanism.[3][4]
Caption: Activation of AMPK by a 2'-Hydroxychalcone analog via the CaMKKβ-dependent pathway.
NF-κB and AP-1 Inflammatory Pathways
2'-Hydroxychalcone has been shown to mitigate inflammatory responses by inhibiting the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and activator protein-1 (AP-1) signaling pathways.[8] These pathways are crucial for the expression of pro-inflammatory cytokines like TNF-α and IL-1β.[8]
References
- 1. Hydroxy Chalcones and Analogs with Chemopreventive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 4. Synthesis and biological evaluation of 2'-hydroxychalcone derivatives as AMPK activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | this compound as a Potent Compound and Photosensitizer Against Dermatophyte Biofilms [frontiersin.org]
- 7. This compound is a gonococcal-specific antimicrobial with activity against elongation factor Tu and butanediol dehydrogenase [pubmed.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
Safety Operating Guide
Safe Disposal of 2-Hydroxychalcone: A Comprehensive Guide for Laboratory Professionals
The proper management and disposal of chemical waste are paramount to ensuring laboratory safety and environmental protection. This document provides detailed, step-by-step procedures for the safe disposal of 2-Hydroxychalcone, a compound widely used in scientific research and drug development. Adherence to these guidelines is essential for minimizing risks and complying with regulatory standards.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be aware of its potential hazards. This chemical is classified as hazardous and requires careful handling to prevent exposure.[1]
Key Hazards:
Required Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side-shields or goggles.[1]
-
Hand Protection: Wear appropriate chemical-resistant gloves.[1]
-
Skin and Body Protection: Wear a lab coat and ensure skin is not exposed.[1]
-
Respiratory Protection: Use only in a well-ventilated area. Avoid breathing dust.[1][2]
Quantitative Data Summary
The following table summarizes key hazard and classification information for this compound.
| Property | Value | Source |
| Chemical Formula | C₁₅H₁₂O₂ | [4][5] |
| Molecular Weight | 224.25 g/mol | [4][5] |
| OSHA Hazard Status | Considered hazardous by the 2012 OSHA Hazard Communication Standard | [1] |
| GHS Hazard Statements | H315: Causes skin irritation, H319: Causes serious eye irritation | [3][4] |
| Signal Word | Warning | [1] |
| Incompatible Materials | Strong oxidizing agents | [1][6] |
Detailed Protocol for this compound Waste Disposal
The primary and mandated disposal method for this compound is through a licensed and approved hazardous waste disposal service.[1][2][6][7] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [2][6]
Step 1: Waste Segregation and Collection
Proper segregation at the point of generation is the most critical step in safe waste management.
-
Identify the Waste Stream: Designate a specific waste container exclusively for this compound and any materials contaminated with it (e.g., gloves, weighing paper, contaminated glassware).
-
Separate Physical States: Keep solid and liquid waste in separate, clearly marked containers.[8]
-
Avoid Mixing: Do not mix this compound waste with other incompatible chemical waste streams. It must be kept separate from strong oxidizing agents.[9]
Step 2: Container Selection and Labeling
The integrity of the waste container is essential to prevent leaks and exposure.
-
Choose a Compatible Container: Use containers made of materials compatible with this compound. Plastic containers are often preferred for chemical waste.[10] The original product container can be used if it is in good condition.[9] Do not use food-grade containers (e.g., mayonnaise or pickle jars).[9]
-
Ensure Proper Sealing: The container must have a tight-fitting, screw-on cap to prevent leaks and spills. Keep the container closed at all times except when adding waste.[9][10]
-
Label the Container Clearly:
-
Affix a "Hazardous Waste" label to the container as soon as you begin adding waste.
-
Clearly write the full chemical name: "this compound". Do not use abbreviations.
-
Indicate the approximate concentration and quantity of the waste.
-
Note the date when waste was first added to the container.
-
Step 3: Storage in a Satellite Accumulation Area (SAA)
Hazardous waste must be stored safely in a designated area pending collection.
-
Designate an SAA: Store the labeled waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of waste generation.[9][10]
-
Provide Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks.[8]
-
Segregate Incompatibles: Ensure the SAA allows for the physical separation of incompatible waste types. Store this compound waste away from strong oxidizing agents.[9]
-
Monitor Accumulation Limits: Be aware of institutional and regulatory limits on the volume of waste that can be stored in an SAA (e.g., a maximum of 55 gallons).[10]
Step 4: Arranging for Disposal
-
Contact Environmental Health & Safety (EH&S): Once the waste container is full or has been in storage for the maximum allowed time (often up to 12 months, provided volume limits are not exceeded), contact your institution's Environmental Health & Safety (EH&S) department to schedule a waste pickup.[10]
-
Follow Institutional Procedures: Adhere to all specific procedures and documentation requirements set by your institution for hazardous waste collection.
Handling Empty Containers
Containers that once held this compound are also considered hazardous waste until properly decontaminated.
-
Decontamination: To render a container "empty" by regulatory standards, it may need to be triple-rinsed with a suitable solvent.[11]
-
Collect Rinsate: The rinsate from this cleaning process must be collected and disposed of as liquid hazardous waste.[11]
-
Deface Label: Once cleaned, completely remove or deface the original product label before disposing of the container in the appropriate recycling or trash stream, as permitted by your institution.[8][11]
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the procedural workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. extrasynthese.com [extrasynthese.com]
- 4. 2'-Hydroxychalcone | C15H12O2 | CID 638276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2'-Hydroxychalcone | 1214-47-7 [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. acewaste.com.au [acewaste.com.au]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safe Handling of 2-Hydroxychalcone: A Guide for Laboratory Professionals
Essential guidance for researchers, scientists, and drug development professionals on the safe handling, personal protective equipment, and disposal of 2-Hydroxychalcone.
This compound, a member of the chalcone family of compounds, is a solid powder utilized in various research and development applications, including as an intermediate in drug synthesis.[1] While a valuable compound, it is classified as a hazardous chemical that can cause skin, eye, and respiratory irritation.[2][3] Adherence to strict safety protocols is crucial to mitigate risks and ensure a safe laboratory environment.
This document provides comprehensive, step-by-step guidance on the necessary personal protective equipment (PPE), operational procedures for handling, and plans for disposal and spill containment.
Personal Protective Equipment (PPE)
When handling this compound, especially in its powdered form, a multi-layered approach to personal protection is essential. The following table summarizes the required and recommended PPE.
| Body Part | Required PPE | Recommended PPE | Justification |
| Eyes | Chemical safety goggles | Face shield (in addition to goggles) | Protects against dust particles and splashes. A face shield offers a broader range of protection, especially when handling larger quantities.[2][4] |
| Hands | Nitrile gloves | Double-gloving (two pairs of nitrile gloves) | Provides a barrier against skin contact.[5] Double-gloving is recommended when handling highly toxic powders.[1] Butyl rubber gloves are also suitable for handling ketones.[6][7] |
| Body | Laboratory coat | Disposable lab coat or chemical-resistant apron | Prevents contamination of personal clothing.[8] A disposable coat or apron is recommended for easy decontamination. |
| Respiratory | Not required under normal use with adequate ventilation | NIOSH-approved respirator with a particle filter | A respirator should be used if engineering controls like a fume hood are not available or if dust generation is significant.[2] |
| Feet | Closed-toe shoes | Chemical-resistant shoe covers | Protects feet from spills. Shoe covers provide an additional layer of protection and prevent the spread of contamination. |
Operational Plan: Weighing and Preparing a Solution
Handling powdered chemicals requires specific procedures to minimize dust generation and exposure. The following protocol outlines the steps for safely weighing this compound and preparing a solution.
Experimental Protocol: Weighing and Solution Preparation
-
Preparation:
-
Designate a specific work area for handling this compound.[9]
-
Cover the work surface with absorbent, leak-proof bench paper.[9]
-
Ensure a chemical fume hood is operational and available for use.[2]
-
Assemble all necessary equipment: anti-static gun, weigh boats or paper, spatula, pre-weighed container with a lid, and chosen solvent.[9]
-
-
Weighing (Tare Method):
-
Place the lidded container on the analytical balance and tare it to zero.[1]
-
Move the tared container to the chemical fume hood.[1]
-
Inside the fume hood, carefully add the desired amount of this compound powder to the container using a clean spatula.[1]
-
If the powder is statically charged, use an anti-static gun to facilitate transfer.[9]
-
Securely close the container lid.[1]
-
Return the closed container to the balance to record the final weight.[1]
-
Repeat steps 3-6 as needed to achieve the target weight, making all powder transfers inside the fume hood.[1]
-
-
Solution Preparation:
-
With the container of this compound still inside the fume hood, slowly add the desired solvent.
-
Gently swirl or stir the mixture until the solid is completely dissolved.
-
The resulting solution can now be handled on the benchtop with standard laboratory precautions, as the risk of powder inhalation has been eliminated.[10]
-
-
Cleanup:
Disposal and Spill Management Plan
Proper disposal and prompt, safe cleanup of spills are critical for maintaining a safe laboratory environment.
Waste Disposal
-
Contaminated Solids: All disposable items contaminated with this compound, including gloves, weigh paper, and absorbent pads, must be placed in a clearly labeled, sealed container for hazardous waste.[11]
-
Unused Product: Unused this compound should be disposed of as hazardous chemical waste. Do not discard it in the regular trash or down the drain.[2]
-
Solutions: Solutions containing this compound should be collected in a designated, labeled hazardous waste container for liquid chemical waste.
-
Disposal Vendor: All hazardous waste must be disposed of through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[3]
Spill Cleanup
In the event of a spill, follow these procedures to ensure a safe and effective cleanup.
-
Minor Solid Spill (<1 gram):
-
Alert personnel in the immediate area.[2]
-
Wearing the appropriate PPE (as outlined in the table above), gently cover the spill with a wet paper towel or a suitable moist sorbent pad to avoid generating dust.[2][11]
-
Carefully wipe or scoop the material from the outside in and place it into a sealed bag for hazardous waste.[11]
-
Clean the spill area with a detergent solution and water, and wipe dry.[2]
-
Place all cleanup materials into the hazardous waste bag.
-
Report the spill to the laboratory supervisor.[12]
-
-
Major Solid Spill (>1 gram) or Any Liquid Spill:
-
Evacuate the immediate area and alert others to evacuate.[3]
-
If the material is flammable, turn off all ignition sources.[2]
-
Close the laboratory doors to contain the spill.
-
Contact the institution's Environmental Health and Safety (EHS) department or emergency response team for assistance.[3]
-
Do not attempt to clean up a major spill without proper training and equipment.
-
Workflow for Handling this compound
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
References
- 1. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 2. umdearborn.edu [umdearborn.edu]
- 3. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 4. certaslubricantsolutions.com [certaslubricantsolutions.com]
- 5. ccny.cuny.edu [ccny.cuny.edu]
- 6. safeopedia.com [safeopedia.com]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. tmi.utexas.edu [tmi.utexas.edu]
- 9. safety.duke.edu [safety.duke.edu]
- 10. ehs.wisc.edu [ehs.wisc.edu]
- 11. ehs.utk.edu [ehs.utk.edu]
- 12. sites.rowan.edu [sites.rowan.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
